DSPE-PEG-NHS, MW 600
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C52H94N3O15P |
|---|---|
分子量 |
1032.3 g/mol |
IUPAC 名称 |
[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C52H94N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(59)66-43-45(69-50(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-68-71(63,64)67-42-40-54-52(62)65-41-39-53-46(56)35-38-51(61)70-55-47(57)36-37-48(55)58/h45H,3-44H2,1-2H3,(H,53,56)(H,54,62)(H,63,64)/t45-/m1/s1 |
InChI 键 |
WYMXOUDMCBGGBO-WBVITSLISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DSPE-PEG-NHS MW 600: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a polyethylene (B3416737) glycol (PEG) molecular weight of 600 (DSPE-PEG-NHS MW 600). It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile lipid-PEG conjugate for various applications, including drug delivery, bioconjugation, and nanoparticle functionalization.
Chemical Structure and Properties
DSPE-PEG-NHS is a heterobifunctional molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The DSPE moiety provides a hydrophobic anchor for insertion into lipid bilayers of liposomes and other nanoparticles. The hydrophilic PEG spacer imparts "stealth" characteristics, reducing opsonization and prolonging circulation times in vivo. The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, and other biomolecules.
Chemical Structure
The generalized chemical structure of DSPE-PEG-NHS is depicted below. For the MW 600 variant, the number of repeating ethylene (B1197577) glycol units (n) is approximately 9-10.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DSPE-PEG-NHS MW 600.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Weight (PEG) | ~600 Da |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[1] Slightly soluble in water and ethanol. |
| Storage Conditions | -20°C in a dry, dark place.[2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Towards | Primary amines (-NH2) |
Experimental Protocols
This section provides detailed methodologies for common applications of DSPE-PEG-NHS MW 600.
Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-NHS for subsequent surface functionalization.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-NHS MW 600
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG-NHS in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-NHS).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation above the lipid transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the Tc of the lipid mixture.
-
Pass the lipid suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a homogenous liposome population.
-
-
Purification:
-
Remove unencapsulated material and smaller vesicles by size exclusion chromatography or dialysis.
-
Protein Conjugation to DSPE-PEG-NHS Functionalized Liposomes
This protocol details the covalent attachment of a protein (e.g., an antibody) to the surface of pre-formed DSPE-PEG-NHS containing liposomes.
Materials:
-
DSPE-PEG-NHS functionalized liposomes (prepared as in 2.1)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Mix the DSPE-PEG-NHS liposomes with the protein solution. The molar ratio of DSPE-PEG-NHS to protein should be optimized, but a starting point is a 10- to 50-fold molar excess of the NHS ester.
-
The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal pH for the NHS-amine reaction is between 7.5 and 8.5.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the protein-conjugated liposomes from unreacted protein and quenching reagents using size exclusion chromatography.
-
Applications in Drug Development
DSPE-PEG-NHS MW 600 is a critical component in the development of advanced drug delivery systems. Its unique properties enable the creation of long-circulating nanoparticles that can be targeted to specific tissues or cells.
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides, or aptamers to the surface of liposomes or other nanoparticles, DSPE-PEG-NHS facilitates the delivery of therapeutic agents to specific sites of action, enhancing efficacy and reducing off-target toxicity.[3]
-
Stealth Liposomes: The PEGylation of liposomes with DSPE-PEG-NHS significantly reduces their uptake by the reticuloendothelial system (RES), leading to prolonged circulation times and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
-
Bioconjugation: The NHS ester functionality allows for the straightforward and efficient covalent attachment of a wide range of biomolecules containing primary amines, making it a versatile tool for the surface functionalization of various nanomaterials.
Conclusion
DSPE-PEG-NHS MW 600 is a highly valuable and versatile tool for researchers and scientists in the field of drug delivery and nanotechnology. Its well-defined structure and reliable reactivity allow for the creation of sophisticated, targeted drug carriers with improved pharmacokinetic profiles. The experimental protocols provided in this guide offer a starting point for the successful implementation of this technology in various research and development settings. Careful optimization of reaction conditions and purification methods is crucial for achieving desired outcomes.
References
The Pivotal Role of NHS in DSPE-PEG-NHS: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the sophisticated architecture of targeted drug delivery systems, DSPE-PEG-NHS serves as a critical trifunctional linker, bridging the nanoparticle core with the biological target. While each component—DSPE, PEG, and NHS—plays an integral role, the N-Hydroxysuccinimide (NHS) ester is the lynchpin for achieving active targeting. This guide elucidates the core function of the NHS moiety, detailing its chemical mechanism, reaction kinetics, and practical application in the bioconjugation of targeting ligands to lipid-based nanoparticles.
Deconstructing the DSPE-PEG-NHS Molecule
To appreciate the function of NHS, one must first understand the roles of its molecular partners:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that acts as the hydrophobic anchor.[1][2] Its two stearoyl chains readily and stably integrate into the lipid bilayer of liposomes or the core of lipid nanoparticles.[2]
-
PEG (Polyethylene Glycol): A hydrophilic, biocompatible polymer that forms a protective corona on the nanoparticle surface.[3] This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[1][3][4]
-
NHS (N-Hydroxysuccinimide) Ester: Located at the distal end of the PEG chain, the NHS ester is a highly reactive functional group designed for the covalent attachment of biomolecules.[5][6]
The logical arrangement of these components is foundational to its utility. The DSPE anchors the molecule to the carrier, the PEG chain provides biocompatibility and extends the reactive group away from the nanoparticle surface, and the NHS ester acts as the chemical "hook" for ligand attachment.[7]
The Core Function: Amine-Reactive Bioconjugation
The primary and critical function of the NHS ester is to serve as a highly efficient amine-reactive chemical handle. It facilitates the covalent conjugation of targeting ligands—such as antibodies, peptides, aptamers, or small molecules—to the surface of the nanoparticle.[8][9]
This process is driven by a well-understood chemical reaction: nucleophilic acyl substitution .[][11]
-
Nucleophilic Attack: The unprotonated primary amine group (-NH₂) on the targeting ligand (e.g., the epsilon-amine of a lysine (B10760008) residue or the N-terminus) acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester.[8][11]
-
Formation of Amide Bond: This attack forms a transient tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a highly stable and irreversible amide bond.[][11]
This reaction is highly chemoselective for primary amines under specific pH conditions, making it a workhorse in bioconjugation.[]
Quantitative Data & Reaction Parameters
The efficiency of the NHS-amine coupling is not absolute and is critically dependent on several parameters. The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent.[12][13]
| Parameter | Condition/Value | Rationale & Impact | Citation(s) |
| pH | Optimal: 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Below pH 7, amines are protonated (-NH₃⁺) and non-reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. | [11][12] |
| Temperature | 4°C to Room Temp (25°C) | Lower temperatures (4°C) slow both aminolysis and hydrolysis, allowing for longer reaction times (e.g., 2-4 hours or overnight). Room temperature reactions are faster (30-60 min) but risk greater hydrolysis. | [11][12] |
| Buffer Type | Phosphate, Borate, HEPES | Must be free of primary amines. Buffers like Tris or glycine (B1666218) will compete with the target ligand, quenching the reaction. | [14] |
| NHS Ester Half-Life | ~4-5 hours at pH 7.0 (0°C) | The stability of the NHS ester is finite in aqueous solutions. The half-life decreases to approximately 10 minutes at pH 8.6 (4°C). | [12] |
| Reagent Ratio | 5- to 20-fold molar excess | A molar excess of DSPE-PEG-NHS relative to the ligand is typically used to drive the reaction towards completion, especially with dilute protein solutions. | [14] |
Understanding these parameters is crucial for optimizing conjugation efficiency and ensuring the reproducibility of nanoparticle functionalization.
Experimental Protocol: Antibody Conjugation via Post-Insertion
The "post-insertion" method is a common and effective technique for conjugating ligands to pre-formed liposomes or nanoparticles. This protocol outlines the key steps for conjugating an antibody to Doxil® (a liposomal doxorubicin (B1662922) formulation) using DSPE-PEG-NHS.
Methodology Details
-
Preparation of DSPE-PEG-NHS Film:
-
Accurately weigh and dissolve the required amount of DSPE-PEG-NHS (e.g., for a 6:1 micelle/antibody molar ratio) in a small volume of an organic solvent like chloroform or methylene (B1212753) chloride in a glass vial.[15][16]
-
Dry the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.[15][16]
-
-
Conjugation to Antibody:
-
Immediately add the antibody, dissolved in an amine-free buffer (e.g., PBS, pH 7.4), to the dried lipid film.[16] Prompt addition is critical to minimize hydrolysis of the NHS ester.[16]
-
Hydrate the film by gentle agitation or sonication in a bath sonicator for approximately 5 minutes to form reactive micelles.[15]
-
Incubate the solution for a set period (e.g., 4 hours at room temperature or overnight at 4°C) to allow the conjugation reaction to proceed.[16]
-
(Optional but recommended) Quench the reaction by adding an excess of a primary amine-containing molecule, such as glycine or Tris buffer, to consume any remaining unreacted NHS esters.[16]
-
-
Post-Insertion into Liposomes:
-
Mix the solution containing the antibody-conjugated micelles with the pre-formed liposome (B1194612) suspension.
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome's lipids (e.g., 60°C for HSPC-based liposomes) for 30-60 minutes.[15] This elevated temperature facilitates the spontaneous insertion of the DSPE-PEG-Ligand constructs into the existing lipid bilayer.
-
-
Purification:
Conclusion
In the DSPE-PEG-NHS construct, the NHS ester is not merely a terminal group but the functional heart of its targeting capability. It provides a robust and well-characterized chemical gateway for covalently attaching a diverse array of biological ligands to a nanoparticle surface. By enabling the creation of targeted delivery systems, the NHS ester function is directly responsible for transforming a long-circulating, passive nanocarrier into an active, cell-specific therapeutic or diagnostic agent. A thorough understanding and optimization of its reaction chemistry are paramount for the successful development of next-generation nanomedicines.
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. DSPE-PEG-NHS [nanocs.net]
- 6. DSPE-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
- 9. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. encapsula.com [encapsula.com]
- 16. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of DSPE-PEG-NHS MW 600 in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a polyethylene (B3416737) glycol (PEG) molecular weight of 600 (DSPE-PEG-NHS MW 600) in liposomal drug delivery systems. It details the individual contributions of the DSPE, PEG, and NHS components, their collective impact on liposome (B1194612) stability and circulation, and the mechanism for targeted drug delivery.
Core Concepts: The Multifaceted Role of DSPE-PEG-NHS
DSPE-PEG-NHS is a heterobifunctional lipid derivative crucial for the development of advanced, long-circulating, and targeted liposomal drug delivery systems.[1][2] Its mechanism of action is a synergy of its three core components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as a robust anchor, stably incorporating the entire molecule into the liposome's lipid bilayer.[3] The saturated stearoyl chains of DSPE contribute to a high phase transition temperature, resulting in a more rigid and stable liposome membrane.[3]
-
Polyethylene Glycol (PEG) MW 600: The PEG polymer chain extends from the liposome surface, creating a hydrophilic steric barrier.[3][4] This "stealth" coating inhibits the binding of opsonin proteins, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] This steric hindrance significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation at target sites through the enhanced permeability and retention (EPR) effect in tissues like tumors.[4][5]
-
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group at the distal end of the PEG chain.[2][6] It readily reacts with primary amine groups (-NH2) on targeting ligands such as antibodies, peptides, or small molecules to form stable amide bonds.[6][7] This conjugation process transforms the "stealth" liposome into a targeted delivery vehicle capable of actively recognizing and binding to specific cell surface receptors.[2][7]
Quantitative Data Summary
The incorporation of DSPE-PEG derivatives into liposomal formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize typical data ranges found in the literature for PEGylated liposomes. It is important to note that specific values can vary depending on the full lipid composition, drug cargo, and experimental conditions.
Table 1: Physicochemical Characterization of PEGylated Liposomes
| Parameter | Non-PEGylated Liposomes | PEGylated Liposomes (with DSPE-PEG) | Reference |
| Average Particle Size (nm) | 100 - 200 | 110 - 220 | [8][9] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.2 | [9] |
| Zeta Potential (mV) | -20 to -50 | -10 to -30 | [10][11] |
Note: The particle size may slightly increase with PEGylation due to the hydrophilic layer. The zeta potential becomes less negative due to the shielding of the surface charge by the PEG chains.
Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Liposomes
| Parameter | Free Drug | Non-PEGylated Liposomes | PEGylated Liposomes (with DSPE-PEG) | Reference |
| Circulation Half-life (t½) | Minutes | 1 - 4 hours | > 24 hours | [4][8] |
| Area Under the Curve (AUC) | Low | Moderate | High | [12] |
| Clearance | High | Moderate | Low | [12] |
Experimental Protocols
Liposome Preparation via Thin-Film Hydration and Extrusion
This is a common method for preparing liposomes incorporating DSPE-PEG-NHS.[1][5][13][14][15]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol) and DSPE-PEG-NHS MW 600
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve the lipids, including DSPE-PEG-NHS, in the organic solvent in a round-bottom flask. Ensure a homogenous mixture is formed.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
For a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This is typically done for an odd number of passes (e.g., 11 or 21) to ensure the final product is in the receiving syringe.
-
The resulting unilamellar liposomes are ready for characterization and subsequent conjugation.
Antibody Conjugation to DSPE-PEG-NHS Liposomes
This protocol outlines the general steps for conjugating a targeting antibody to the surface of pre-formed NHS-functionalized liposomes.[6][7]
Materials:
-
DSPE-PEG-NHS functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4)
-
Targeting antibody with available primary amine groups
-
Quenching agent (e.g., glycine (B1666218) or Tris buffer)
-
Purification system (e.g., size exclusion chromatography column like Sepharose CL-4B)
Procedure:
-
Prepare the antibody solution in a compatible buffer at a known concentration.
-
Add the antibody solution to the liposome suspension. The molar ratio of DSPE-PEG-NHS to the antibody should be optimized, but a common starting point is a 5- to 10-fold molar excess of the NHS ester.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching agent to react with any unreacted NHS esters.
-
Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography.
-
Collect the fractions containing the immunoliposomes and characterize the conjugation efficiency.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of DSPE-PEG-NHS action in liposomes.
Experimental Workflow
Caption: Workflow for creating targeted liposomes.
Logical Relationships of Components
Caption: Functional relationships of DSPE-PEG-NHS components.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Navigating the Solubility of DSPE-PEG-NHS MW 600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-600]-N-hydroxysuccinimide (DSPE-PEG-NHS MW 600). Understanding the solubility of this critical reagent is paramount for its effective use in liposome (B1194612) formulation, bioconjugation, and the development of targeted drug delivery systems. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of key processes.
Core Concepts in DSPE-PEG-NHS Solubility
DSPE-PEG-NHS is an amphiphilic molecule, possessing both a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminated with a reactive N-hydroxysuccinimide (NHS) ester. This dual nature governs its solubility, allowing it to be soluble in a range of organic solvents while also facilitating its incorporation into aqueous environments, typically through the formation of micelles or insertion into lipid bilayers.
The solubility is influenced by several factors including the length of the PEG chain, the nature of the solvent, temperature, and the presence of other solutes. Generally, the PEG component enhances aqueous dispersibility, while the DSPE tail drives its solubility in non-polar environments.
Quantitative Solubility Data
Precise quantitative solubility data for DSPE-PEG-NHS with a molecular weight of 600 is not extensively documented in publicly available literature. However, data from manufacturers and related compounds provide valuable insights into its solubility profile. The following table summarizes the available qualitative and quantitative solubility information for DSPE-PEG-NHS and similar PEGylated lipids.
| Solvent | DSPE-PEG-NHS MW 600 (Qualitative) | DSPE-PEG-NHS (MW 1000-20000) (Quantitative) | DSPE-PEG(2000)-amine (Quantitative) | General PEGs (Qualitative) |
| Organic Solvents | ||||
| Chloroform | Soluble[1] | 10 mg/mL (in hot water)[2][3] | - | Very Soluble[4] |
| Methylene Chloride (DCM) | Soluble[1] | - | - | Very Soluble[4] |
| Dimethylformamide (DMF) | Soluble[1] | - | ~11 mg/mL[5] | Very Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | 10 mg/mL[2][3] | - | Very Soluble[4] |
| Ethanol (B145695) | - | 10 mg/mL[2] | ~20 mg/mL[5] | Soluble |
| Aqueous Solvents | ||||
| Water / Aqueous Buffer | Dispersible, forms micelles | 10 mg/mL (in hot water)[2][3] | - | Very Soluble[4] |
Note: The solubility in aqueous solutions often refers to the formation of a clear micellar solution rather than true molecular solubility. For DSPE-PEG(2000), clear solutions of at least 25 mg/mL in water and ethanol have been reported with the use of ultrasonication and warming.[6]
Experimental Protocol: Determining Equilibrium Solubility of DSPE-PEG-NHS
The following is a detailed methodology for determining the equilibrium solubility of DSPE-PEG-NHS in a given solvent, adapted from standard protocols for PEGylated compounds.[7] The shake-flask method followed by a suitable analytical technique is the gold standard for this purpose.[8]
I. Materials
-
DSPE-PEG-NHS MW 600
-
Solvent of interest (e.g., Chloroform, DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)
-
Sealed, clear glass vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as DSPE-PEG-NHS lacks a strong UV chromophore)
-
Volumetric flasks and pipettes
II. Procedure
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of DSPE-PEG-NHS MW 600 to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For aqueous and some organic solvents, centrifugation (e.g., 10,000 x g for 15 minutes) can be used to pellet the undissolved material.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved DSPE-PEG-NHS. A standard curve with known concentrations of DSPE-PEG-NHS should be prepared for accurate quantification.
-
-
Calculation:
-
The concentration determined by HPLC, multiplied by the dilution factor, represents the equilibrium solubility of DSPE-PEG-NHS MW 600 in the tested solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of DSPE-PEG-NHS.
Logical Relationships in Solubility
The solubility of DSPE-PEG-NHS is a function of its molecular characteristics and the properties of the solvent. The following diagram illustrates this relationship.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. nanocs.net [nanocs.net]
- 3. nanocs.net [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Self-Assembly of DSPE-PEG-NHS MW 600: A Technical Guide to Micelle and Liposome Formulation
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) with a PEG molecular weight of 600 Dalton into micelles and its incorporation into liposomal structures. This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
DSPE-PEG-NHS is an amphiphilic polymer conjugate widely utilized in drug delivery systems.[1] It consists of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, which terminates in a reactive N-Hydroxysuccinimide (NHS) ester.[2][3] This unique structure enables the self-assembly of DSPE-PEG-NHS into core-shell micellar structures in aqueous environments and allows for its incorporation into lipid bilayers to form PEGylated liposomes.[1][3] The NHS ester group provides a convenient handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or other molecules containing primary amine groups, to the surface of these nanocarriers.[4][5]
The PEGylated surface of micelles and liposomes formulated with DSPE-PEG-NHS confers "stealth" characteristics, which helps to reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][6]
Physicochemical Properties and Handling
Proper storage and handling of DSPE-PEG-NHS are crucial for maintaining its chemical integrity and functionality.
| Property | Value/Recommendation | Source |
| Synonyms | DSPE-PEG-NHS | [4] |
| Purity | ≥95% | [4] |
| Physical Form | White to off-white powder or wax-like solid | [3][7] |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. Enhanced solubility in alcohols. | [3][7] |
| Storage Condition | Store at -20°C or lower in a dry environment, protected from sunlight. | [3][4] |
| Handling | Prepare fresh solutions before use. Avoid repeated freeze-thaw cycles. NHS esters can hydrolyze at elevated pH and temperature. | [3][8] |
Self-Assembly into Micelles
In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), the amphiphilic DSPE-PEG-NHS molecules spontaneously self-assemble into spherical micelles.[1] This process is driven by the hydrophobic effect, where the hydrophobic DSPE tails aggregate to form a core, minimizing their contact with water, while the hydrophilic PEG chains form a protective corona at the micelle-water interface.[6]
Critical Micelle Concentration (CMC)
| Compound | CMC (µM) | Source |
| DSPE-PEG 2000 | 0.5 - 1.5 | [9] |
| DSPE-PEG 3000 | 0.5 - 1.5 | [9] |
| DSPE-PEG 5000 | 0.5 - 1.5 | [9] |
The low CMC of DSPE-PEG conjugates contributes to the high stability of the resulting micelles.
Incorporation into Liposomes
DSPE-PEG-NHS is a critical component in the formulation of "stealth" liposomes. Liposomes are vesicles composed of one or more lipid bilayers.[10] When DSPE-PEG-NHS is included in the lipid mixture, its hydrophobic DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG-NHS chain extends from the liposome (B1194612) surface into the aqueous environment.[5][10] This PEGylated surface sterically hinders the binding of opsonin proteins, thereby evading uptake by the mononuclear phagocyte system and extending the circulation half-life of the liposome.[2][10]
Experimental Protocols
Protocol 1: Formulation of Empty Micelles by Direct Dissolution
This method is suitable for preparing DSPE-PEG-NHS micelles without a therapeutic payload.[1]
Materials:
-
DSPE-PEG-NHS MW 600
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]
-
Vial or flask
-
Magnetic stirrer or vortex mixer
-
Syringe filter (0.22 µm)[1]
Procedure:
-
Accurately weigh the desired amount of DSPE-PEG-NHS powder.
-
Add the aqueous buffer to the powder to achieve the desired final concentration (must be above the CMC).
-
Stir or vortex the mixture until the DSPE-PEG-NHS is completely dissolved. The solution should become clear or translucent.[1]
-
Allow the solution to cool to room temperature.
-
Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]
-
Store the formulation at 4°C.[1]
Protocol 2: Formulation of Drug-Loaded Micelles/Liposomes by Thin-Film Hydration
This is a robust technique for encapsulating hydrophobic drugs within the core of micelles or the bilayer of liposomes.[1][10]
Materials:
-
DSPE-PEG-NHS MW 600 (and other lipids like DSPC, cholesterol for liposomes)[10]
-
Hydrophobic drug[1]
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)[1]
-
Aqueous buffer (e.g., PBS pH 7.4)[1]
-
Round-bottom flask[1]
-
Rotary evaporator[1]
-
Syringe filters (e.g., 0.22 µm)[1]
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-NHS (for micelles) or a mixture of lipids including DSPE-PEG-NHS (for liposomes) and the hydrophobic drug in the organic solvent in a round-bottom flask.[1][10]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[1][10] Further dry under high vacuum for at least 4 hours to remove residual solvent.[11]
-
Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by gentle agitation (e.g., rotating the flask in a water bath set above the lipid transition temperature) for 30-60 minutes. This will form a milky suspension of multilamellar vesicles (MLVs).[1][10]
-
Size Reduction (for Liposomes): To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[10] For micelles, sonication may be sufficient.[11] The solution should become translucent.[10]
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]
-
Storage: Store the prepared formulation at 4°C.[10]
Protocol 3: Post-Insertion Method for PEGylation of Pre-formed Liposomes
This method involves incubating pre-formed liposomes with a micellar solution of DSPE-PEG-NHS. The DSPE-PEG-NHS monomers then spontaneously insert into the outer leaflet of the liposome bilayer.
Procedure:
-
Prepare a micellar solution of DSPE-PEG-NHS as described in Protocol 1.
-
Prepare plain (non-PEGylated) liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Mix the pre-formed liposomes with the DSPE-PEG-NHS micelle solution.
-
Co-incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes.[12][13]
-
Cool the mixture to room temperature.
-
The non-inserted DSPE-PEG-NHS can be removed by dialysis or size exclusion chromatography if necessary.[13]
Protocol 4: Ligand Conjugation to DSPE-PEG-NHS
The NHS ester on the PEG terminus reacts with primary amines (-NH₂) on targeting ligands (e.g., proteins, peptides) to form a stable amide bond.[12]
Procedure:
-
Prepare DSPE-PEG-NHS containing micelles or liposomes as described previously.
-
Dissolve the amine-containing ligand in a suitable buffer, typically PBS at a pH of 7.4 to 8.0.
-
Add the ligand solution to the micelle or liposome suspension at a desired molar ratio (e.g., 1:2 ligand to DSPE-PEG-NHS).[12]
-
Incubate the reaction mixture at room temperature for several hours (e.g., 6 hours) or overnight at 4°C.[12]
-
Remove the unconjugated ligand from the final product using methods such as dialysis or size exclusion chromatography.[13]
Characterization Methods
Quantitative characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential of the micelles and liposomes.[1][10]
| Parameter | Description | Acceptable Value | Source |
| Z-average Diameter | The intensity-weighted mean hydrodynamic size of the particle population. | Varies by application (typically < 200 nm for IV injection) | [1][10] |
| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | < 0.3 | [1] |
| Zeta Potential | A measure of the surface charge, indicating colloidal stability. | Varies; highly negative or positive values suggest greater stability. | [1] |
Protocol:
-
Dilute the nanoparticle suspension in the appropriate buffer to avoid multiple scattering effects.[10]
-
Transfer the sample to a clean cuvette and place it in the DLS instrument.
-
Allow the sample to equilibrate at the desired temperature (e.g., 25°C).[10]
-
Perform measurements to acquire the Z-average diameter, PDI, and zeta potential.[1]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core.[1]
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of DSPE-PEG-NHS solutions in the aqueous buffer with concentrations spanning the expected CMC.[1]
-
Add a small aliquot of the pyrene stock solution to each DSPE-PEG-NHS dilution. The final probe concentration should be very low (e.g., ~0.6 µM).[1]
-
Evaporate the organic solvent completely.
-
Measure the fluorescence emission spectrum of each sample.
-
Plot the ratio of the intensity of the first and third vibrational peaks (I₁/I₃) against the logarithm of the DSPE-PEG-NHS concentration.
-
The CMC is determined from the inflection point of this plot.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE PEG-NHS (20 kDa) - Creative Biolabs [creative-biolabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 5. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. nanocs.net [nanocs.net]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. encapsula.com [encapsula.com]
The Role of DSPE-PEG 600 in Passive Targeting Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stealth Advantage in Nanomedicine
Passive drug targeting leverages the unique pathophysiology of diseased tissues, particularly solid tumors, to achieve preferential drug accumulation. The Enhanced Permeability and Retention (EPR) effect is the cornerstone of this strategy, arising from the leaky vasculature and impaired lymphatic drainage characteristic of many tumors. Nanoparticles, when engineered to circulate in the bloodstream for extended periods, can exploit these features, leading to their passive accumulation at the target site.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) is a key excipient in the formulation of "stealth" nanoparticles, most notably liposomes and micelles. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chains form a protective corona on the surface. This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocytic system (MPS), primarily in the liver and spleen. The result is a significantly prolonged circulation half-life, which is critical for effective passive targeting.
This technical guide focuses on the role of DSPE-PEG with a lower molecular weight of 600 Da (DSPE-PEG 600) in passive targeting drug delivery. While higher molecular weight PEGs (e.g., 2000, 5000 Da) are more commonly reported in the literature, understanding the properties and potential applications of DSPE-PEG 600 is crucial for optimizing nanoparticle design.
Physicochemical Properties and Rationale for DSPE-PEG 600
The molecular weight of the PEG chain is a critical parameter that influences the physicochemical properties and in vivo fate of nanoparticles.
Key Attributes of DSPE-PEG Conjugates:
-
Amphiphilicity: DSPE-PEG possesses a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, enabling its self-assembly and incorporation into lipid-based nanocarriers.
-
Biocompatibility and Biodegradability: Both DSPE and PEG are well-established as biocompatible and biodegradable materials, minimizing toxicity concerns.
-
Stealth Properties: The PEG corona forms a hydrated layer that reduces opsonization and subsequent MPS uptake, prolonging circulation time.
The Influence of PEG Molecular Weight:
The length of the PEG chain directly impacts the thickness of the hydrophilic corona. Higher molecular weight PEGs create a denser and thicker "brush" conformation on the nanoparticle surface, offering more effective steric hindrance. Conversely, lower molecular weight PEGs, such as PEG 600, will form a shorter, more "mushroom-like" corona.
Potential Implications of Using DSPE-PEG 600:
-
Reduced Stealth Effect: The shorter PEG 600 chains may provide a less effective shield against opsonization compared to higher molecular weight PEGs, potentially leading to a shorter circulation half-life.
-
Increased Cellular Interaction: A less dense PEG corona might facilitate greater interaction between the nanoparticle and target cells, which could be advantageous in certain therapeutic scenarios.
-
Impact on Drug Loading and Release: The incorporation of DSPE-PEG can influence the packing of the lipid bilayer, which may affect drug encapsulation efficiency and release kinetics. The shorter PEG 600 chain might have a different impact compared to longer chains.
-
Formulation Stability: The presence of DSPE-PEG contributes to the colloidal stability of nanoparticle formulations by preventing aggregation. The effectiveness of this stabilization may be dependent on the PEG molecular weight.
While specific quantitative data for nanoparticles formulated exclusively with DSPE-PEG 600 is limited in the readily available scientific literature, we can infer its properties based on the general principles of PEGylation and comparative studies of different PEG molecular weights. The following tables present illustrative data from studies using various DSPE-PEG molecular weights to provide a comparative context.
Table 1: Illustrative Physicochemical Characterization of DSPE-PEG Formulated Nanoparticles (Data from various sources for comparative purposes)
| DSPE-PEG MW (Da) | Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Hypothetical DSPE-PEG 600 | Liposome | ~100-150 | < 0.2 | -10 to -30 | Drug Dependent |
| 2000 | Micelle | 36.5 - 128.1 | 0.295 - 0.900 | -28.1 to -29.2 | Not Specified |
| 2000 | Liposome | ~136 | 0.19 | -0.06 | ~98% (Doxorubicin) |
| 5000 | Micelle | Not Specified | Not Specified | Not Specified | High (for mTPP) |
Note: The data for DSPE-PEG 600 is hypothetical and represents an expected range based on general principles. The other data points are from published studies using DSPE-PEG 2000 and 5000 and are provided for comparative context.
Mechanism of Passive Targeting with DSPE-PEG 600 Formulations
The primary mechanism by which DSPE-PEG 600-modified nanoparticles achieve passive targeting is through the EPR effect. The following diagram illustrates the key steps involved.
Caption: Workflow of passive targeting via the EPR effect for DSPE-PEG 600 nanoparticles.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of DSPE-PEG 600-containing nanoparticles. These should be optimized based on the specific drug and application.
Preparation of DSPE-PEG 600 Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and DSPE-PEG 600 in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:DSPE-PEG 600).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the Tc.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or, preferably, extrusion.
-
For extrusion, pass the MLV suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with defined pore sizes (e.g., starting with 400 nm and sequentially down to 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the appropriate buffer.
-
Caption: Experimental workflow for preparing DSPE-PEG 600 liposomes.
Preparation of DSPE-PEG 600 Micelles (Solvent Evaporation Method)
-
Polymer-Drug Solution:
-
Dissolve DSPE-PEG 600 and the hydrophobic drug in a suitable organic solvent (e.g., acetonitrile, acetone, or chloroform). The ratio of polymer to drug will need to be optimized to achieve desired loading and stability.
-
-
Film Formation:
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin polymer-drug film.
-
-
Hydration and Micelle Formation:
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask and gently warm and agitate the mixture until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.
-
The temperature should be kept above the glass transition temperature of the polymer.
-
-
Purification:
-
Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Further purification to remove unencapsulated drug can be achieved by dialysis using a membrane with an appropriate molecular weight cutoff.
-
Characterization of DSPE-PEG 600 Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulation.
Table 2: Key Characterization Techniques and Parameters
| Parameter | Technique(s) | Purpose |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the mean hydrodynamic diameter and polydispersity index (PDI). A narrow size distribution (PDI < 0.2) is desirable. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | To visualize the shape and size of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement (using DLS) | To determine the surface charge, which influences stability and interactions with biological components. |
| Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) | UV-Vis Spectroscopy, HPLC, Fluorescence Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method, Sample and Separate | To study the release kinetics of the encapsulated drug under simulated physiological conditions (e.g., different pH values). |
| Stability | DLS, Zeta Potential Measurement | To assess the colloidal stability of the formulation over time and under different storage conditions. |
In Vivo Evaluation of DSPE-PEG 600 Nanoparticles
Animal studies are crucial to evaluate the passive targeting efficiency and therapeutic efficacy of the formulation.
Key In Vivo Studies:
-
Pharmacokinetics: Blood samples are collected at various time points after intravenous administration to determine the circulation half-life, area under the curve (AUC), and clearance of the nanoparticles.
-
Biodistribution: The accumulation of the nanoparticles in various organs (including the tumor, liver, spleen, kidneys, heart, and lungs) is quantified at different time points. This is often done using radiolabeled or fluorescently tagged nanoparticles.
-
Therapeutic Efficacy: In a tumor-bearing animal model, the antitumor efficacy of the drug-loaded nanoparticles is compared to that of the free drug and a control group. Tumor growth inhibition and survival rates are monitored.
-
Toxicity Assessment: The potential toxicity of the formulation is evaluated by monitoring animal body weight, hematological parameters, and histological analysis of major organs.
The following diagram illustrates the relationship between the physicochemical properties of DSPE-PEG 600 nanoparticles and their in vivo behavior.
Caption: Relationship between nanoparticle properties and in vivo performance.
Conclusion
DSPE-PEG 600 serves as a valuable, albeit less common, tool in the formulation of nanoparticles for passive drug targeting. Its lower molecular weight, in comparison to more frequently used DSPE-PEG derivatives, is expected to result in a thinner protective corona, which may lead to a shorter circulation half-life but potentially enhanced cellular interactions. The choice of PEG molecular weight should be carefully considered and empirically determined based on the specific therapeutic goal, the nature of the encapsulated drug, and the target disease. The generalized protocols and characterization techniques outlined in this guide provide a framework for the rational design and evaluation of DSPE-PEG 600-based nanocarriers for passive targeting applications. Further research is warranted to fully elucidate the quantitative in vivo performance of nanoparticles formulated with DSPE-PEG 600 and to define its optimal applications in drug delivery.
understanding the hydrophilicity of DSPE-PEG-NHS MW 600
An In-depth Technical Guide to the Hydrophilicity of DSPE-PEG-NHS MW 600
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Succinimidyl(Polyethylene Glycol)] (DSPE-PEG-NHS) is an amphiphilic polymer conjugate critical to the field of drug delivery and nanomedicine. Its unique structure, comprising a hydrophobic lipid anchor (DSPE) and a hydrophilic polymer chain (PEG) terminated with a reactive N-hydroxysuccinimide (NHS) ester, allows for the self-assembly into nanostructures like micelles and the surface modification of liposomes.[1][2] This modification imparts "stealth" characteristics, prolonging systemic circulation, and provides a reactive site for conjugating targeting ligands such as antibodies or peptides.[3][4][5]
This technical guide focuses on the core principles governing the hydrophilicity of DSPE-PEG-NHS, with a specific emphasis on a formulation with a Polyethylene Glycol molecular weight of 600 Da. We will explore the contribution of each molecular component, present quantitative physicochemical data, detail relevant experimental protocols, and provide visual diagrams to elucidate key processes.
The Core Components: A Trifunctional Architecture
The behavior of DSPE-PEG-NHS in aqueous environments is dictated by the interplay of its three main components. The balance between the hydrophobic DSPE and the hydrophilic PEG is the primary determinant of its amphiphilicity and, consequently, its hydrophilicity.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as the hydrophobic anchor.[6] It is composed of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl chains, and a phosphoethanolamine headgroup. The long, saturated acyl chains are intensely hydrophobic, driving the molecule's self-assembly to minimize contact with water, for instance, by forming the core of a micelle or inserting into a lipid bilayer.[1][7]
-
PEG (Polyethylene Glycol): PEG is a highly hydrophilic, flexible, and biocompatible polymer made of repeating ethylene (B1197577) oxide units.[8][9][10] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration layer that shields the hydrophobic core and the overall nanocarrier from opsonization and clearance by the mononuclear phagocyte system.[11][12] A PEG MW of 600 is relatively short compared to more common variants (e.g., 2000, 5000 Da), resulting in a less dense, more compact hydrophilic corona. This shorter chain length influences properties such as micelle stability and circulation half-life.
-
NHS (N-hydroxysuccinimide) Ester: Located at the terminus of the PEG chain, the NHS ester is a reactive functional group.[] While not a primary contributor to the molecule's overall hydrophilicity, its reactivity is critically dependent on the aqueous environment. It is highly susceptible to hydrolysis, which competes with the desired conjugation reaction.[14][15] The NHS ester selectively reacts with primary aliphatic amines (e.g., on the lysine (B10760008) residues of proteins) under mild alkaline conditions (pH 7.2-8.5) to form stable, covalent amide bonds.[14][16]
Figure 1: Molecular components of DSPE-PEG-NHS.
Physicochemical and Hydrophilic Properties
The overall hydrophilicity of DSPE-PEG-NHS is a balance of its constituent parts. While the DSPE moiety is hydrophobic, the PEG chain renders the conjugate water-soluble, allowing it to form clear solutions in hot water and self-assemble into nanoparticles.[6][17]
Quantitative Data Summary
The properties of DSPE-PEG conjugates are highly dependent on the length of the PEG chain. While specific data for PEG 600 is less common in literature, we can infer its properties based on trends observed with higher molecular weight PEGs.
| Property | Description |
| Appearance | White to off-white solid powder.[17][18] |
| Solubility | Soluble in chloroform, DMSO, and DMF.[2][19] Soluble in hot water (e.g., 10 mg/mL), forming micellar solutions.[17][18] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester.[6][18] |
| Reactive To | Primary amines (-NH₂).[6][18] |
| Recommended Reaction pH | 7.2 - 8.5.[14] |
Table 1: General Physicochemical Properties of DSPE-PEG-NHS.
Self-Assembly and Critical Micelle Concentration (CMC)
In aqueous solutions, amphiphilic molecules like DSPE-PEG-NHS spontaneously self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC).[1] The hydrophobic DSPE tails form the core of the micelle, while the hydrophilic PEG chains form the outer corona, interfacing with the water.[20][21]
The CMC is a key indicator of the stability of the micelles in circulation; a lower CMC value implies greater stability upon dilution in the bloodstream. The CMC is influenced by the length of the PEG chain; a longer, more hydrophilic PEG chain generally leads to a higher CMC.[22][23]
| DSPE-PEG Derivative | Reported CMC (µM) | Comments |
| DSPE-PEG 2000 | ~0.5 - 1.5 µM[22]; ~10 - 25 µM in pure water[24] | CMC is dependent on solvent conditions (e.g., ionic strength).[24][25] |
| DSPE-PEG 3000 | ~0.5 - 1.0 µM[22][23] | |
| DSPE-PEG 5000 | ~1.0 - 1.5 µM[22][23] | The slightly larger CMC is attributed to the increased hydrophilicity from the longer PEG chain.[23] |
| DSPE-PEG 600 | Expected to be < 0.5 µM | A shorter PEG chain reduces the relative contribution of the hydrophilic head, making the molecule more hydrophobic overall. This should lead to aggregation at a lower concentration (lower CMC). |
Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates in Buffered Solutions.
Figure 2: Micelle formation in an aqueous environment.
Bioconjugation via NHS Ester Chemistry
The terminal NHS ester of DSPE-PEG-NHS allows for the covalent attachment of biomolecules containing primary amines, such as proteins, antibodies, or peptides. This is a cornerstone of creating targeted drug delivery systems.[3][26]
The reaction is a nucleophilic acyl substitution.[16] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a benign byproduct.[][15] The reaction is most efficient in amine-free buffers (e.g., PBS, HEPES, borate) at a slightly alkaline pH of 7.2-8.5.[14][16] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[14]
Figure 3: Reaction pathway for NHS ester conjugation.
Experimental Protocols
Protocol for Micelle Formulation (Direct Dissolution)
This protocol is suitable for forming empty DSPE-PEG-NHS micelles for subsequent use, such as in the post-insertion method for modifying pre-formed liposomes.
-
Preparation: Accurately weigh the desired amount of DSPE-PEG-NHS powder.
-
Dissolution: Add an appropriate volume of an amine-free aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the powder. The final concentration should be well above the expected CMC.
-
Hydration: Heat the solution gently (e.g., to 60°C), which is above the phase transition temperature of the DSPE lipid, while stirring or vortexing until the powder is fully dissolved and the solution is clear.[23]
-
Sonication (Optional): To ensure homogeneity, the micelle solution can be briefly sonicated using a bath sonicator.[27]
-
Sterilization: For biological applications, filter the micelle solution through a 0.22 µm syringe filter.
-
Storage: Use the micelle solution immediately for conjugation or store at 4°C for short-term use.
General Protocol for Protein Conjugation to DSPE-PEG-NHS
This protocol describes the conjugation of an amine-containing protein to pre-formed DSPE-PEG-NHS micelles.
-
Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be achieved by dialysis or using a desalting column. Protein concentration should ideally be >1 mg/mL.[16]
-
Micelle Preparation: Prepare DSPE-PEG-NHS micelles as described in Protocol 5.1.
-
Reaction: Add the DSPE-PEG-NHS micelle solution to the protein solution. A molar excess of the NHS ester (e.g., 5 to 20-fold) over the protein is typically used. The exact ratio may require optimization.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14][16] Gentle mixing during incubation is recommended.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine (B1666218) can be added to quench any unreacted NHS esters.[14]
-
Purification: Remove unconjugated DSPE-PEG and the NHS byproduct from the protein conjugate using a suitable method such as dialysis or size exclusion chromatography.[27]
Workflow for Surface Functionalization of Liposomes
The post-insertion method is commonly used to anchor DSPE-PEG-NHS into pre-formed liposomes, leveraging the hydrophobic DSPE tail's affinity for the lipid bilayer.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. DSPE-PEG-NHS [nanocs.net]
- 7. nbinno.com [nbinno.com]
- 8. hydromer.com [hydromer.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 11. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. nanocs.net [nanocs.net]
- 18. nanocs.net [nanocs.net]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 26. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 27. encapsula.com [encapsula.com]
An In-depth Technical Guide to DSPE-PEG-NHS MW 600 for Researchers and Drug Development Professionals
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a succinimidyl ester (DSPE-PEG-NHS) of molecular weight 600 is a heterobifunctional lipid-polymer conjugate crucial in the field of drug delivery and bioconjugation. This guide provides a comprehensive overview of its technical specifications, applications, and the experimental methodologies for its use. DSPE-PEG-NHS is prized for its ability to form stable liposomes and micelles, while the terminal N-Hydroxysuccinimide (NHS) ester allows for the covalent attachment of various molecules, such as proteins, peptides, and antibodies, to the surface of these nanocarriers. This functionalization is key to developing targeted drug delivery systems that can enhance therapeutic efficacy and reduce off-target effects.
Core Specifications
The following tables summarize the key quantitative data for DSPE-PEG-NHS MW 600, providing a clear comparison of its physical and chemical properties.
| Property | Specification | Reference |
| Molecular Weight (MW) | 600 Da | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform, warm water, ethanol, and DMSO. | |
| Storage Conditions | Store at -20°C to -5°C, keep dry and avoid sunlight. | [2] |
Chemical Structure and Reaction Mechanism
DSPE-PEG-NHS is an amphiphilic molecule composed of a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which is terminated with a reactive NHS ester. The DSPE portion readily incorporates into lipid bilayers, while the PEG chain provides a protective hydrophilic shield, prolonging circulation time and reducing non-specific protein binding.[2] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other ligands to form a stable amide bond, effectively tethering the ligand to the liposome (B1194612) surface.
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide linkage. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).
Experimental Protocols
Detailed methodologies for the key experiments involving DSPE-PEG-NHS are provided below. These protocols are intended as a guide and may require optimization for specific applications.
Liposome Formulation using the Thin-Film Hydration Method
This method is a common technique for preparing liposomes incorporating DSPE-PEG-NHS.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-NHS MW 600
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG-NHS in the desired molar ratio in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (ULVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 times) to achieve a narrow size distribution.
-
Bioconjugation of Amine-Containing Ligands to Liposomes
This protocol describes the covalent attachment of proteins, peptides, or other amine-containing molecules to the surface of pre-formed liposomes containing DSPE-PEG-NHS.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-NHS
-
Amine-containing ligand (e.g., antibody, peptide)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching solution (e.g., Tris buffer, glycine)
Procedure:
-
Reaction Setup:
-
Add the amine-containing ligand solution to the pre-formed liposome suspension. The molar ratio of ligand to reactive lipid should be optimized for the specific application.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal incubation time and temperature may vary depending on the reactivity of the ligand.
-
-
Quenching:
-
To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS esters.
-
-
Purification:
-
Remove unconjugated ligand and other reactants by a suitable method such as dialysis, size exclusion chromatography, or tangential flow filtration.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
Caption: Workflow for liposome formulation using the thin-film hydration method.
References
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-NHS MW 600
This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-600] (DSPE-PEG-NHS MW 600). This heterobifunctional lipid-PEG conjugate is a critical reagent in bioconjugation and drug delivery, enabling the attachment of amine-containing molecules to lipid bilayers for applications such as liposome (B1194612) functionalization and targeted drug delivery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of DSPE-PEG-NHS
DSPE-PEG-NHS is a versatile molecule comprised of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing for stable insertion into lipid membranes such as liposomes.[1][2]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing clearance by the immune system and thereby extending circulation time.[1][3]
-
NHS (N-hydroxysuccinimide) Ester: A reactive group at the terminus of the PEG chain that readily reacts with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form stable amide bonds.[1][4][5]
The specific focus of this guide is on DSPE-PEG with a PEG molecular weight of 600 Da.
Synthesis of DSPE-PEG-NHS MW 600
The synthesis of DSPE-PEG-NHS is typically a two-step process starting from DSPE-PEG-COOH. The carboxylic acid terminus of the PEG is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the reactive NHS ester.[6]
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting material purity.
Materials:
-
DSPE-PEG-COOH (MW 600)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Argon or Nitrogen gas
-
Glass reaction vessel and magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the NHS ester. The reaction should be conducted under an inert atmosphere (argon or nitrogen).[7]
-
Dissolution: Dissolve DSPE-PEG-COOH (1 equivalent) in anhydrous DCM or DMF in the reaction vessel.
-
Addition of Reagents: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. If using DCC, it will also be added at 1.2 equivalents. If a base is required, add TEA or DIPEA (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-24 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Filtration (if using DCC): If DCC is used, a urea (B33335) byproduct (dicyclohexylurea, DCU) will precipitate. This can be removed by filtration.
Purification of DSPE-PEG-NHS MW 600
Purification is a critical step to remove unreacted starting materials and byproducts. A combination of methods is often employed to achieve high purity (typically >95%).
A. Precipitation
-
Solvent Removal: After the reaction, remove the solvent (DCM or DMF) under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the resulting residue in a minimal amount of chloroform (B151607) or methylene (B1212753) chloride.[4]
-
Precipitation: Add the solution dropwise to a large volume of cold diethyl ether with stirring to precipitate the product.
-
Collection: Collect the precipitate by filtration or centrifugation.
-
Drying: Dry the product under vacuum.
B. Column Chromatography
For higher purity, column chromatography can be employed.
-
Silica Gel Chromatography: This method is effective for separating the product from less polar impurities. A gradient of methanol (B129727) in chloroform is a common mobile phase.[8][9]
-
Size Exclusion Chromatography (e.g., Sephadex): This technique separates molecules based on size and is useful for removing smaller molecules like unreacted NHS and EDC/DCU byproducts.[8]
C. Dialysis
If the reaction is performed in a water-miscible solvent and there are water-soluble byproducts, dialysis can be an effective purification step. Use a dialysis membrane with a molecular weight cutoff (MWCO) appropriate for retaining the DSPE-PEG-NHS (e.g., 1 kDa).[9]
Characterization and Quality Control
The purity and identity of the final DSPE-PEG-NHS product should be confirmed using various analytical techniques.
| Parameter | Analytical Method | Expected Outcome |
| Identity | ¹H NMR Spectroscopy | Peaks corresponding to DSPE, PEG, and NHS moieties. |
| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS) | A peak or distribution centered around the expected molecular weight (~1348 g/mol for DSPE-PEG600-NHS). |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity typically >95%. |
| Functionality | Amine Reactivity Test | Reaction with a model amine-containing compound (e.g., benzylamine) and monitoring the reaction by HPLC or MS. |
Storage and Handling
DSPE-PEG-NHS is sensitive to moisture, which can hydrolyze the reactive NHS ester.[7]
-
Storage: Store the solid product at -20°C or lower in a desiccated environment.[2][10]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[7] Solutions should be prepared immediately before use, and any unused solution should be discarded.[7]
Application: Conjugation to Amine-Containing Ligands
The primary application of DSPE-PEG-NHS is the covalent attachment of molecules containing primary amines.
-
Dissolution: Dissolve the amine-containing molecule in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[4][7] Avoid buffers containing primary amines like Tris.[4][7]
-
Addition of DSPE-PEG-NHS: Dissolve DSPE-PEG-NHS in a small amount of an organic solvent like DMSO or DMF and add it to the protein/peptide solution.[7] The final concentration of the organic solvent should typically be less than 10%.[7] A molar excess of DSPE-PEG-NHS (e.g., 10-20 fold) is often used.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[7]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[4]
-
Purification: The resulting conjugate can be purified from excess DSPE-PEG-NHS and byproducts using dialysis or size exclusion chromatography.
Conclusion
The synthesis and purification of DSPE-PEG-NHS MW 600 require careful control of reaction conditions and rigorous purification to ensure a high-quality product. This guide provides a foundational understanding and generalized protocols to aid researchers in the successful production and application of this important bioconjugation reagent. It is crucial to adapt and optimize these procedures for specific laboratory settings and applications.
References
- 1. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. encapsula.com [encapsula.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
Methodological & Application
Application Notes and Protocols for Liposome Preparation using DSPE-PEG-NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-PEG-NHS). This functionalized lipid is instrumental in creating "stealth" liposomes that can be conjugated to targeting ligands for specific drug delivery applications.
Introduction
Liposomes are versatile, self-assembled vesicular systems composed of a lipid bilayer enclosing an aqueous core. They are widely utilized as carriers for therapeutic agents, protecting the payload from degradation and controlling its release. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, sterically hinders the binding of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.
DSPE-PEG-NHS is a key component in the formulation of functionalized liposomes. The DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG chain provides the "stealth" characteristic. The terminal NHS ester group is a reactive moiety that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, or other targeting molecules. This enables the development of targeted drug delivery systems that can selectively accumulate at the desired site of action, enhancing therapeutic efficacy and minimizing off-target effects.[1]
Experimental Protocols
This section details the materials and methods for preparing DSPE-PEG-NHS incorporated liposomes and conjugating a targeting ligand.
Materials
-
Lipids:
-
Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), or Hydrogenated Soy PC (HSPC)
-
Cholesterol
-
DSPE-PEG(2000) (for non-targeted surface)
-
DSPE-PEG(2000)-NHS (for targeted conjugation)
-
-
Solvents:
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES-buffered saline (HBS), pH 7.4
-
MES buffer, pH 6.5 (for certain conjugation reactions)
-
-
Drug Cargo (Optional):
-
Hydrophilic or lipophilic drug
-
-
Targeting Ligand:
-
Protein, antibody, peptide, or other amine-containing molecule
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument
-
Dialysis tubing or size-exclusion chromatography column
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Liposome Preparation via Thin-Film Hydration and Extrusion
The thin-film hydration method is a common and straightforward technique for liposome preparation.[2][3][4]
Step 1: Lipid Film Formation
-
Accurately weigh the desired amounts of the structural lipid, cholesterol, and DSPE-PEG derivatives (including DSPE-PEG-NHS) and dissolve them in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is provided in Table 1.
-
If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
Step 2: Hydration of the Lipid Film
-
Add the aqueous hydration buffer (e.g., PBS pH 7.4) to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the film by rotating the flask in a water bath set above the lipid Tc for 30-60 minutes. Gentle agitation, such as with a vortex mixer, can aid in the formation of multilamellar vesicles (MLVs).
Step 3: Size Reduction by Extrusion
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the other syringe.
-
Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs). The final product should be a translucent suspension.
Conjugation of Targeting Ligand to DSPE-PEG-NHS Liposomes
The NHS ester on the liposome surface reacts with primary amines on the targeting ligand to form a stable amide bond. This can be achieved through a post-insertion method or by direct conjugation to pre-formed liposomes. The post-insertion method is detailed below as it offers flexibility.[5][6][7][8][9][10]
Step 1: Preparation of Ligand-PEG-DSPE Micelles
-
Dissolve a known amount of DSPE-PEG-NHS in a small volume of an appropriate organic solvent (e.g., chloroform) in a small glass vial and then evaporate the solvent under a stream of nitrogen to form a thin film.
-
Dissolve the amine-containing targeting ligand in a suitable buffer (e.g., PBS pH 7.4).
-
Add the ligand solution to the dried DSPE-PEG-NHS film. The molar ratio of ligand to DSPE-PEG-NHS can vary, but a 1:2 ratio is a common starting point.[5][7]
-
Incubate the mixture at room temperature for several hours (e.g., 4-6 hours) or overnight at 4°C with gentle stirring to allow for the conjugation reaction.
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing molecule like glycine (B1666218) or Tris buffer.
Step 2: Post-Insertion of Ligand-PEG-DSPE into Pre-formed Liposomes
-
Add the solution containing the newly formed ligand-PEG-DSPE micelles to the suspension of pre-formed liposomes (from section 2.2).
-
Incubate the mixture at a temperature slightly above the Tc of the liposomal lipids (e.g., 60°C) for 30-60 minutes with gentle stirring. This facilitates the insertion of the ligand-conjugated DSPE-PEG into the outer leaflet of the liposome bilayer.
Step 3: Purification of Functionalized Liposomes
-
Remove unconjugated ligand and other reactants by dialysis against a large volume of buffer or by using size-exclusion chromatography.
Data Presentation
Quantitative data is crucial for the reproducibility and optimization of liposome formulations. The following tables provide typical parameters.
Table 1: Example Liposome Formulation Molar Ratios
| Component | Molar Ratio (%) | Purpose |
| Structural Lipid (e.g., DSPC) | 50-60 | Forms the main body of the liposome bilayer. |
| Cholesterol | 35-45 | Modulates membrane fluidity and stability. |
| DSPE-PEG(2000) | 4-8 | Provides a "stealth" surface to prolong circulation. |
| DSPE-PEG(2000)-NHS | 1-5 | Provides a reactive site for ligand conjugation. |
Note: The optimal molar ratios may vary depending on the specific lipids, drug, and targeting ligand used.
Table 2: Typical Drug-to-Lipid Ratios
| Drug Loading Method | Typical Drug-to-Lipid Ratio (w/w) | Factors Influencing the Ratio |
| Passive Loading | 0.01 - 0.1 | Drug solubility in the aqueous or lipid phase, internal volume of the liposome. |
| Active Loading (e.g., pH gradient) | 0.1 - 0.4 | Strength of the transmembrane gradient, drug pKa, drug solubility and potential for precipitation within the liposome core.[11][12] |
Note: The drug-to-lipid ratio is a critical parameter that can affect encapsulation efficiency and drug release kinetics.[13][14]
Table 3: Key Parameters for Liposome Characterization by Dynamic Light Scattering (DLS)
| Parameter | Typical Value | Description |
| Z-average Diameter | 80 - 150 nm | The intensity-weighted mean hydrodynamic size of the liposome population.[15][16] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the heterogeneity of sizes of particles in a mixture. A lower PDI indicates a more monodisperse sample.[17] |
| Zeta Potential | -10 to -40 mV (for anionic liposomes) | The electric potential at the slipping plane, indicating the surface charge and predicting the stability of the colloidal suspension. |
Note: Proper sample dilution is crucial for accurate DLS measurements.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for the preparation and functionalization of targeted liposomes.
Diagram 2: DSPE-PEG-NHS Conjugation Chemistry
Caption: Amide bond formation between DSPE-PEG-NHS and a primary amine.
References
- 1. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encapsula.com [encapsula.com]
- 6. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encapsula.com [encapsula.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 14. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 15. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol: Antibody Conjugation to Nanoparticles using DSPE-PEG-NHS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the creation of targeted nanoparticle drug delivery systems.
Introduction:
The functionalization of nanoparticles with targeting ligands, such as monoclonal antibodies, is a critical step in the development of next-generation drug delivery vehicles. This targeting strategy enhances the accumulation of nanoparticles at the site of interest, thereby increasing therapeutic efficacy and reducing off-target side effects. One of the most widely used methods for antibody conjugation is the use of a heterobifunctional linker, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) derivatized with an N-Hydroxysuccinimide (NHS) ester.
The DSPE portion of the molecule allows for stable incorporation into the lipid bilayer of nanoparticles, such as liposomes, while the hydrophilic PEG spacer reduces non-specific protein binding and enhances circulation time. The terminal NHS ester group reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.
This document provides a detailed protocol for the conjugation of antibodies to pre-formed nanoparticles incorporating DSPE-PEG-NHS. While the user specified a molecular weight of 600 for DSPE-PEG-NHS, it is important to note that the polyethylene (B3416737) glycol (PEG) linker is typically of a higher molecular weight (e.g., 2000, 3400, or 5000 Da) to provide an adequate spacer arm. The principles and protocol outlined below are generally applicable, but optimization may be required based on the specific characteristics of the antibody and nanoparticles being used.
Experimental Protocols
Materials and Reagents:
-
Pre-formed nanoparticles (e.g., liposomes)
-
DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (20 mM, 150 mM NaCl, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-75)
-
Amicon Ultra centrifugal filter units (or similar for dialysis)
-
BCA Protein Assay Kit (or similar)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
SDS-PAGE reagents and equipment
Protocol for Antibody Conjugation:
This protocol is divided into two main stages: 1) Incorporation of DSPE-PEG-NHS into pre-formed nanoparticles and 2) Conjugation of the antibody to the NHS-activated nanoparticles.
Stage 1: Post-Insertion of DSPE-PEG-NHS into Nanoparticles
-
Preparation of Nanoparticles: Prepare nanoparticles of the desired composition and size using standard methods (e.g., thin-film hydration followed by extrusion).
-
Incubation with DSPE-PEG-NHS:
-
Disperse the pre-formed nanoparticles in PBS at a known lipid concentration.
-
Add the DSPE-PEG-NHS to the nanoparticle suspension. A typical molar ratio of DSPE-PEG-NHS to total lipid is between 1-10 mol%.
-
Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the lipid bilayer for 1-2 hours with gentle stirring. For most common lipid compositions, this is typically between 40-60°C.
-
-
Removal of Unincorporated DSPE-PEG-NHS:
-
Cool the mixture to room temperature.
-
Remove the unincorporated DSPE-PEG-NHS by dialysis against PBS (pH 7.4) at 4°C for 24 hours with several buffer changes, or by using size exclusion chromatography.
-
Stage 2: Antibody Conjugation to NHS-Activated Nanoparticles
-
Buffer Exchange: Exchange the buffer of the NHS-activated nanoparticles to a HEPES buffer (pH 8.0-8.5). This can be achieved using a desalting column or centrifugal filtration. The slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines.
-
Antibody Addition:
-
Add the antibody solution to the NHS-activated nanoparticle suspension. The molar ratio of antibody to reactive PEG-NHS can vary from 1:1 to 1:10. A common starting point is a 1:5 molar ratio.
-
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle, continuous mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching of Unreacted NHS Groups:
-
Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to deactivate any remaining NHS esters.
-
-
Purification of Antibody-Nanoparticle Conjugates:
-
Separate the antibody-nanoparticle conjugates from unconjugated antibody and other reaction components using size exclusion chromatography (SEC).
-
Collect the fractions and monitor the elution profile using UV-Vis spectroscopy at 280 nm (for protein) and a wavelength suitable for nanoparticle detection if they have a chromophore. The nanoparticle-antibody conjugates will elute in the earlier fractions.
-
-
Characterization of Conjugates:
-
Conjugation Efficiency: Determine the amount of conjugated antibody using a protein quantification assay (e.g., BCA or micro-BCA assay) after separating the free antibody. The conjugation efficiency can be calculated as: (Mass of conjugated antibody / Initial mass of antibody) x 100%
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the final conjugates using Dynamic Light Scattering (DLS). An increase in particle size is expected after antibody conjugation.
-
Confirmation of Conjugation: Perform SDS-PAGE analysis to confirm the covalent attachment of the antibody to the nanoparticles. The conjugated antibody will appear as a higher molecular weight band or will be retained in the stacking gel if attached to the nanoparticle.
-
Data Presentation
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Antibody Conjugation
| Sample | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unconjugated Nanoparticles | 110 ± 2.5 | 0.12 ± 0.02 | -25 ± 1.8 |
| Antibody-Conjugated Nanoparticles | 135 ± 3.1 | 0.15 ± 0.03 | -18 ± 2.2 |
Table 2: Representative Antibody Conjugation Efficiency
| Parameter | Value |
| Initial Antibody Concentration | 1 mg/mL |
| Nanoparticle Concentration (Total Lipid) | 10 mg/mL |
| Molar Ratio (Antibody:PEG-NHS) | 1:5 |
| Conjugation Efficiency | 65% |
| Antibodies per Nanoparticle (approx.) | 50-80 |
Visualizations
Caption: Experimental workflow for the two-stage conjugation of antibodies to nanoparticles.
Caption: Amide bond formation between an NHS-activated nanoparticle and an antibody.
Revolutionizing Liposome Surface Engineering: A Detailed Guide to DSPE-PEG-NHS MW 600 Post-Insertion Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the post-insertion method of modifying liposomes using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a molecular weight of 600, commonly known as DSPE-PEG-NHS MW 600. This powerful technique allows for the covalent attachment of targeting ligands, such as antibodies, peptides, and other biomolecules, to the surface of pre-formed liposomes, enhancing their therapeutic efficacy and specificity.
Introduction: The Power of Post-Insertion
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. To enhance their targeting capabilities and prolong circulation times, their surface is often modified with polyethylene (B3416737) glycol (PEG) and specific targeting moieties. The post-insertion technique offers a significant advantage over traditional methods where functionalized lipids are incorporated during the initial liposome (B1194612) formulation. This method involves the incubation of pre-formed liposomes with a micellar solution of DSPE-PEG-NHS, which then spontaneously inserts into the outer leaflet of the liposome bilayer.
The key reactive group in this process is the N-Hydroxysuccinimide (NHS) ester. The NHS ester readily reacts with primary amine groups (-NH2) present on proteins, peptides, and other ligands, forming a stable and covalent amide bond.[1] This reaction is most efficient at a slightly alkaline pH (typically 7-8).[2]
Principle of DSPE-PEG-NHS Post-Insertion
The post-insertion process is driven by the amphiphilic nature of the DSPE-PEG-NHS molecule. The hydrophobic DSPE anchor has a high affinity for the lipid bilayer of the liposome, while the hydrophilic PEG chain extends into the aqueous environment. The NHS ester at the distal end of the PEG chain is then available for conjugation with the desired ligand.
An optimized post-insertion method has been developed to maximize conjugation efficiency by minimizing the hydrolysis of the NHS ester, which can occur in aqueous solutions.[3] This optimized protocol involves the direct addition of the amine-containing ligand to a dried film of DSPE-PEG-NHS before hydration, thereby reducing the exposure of the reactive NHS group to water.[3]
Experimental Protocols
Here, we provide detailed protocols for both a standard and an optimized post-insertion method for modifying liposomes with a generic protein ligand.
Materials and Reagents
-
Pre-formed liposomes (e.g., composed of HSPC and Cholesterol)
-
DSPE-PEG-NHS MW 600
-
mPEG-DSPE (for creating mixed micelles, optional)
-
Protein/peptide ligand with available primary amine groups
-
Chloroform (B151607) or Methylene Chloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glycine (for quenching the reaction)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Bath sonicator
-
Rotary evaporator or nitrogen stream
Standard Post-Insertion Protocol
This method involves the pre-formation of micelles containing DSPE-PEG-NHS, which are then incubated with the liposomes.
Step 1: Preparation of DSPE-PEG-NHS Micelles
-
Dissolve DSPE-PEG-NHS MW 600 (and mPEG-DSPE if creating mixed micelles) in chloroform in a round-bottom flask. A typical molar ratio of mPEG-DSPE to DSPE-PEG-NHS is 4:1.[3]
-
Dry the lipid solution to a thin film using a rotary evaporator or a gentle stream of nitrogen gas.
-
Hydrate the dried lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 47°C) to form a micellar solution.[3]
-
Bath sonicate the solution for 5 minutes to ensure complete dissolution and micelle formation.
Step 2: Conjugation of Ligand to Micelles
-
Add the protein/peptide ligand solution to the DSPE-PEG-NHS micellar solution. A common molar ratio of micelles to antibody is 6:1.[3]
-
Incubate the mixture for 4 hours at room temperature with gentle stirring.[3]
Step 3: Post-Insertion into Liposomes
-
Add the ligand-conjugated micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at 60°C for 30-60 minutes.[4] This temperature facilitates the insertion of the DSPE-PEG anchor into the liposome bilayer.
Step 4: Quenching and Purification
-
Quench any unreacted NHS esters by adding an excess of glycine.[3]
-
Remove unconjugated ligand and excess reactants by dialysis against PBS.
Optimized Post-Insertion Protocol
This protocol is designed to minimize the hydrolysis of the NHS ester, leading to higher conjugation efficiency.[3]
Step 1: Preparation of DSPE-PEG-NHS Film
-
Dissolve DSPE-PEG-NHS MW 600 in chloroform in a round-bottom flask.
-
Dry the lipid solution to a thin film using a rotary evaporator or a gentle stream of nitrogen gas.
Step 2: Direct Conjugation of Ligand
-
Immediately add the protein/peptide ligand solution in PBS (pH 7.4) directly to the dried DSPE-PEG-NHS film. A molar ratio of 1:2 (ligand to DSPE-PEG-NHS) can be used.[1]
-
Incubate for 4 hours at room temperature.[3] For some reactions, incubation for 6 hours at room temperature followed by 24 hours in the refrigerator may be beneficial.[4]
Step 3: Formation of Ligand-Conjugated Micelles
-
In a separate vial, prepare micelles of mPEG-DSPE by drying a chloroform solution of the lipid and hydrating with PBS, followed by sonication.
-
Mix the ligand-conjugated DSPE-PEG solution with the mPEG-DSPE micelle solution.[3]
Step 4: Post-Insertion into Liposomes
-
Add the mixed micellar solution to the pre-formed liposome suspension.
-
Incubate at 60°C for 30-60 minutes.[4]
Step 5: Quenching and Purification
-
Quench the reaction with an excess of glycine.[3]
-
Purify the modified liposomes via dialysis.
Quantitative Data Summary
The success of the post-insertion modification can be quantified by several parameters. The following tables summarize key quantitative data from various studies.
| Parameter | Routine Method | Optimized Method | Reference |
| Antibody Conjugation Efficiency | ~6 molecules/liposome | ~15 molecules/liposome | [3] |
| Parameter | Molar % of DSPE-PEG | Observation | Reference |
| Liposome Size | Up to 4 mol% | Mushroom regime, minimal effect on size | [5] |
| > 4 mol% | Brush regime, can lead to a decrease in size | [5] | |
| 7 ± 2 mol% | Anomalous peak in liposome size observed | [5] | |
| Zeta Potential | Increase in DSPE-PEG | Decrease in zeta potential (more neutral) | [6] |
| 20 mol% | Saturation of PEG-lipid in the outer leaflet | [7] |
| Parameter | Condition | Result | Reference |
| Drug Release (Doxorubicin) | Post-insertion (Routine) | 8.98% release in 6h at 60°C | [3] |
| Post-insertion (Optimized) | 7.69% release in 6h at 60°C | [3] | |
| No post-insertion | 0.69% release in 6h at 60°C | [3] |
Characterization of Modified Liposomes
Thorough characterization is crucial to ensure the successful modification of liposomes.
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes before and after modification.
-
Zeta Potential: Measured using DLS, the zeta potential indicates the surface charge of the liposomes. Successful PEGylation typically results in a more neutral surface charge.[6]
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the size and shape of the liposomes.
-
Confirmation of Conjugation: Techniques such as ¹H-NMR and FTIR can be employed to confirm the formation of the amide bond between the DSPE-PEG-NHS and the ligand.[1]
-
Quantification of Conjugated Ligand: The amount of protein or peptide conjugated to the liposome surface can be determined using various protein quantification assays after separating the modified liposomes from unconjugated ligand.
Visualizing the Workflow and Key Relationships
Diagrams generated using Graphviz (DOT language) help to visualize the experimental processes and logical connections.
Caption: Standard DSPE-PEG-NHS Post-Insertion Workflow.
Caption: Optimized DSPE-PEG-NHS Post-Insertion Workflow.
Caption: NHS Ester-Amine Coupling Reaction.
Conclusion
The DSPE-PEG-NHS post-insertion method is a versatile and efficient technique for the surface modification of liposomes. By understanding the underlying principles and following optimized protocols, researchers can reliably conjugate a wide array of targeting ligands to their liposomal formulations. This approach paves the way for the development of highly specific and effective drug delivery systems with enhanced therapeutic outcomes. Careful characterization of the final product is essential to ensure the desired physicochemical properties and biological activity.
References
- 1. encapsula.com [encapsula.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Hydration of DSPE-PEG-NHS Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of DSPE-PEG-NHS liposomes using the thin-film hydration method. This technique is fundamental for developing targeted drug delivery systems, leveraging the versatility of liposomes to encapsulate therapeutic agents and the functionality of the NHS ester for surface modification.
Introduction to DSPE-PEG-NHS Liposomes
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) provides structural integrity to the liposome (B1194612). Polyethylene glycol (PEG) is conjugated to DSPE to create a "stealth" liposome, which reduces clearance by the immune system and prolongs circulation time in the body. The addition of an N-hydroxysuccinimide (NHS) ester to the distal end of the PEG chain provides a reactive group for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling the liposomes to specifically bind to and deliver their payload to target cells.[1][2]
DSPE-PEG-NHS is an amphiphilic polymer that is biocompatible and exhibits low toxicity, making it a common choice for drug modification and delivery studies.[3] The NHS ester reacts with primary amines on proteins and other molecules to form a stable amide bond, a straightforward and common method for creating targeted drug delivery vehicles.[4][5]
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-NHS Liposomes by Thin-Film Hydration
This protocol details the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Main structural lipid: e.g., Hydrogenated Soy Phosphatidylcholine (HSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-NHS
-
Organic Solvent: Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4
-
Drug for encapsulation (optional)
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas stream (optional)
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-PEG-NHS in a desired molar ratio) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[6][7]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipids (e.g., 65°C).[8] This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[9]
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (which may contain a hydrophilic drug for passive loading) to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).[7][10]
-
(Optional) Freeze-Thaw Cycles: To increase encapsulation efficiency and create more uniform vesicles, subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[6]
-
Extrusion: To produce small unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the alternate syringe.[6][11]
-
Purification: Remove any unencapsulated drug or free lipids by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[3][12]
Protocol 2: Conjugation of Targeting Ligands to DSPE-PEG-NHS Liposomes
This protocol describes the process of attaching a protein or peptide ligand to the surface of the prepared liposomes.
Materials:
-
Prepared DSPE-PEG-NHS liposomes
-
Targeting ligand with primary amine groups (e.g., antibody, peptide)
-
Reaction Buffer: PBS pH 8.0-8.5
-
Quenching solution: e.g., Tris or glycine (B1666218) buffer
Equipment:
-
Reaction vessel
-
Purification system (e.g., dialysis cassette, size exclusion chromatography)
Procedure:
-
pH Adjustment: Adjust the pH of the DSPE-PEG-NHS liposome solution to 8.0-8.5 with a suitable buffer. The reaction between the NHS ester and the primary amine is most efficient at a slightly alkaline pH.[13]
-
Ligand Addition: Add the targeting ligand to the liposome solution. The molar ratio of ligand to DSPE-PEG-NHS will need to be optimized for your specific application. A common starting point is a 1:2 molar ratio of ligand to reactive lipid.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution containing primary amines, such as Tris or glycine, to react with any remaining NHS esters.
-
Purification: Remove the unconjugated ligand and byproducts from the immunoliposome solution using dialysis or size exclusion chromatography.[12]
Data Presentation
The following tables summarize typical quantitative data for DSPE-PEG-NHS liposomes prepared by the thin-film hydration method.
| Lipid Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |
| HSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 100 - 150 | < 0.2 | [14] |
| DPPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 110 - 160 | < 0.2 | [15] |
| HSPC:CHEM:DSPE-PEG2000:DSPE-DTPA (57:38:4:1) | ~120 | ~0.1 | [6] |
| Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | ~115 | ~0.15 | [16] |
| Drug | Encapsulation Efficiency (%) | In Vitro Release Profile (at 24h) | Reference |
| Doxorubicin (Active Loading) | > 90% | ~10-20% at pH 7.4 | [5] |
| Calcein (Passive Loading) | 20 - 40% | pH-dependent | [6] |
| 5-Fluorouracil | ~67% | Not specified | [5] |
| Vincristine | >95% (D/L ratio dependent) | D/L ratio dependent | [14] |
Visualizations
Experimental Workflow
References
- 1. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liposome antibody–ionophore conjugate antiproliferative activity increases by cellular metallostasis alteration - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications | MDPI [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Frontiers | Targeted delivery of liposomal chemoimmunotherapy for cancer treatment [frontiersin.org]
- 8. d-nb.info [d-nb.info]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 14. liposomes.ca [liposomes.ca]
- 15. Trastuzumab-Conjugated Liposome-Coated Fluorescent Magnetic Nanoparticles to Target Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of PLGA Nanoparticles with DSPE-PEG-NHS MW 600
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging DSPE-PEG-NHS for Advanced Drug Delivery Systems
The surface functionalization of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is a critical step in the development of sophisticated drug delivery systems. Bare PLGA nanoparticles are susceptible to rapid clearance from the bloodstream by the reticuloendothelial system and lack the ability to target specific cell types.[1][2][3] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal N-hydroxysuccinimide (NHS) ester (DSPE-PEG-NHS) offers a robust solution to these challenges.
The DSPE component, a phospholipid, anchors within the nanoparticle's lipid or polymer shell through hydrophobic interactions. The hydrophilic PEG chain extends outwards, creating a "stealth" layer that reduces opsonization and prolongs circulation time.[1][3] The terminal NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) on targeting ligands such as antibodies, peptides, or small molecules.[4] This allows for the covalent attachment of molecules that can direct the nanoparticle to specific receptors overexpressed on diseased cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.
This document provides detailed protocols for the preparation of PLGA nanoparticles, their surface functionalization using DSPE-PEG-NHS MW 600, characterization, and subsequent conjugation to a model targeting peptide.
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles via Nanoprecipitation
This protocol describes the formation of PLGA nanoparticles using the nanoprecipitation (solvent displacement) method.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
Acetone (or other suitable water-miscible organic solvent like acetonitrile)
-
DSPE-PEG-NHS MW 600
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Prepare the Organic Phase: Dissolve 50 mg of PLGA in 5 mL of acetone. Ensure the polymer is completely dissolved. If a hydrophobic drug is to be encapsulated, it should be co-dissolved with the PLGA in this step.
-
Prepare the Aqueous Phase: In a separate vial, dissolve DSPE-PEG-NHS MW 600 in 10 mL of DI water at a desired concentration (e.g., 1 mg/mL). The concentration of DSPE-PEG-NHS can be varied to optimize the surface density of NHS groups.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a moderate speed. Using a pipette, add the organic phase dropwise to the stirring aqueous phase. A milky-white suspension of nanoparticles should form instantaneously.
-
Solvent Evaporation: Allow the nanoparticle suspension to stir at room temperature for at least 4 hours in a fume hood to ensure the complete evaporation of the organic solvent.
-
Purification: The nanoparticle suspension can be purified to remove unreacted DSPE-PEG-NHS and other components by centrifugation or dialysis. For centrifugation, pellet the nanoparticles and resuspend them in fresh DI water. Repeat this process three times.
Protocol 2: Characterization of DSPE-PEG-NHS Functionalized PLGA Nanoparticles
This protocol outlines the basic characterization of the prepared nanoparticles.
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the purified nanoparticle suspension in DI water to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument. The PDI value indicates the size distribution of the nanoparticle population. A negative zeta potential is expected due to the carboxyl groups of PLGA and the phosphate (B84403) group of DSPE.
B. Quantification of Surface NHS Groups (Optional): The number of reactive NHS groups on the nanoparticle surface can be quantified using a reaction with an amine-containing fluorescent dye, followed by spectrophotometric analysis. A detailed protocol for a similar quantification can be found in the literature.[5]
Protocol 3: Conjugation of a Targeting Peptide (e.g., RGD) to NHS-Functionalized Nanoparticles
This protocol describes the covalent attachment of an amine-containing targeting ligand, such as an RGD peptide for targeting αvβ3 integrins on cancer cells, to the NHS-functionalized nanoparticles.[4][6][7][8]
Materials:
-
NHS-functionalized PLGA nanoparticles in an appropriate buffer (e.g., PBS, pH 7.4)
-
Amine-terminated RGD peptide
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine)
-
Centrifugal filter units for purification
Procedure:
-
Conjugation Reaction: To the suspension of NHS-functionalized nanoparticles, add the RGD peptide solution. The molar ratio of peptide to NHS groups should be optimized, but a 5 to 10-fold molar excess of the peptide is a good starting point.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Add the quenching solution to the reaction mixture to react with any unreacted NHS groups. Incubate for 30 minutes.
-
Purification: Remove the unconjugated peptide and quenching agent by washing the nanoparticles using centrifugal filter units. Resuspend the final RGD-conjugated nanoparticles in a suitable buffer for storage or in-vitro/in-vivo studies.
Data Presentation
Table 1: Representative Physicochemical Properties of Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare PLGA Nanoparticles | 150 ± 10 | 0.15 ± 0.05 | -35 ± 5 |
| DSPE-PEG-NHS Functionalized | 165 ± 12 | 0.18 ± 0.06 | -30 ± 4 |
| RGD-Conjugated Nanoparticles | 170 ± 15 | 0.20 ± 0.07 | -28 ± 5 |
Data are presented as mean ± standard deviation and are representative examples. Actual values will depend on specific formulation parameters.[9][10]
Table 2: Effect of DSPE-PEG-NHS Concentration on Nanoparticle Properties
| DSPE-PEG-NHS in Aqueous Phase (mg/mL) | Average Size (nm) | Zeta Potential (mV) |
| 0.5 | 155 | -32 |
| 1.0 | 165 | -30 |
| 2.0 | 180 | -27 |
This table illustrates the general trend that increasing the concentration of the PEGylated lipid can lead to a slight increase in nanoparticle size and a less negative zeta potential due to the shielding effect of the PEG layer.[11][12]
Visualizations
References
- 1. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS-PEG-RGD, PEG Linker - Biopharma PEG [biochempeg.com]
- 5. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Size and Concentration of PLGA-PEG Nanoparticles on Activation and Aggregation of Washed Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Formulation and Characterization of siRNA-Loaded Lipid Nanoparticles Utilizing DSPE-PEG-NHS for Targeted Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). Their success is largely attributed to their ability to protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery.[1] A standard LNP formulation consists of four key components: an ionizable cationic lipid for siRNA encapsulation and endosomal release, a helper phospholipid (like DSPC) for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid (PEG-lipid) to provide a hydrophilic corona that prevents aggregation and reduces immunogenicity.[1][2][3]
This application note details the formulation of siRNA-loaded LNPs incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] (DSPE-PEG-NHS). The N-Hydroxysuccinimide (NHS) ester group on the distal end of the PEG chain serves as a reactive handle for covalent conjugation of amine-containing targeting moieties, such as antibodies or peptides.[4] This allows for the development of actively targeted LNP systems designed to enhance siRNA delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.
Principle of Formulation and Surface Modification
The process involves two primary stages:
-
LNP-siRNA Formulation: An ethanolic solution containing the lipid mixture (ionizable lipid, DSPC, cholesterol, and DSPE-PEG-NHS) is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA.[4][5] The decrease in solvent polarity and the positive charge of the ionizable lipid at low pH drives the self-assembly of the lipids around the negatively charged siRNA, leading to high encapsulation efficiency.[4] Residual ethanol (B145695) is subsequently removed through dialysis or tangential flow filtration, and the buffer is exchanged to a physiological pH (e.g., PBS, pH 7.4).[5]
-
Post-Formulation Surface Conjugation: The NHS ester on the surface of the formulated LNPs is a reactive group that readily forms stable amide bonds with primary amines on targeting ligands (e.g., lysine (B10760008) residues in proteins). This reaction is typically carried out at a slightly alkaline pH (7.5-8.5) to ensure the amine groups of the ligand are deprotonated and thus nucleophilic. This post-insertion or post-formulation conjugation method allows for precise control over the surface functionalization of the nanoparticles.[3]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for creating targeted LNPs and the subsequent cellular mechanism of action.
Caption: Workflow for LNP-siRNA formulation and surface conjugation.
Caption: Cellular uptake and gene silencing mechanism of targeted LNP-siRNA.[3]
Experimental Protocols
Protocol 1: LNP-siRNA Formulation using Microfluidics
This protocol is based on a rapid mixing approach using a microfluidic device, which allows for reproducible and scalable production of LNPs.[5]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-NHS
-
siRNA of interest
-
Ethanol (200 proof, anhydrous)
-
Acetate (B1210297) buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer, 10-14 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-NHS in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[5] The total lipid concentration should be between 10-20 mM.
-
Prepare siRNA Solution: Dissolve the siRNA in 50 mM acetate buffer (pH 4.0) to a suitable concentration (e.g., 0.3-0.5 mg/mL).
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a set flow rate ratio, typically 3:1 (aqueous:ethanolic).[5] The total flow rate will influence particle size (e.g., 12 mL/min).
-
Dilution and Dialysis: Collect the resulting milky nanoparticle suspension. Immediately dilute with an equal volume of acetate buffer to reduce the ethanol concentration.
-
Purification: Transfer the LNP suspension to a pre-wetted dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes, to remove ethanol and unencapsulated siRNA.[5]
-
Sterilization and Storage: Recover the LNP suspension from the dialysis device and sterile-filter through a 0.2 µm syringe filter. Store at 4°C.
Protocol 2: Characterization of LNP-siRNA
A. Particle Size and Zeta Potential Measurement
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
B. siRNA Encapsulation Efficiency (EE%)
-
Method: Quant-iT RiboGreen assay.[6] This assay uses a fluorescent dye that selectively binds to nucleic acids. The EE% is determined by measuring the fluorescence before and after lysing the nanoparticles.
-
Procedure:
-
Prepare a standard curve of the free siRNA in the appropriate buffer.
-
Measure Free siRNA: In a 96-well plate, mix the intact LNP sample with the RiboGreen reagent. Measure fluorescence (excitation ~480 nm, emission ~520 nm). This represents the unencapsulated siRNA.
-
Measure Total siRNA: In a separate well, pre-incubate the LNP sample with a detergent (e.g., 0.5-2% Triton X-100) to lyse the particles and release the encapsulated siRNA.[7] Add the RiboGreen reagent and measure the total fluorescence.
-
Calculate EE%: Use the standard curve to determine the concentration of free and total siRNA. EE% = [(Total siRNA - Free siRNA) / Total siRNA] * 100[6]
-
Data Presentation: Expected Physicochemical Properties
The properties of LNP-siRNA formulations can be fine-tuned by adjusting the lipid composition and formulation parameters. The following table summarizes typical quantitative data for LNP-siRNA systems.
| Parameter | Typical Value | Method | Reference(s) |
| Hydrodynamic Diameter (Z-average) | 50 - 120 nm | Dynamic Light Scattering (DLS) | [8][9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [9][10] |
| Zeta Potential (at pH 7.4) | -10 mV to +5 mV (Near-neutral) | Electrophoretic Light Scattering | [3][11] |
| siRNA Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay | [5][8][12] |
Conclusion
The use of DSPE-PEG-NHS in LNP-siRNA formulations provides a robust and versatile platform for developing targeted nucleic acid delivery systems. The protocols outlined in this note describe a reproducible method for manufacturing LNPs with high siRNA encapsulation efficiency and well-defined physicochemical properties. The reactive NHS ester on the nanoparticle surface allows for the straightforward conjugation of targeting ligands, enabling researchers to engineer sophisticated delivery vehicles for a wide range of therapeutic and research applications. Careful characterization of particle size, surface charge, and encapsulation efficiency is critical to ensure the quality and consistency of the final product.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. youtube.com [youtube.com]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-NHS MW 600 in the Formulation of mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a molecular weight of 600 (DSPE-PEG-NHS MW 600) in the formulation of messenger RNA (mRNA) vaccines. This document details its role, provides quantitative data from literature, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to DSPE-PEG-NHS in mRNA Lipid Nanoparticles (LNPs)
DSPE-PEG-NHS is a heterobifunctional lipid-polymer conjugate crucial for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery.[1][2] Its structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule into the lipid bilayer of the LNP.[3][4]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the surface of the LNP.[3][5] This "stealth" coating reduces aggregation and prevents rapid clearance by the immune system, thereby extending the circulation time of the nanoparticles.[5][6]
-
NHS (N-hydroxysuccinimide) Ester: A reactive group at the distal end of the PEG chain that allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, through amide bond formation with primary amines.[3][7][8]
In the context of mRNA vaccines, DSPE-PEG-NHS plays a dual role. Primarily, it stabilizes the LNP formulation.[5] Secondarily, its NHS functionality offers the potential for targeted delivery to specific cells or tissues by attaching targeting moieties, which can enhance therapeutic efficacy and reduce off-target effects.[7][8]
Quantitative Data: LNP Formulations and Characterization
The precise molar ratio of lipid components is critical for the efficacy and safety of mRNA-LNP vaccines. While specific formulations are often proprietary, the scientific literature provides representative compositions.
| Component | Molar Ratio (%) | Reference |
| Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102) | 50 | [9][10] |
| Phospholipid (e.g., DSPC, DOPE) | 10 | [9][10][11] |
| Cholesterol | 38.5 | [9][10] |
| PEG-Lipid (e.g., DSPE-PEG) | 1.5 | [9][10][12] |
Note: The 1.5 mol% of PEG-lipid can be composed entirely of a non-functionalized DSPE-PEG or a mixture of functionalized (e.g., DSPE-PEG-NHS) and non-functionalized PEG-lipids to control the density of targeting ligands on the LNP surface.[13] For instance, a formulation might use 1.2% DMG-PEG2k and 0.3% DSPE-PEG2k-Carboxy-NHS.[13]
Table 2: Physicochemical Properties of Typical mRNA LNPs
| Parameter | Typical Value | Method of Analysis | Reference |
| Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) | [12][14] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [13] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering | [13] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [11][13] |
Experimental Protocols
Protocol for mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for preparing mRNA-LNPs using a microfluidic device.[11][15]
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
DSPE-PEG-NHS MW 600
-
Ethanol (B145695) (anhydrous)
-
mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[13]
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid-Ethanol Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-NHS in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[9][10] Vortex thoroughly to ensure complete dissolution.
-
Prepare the mRNA-Aqueous Solution: Dilute the mRNA transcript in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Typically, the lipid-ethanol solution and the mRNA-aqueous solution are mixed at a flow rate ratio of 1:3.[]
-
Self-Assembly: As the two solutions mix, the change in polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.[]
-
Dialysis: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and neutralize the pH.[13]
-
Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device if necessary. Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Storage: Store the formulated mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol for LNP Characterization
A. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and PDI.[13]
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
B. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the intact LNP sample (F_initial).
-
Add a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Measure the fluorescence of the lysed LNP sample (F_total).
-
Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (F_total - F_initial) / F_total * 100
Protocol for Ligand Conjugation to DSPE-PEG-NHS
This protocol outlines the general steps for conjugating an amine-containing targeting ligand (e.g., a peptide or antibody) to the surface of pre-formed LNPs containing DSPE-PEG-NHS.[8]
Materials:
-
mRNA-LNPs formulated with DSPE-PEG-NHS
-
Targeting ligand with a primary amine group
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Mix the mRNA-LNPs with the targeting ligand in the reaction buffer. The molar ratio of ligand to DSPE-PEG-NHS should be optimized.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle mixing. The NHS ester reacts with the primary amine on the ligand to form a stable amide bond.[7]
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove the unconjugated ligand and quenching reagent from the final product using size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation of the ligand through appropriate analytical techniques (e.g., SDS-PAGE for antibodies, HPLC for peptides).
Visualizations
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the proposed mechanism by which mRNA-LNPs enter a target cell and release their mRNA payload into the cytoplasm.
Caption: Cellular uptake and endosomal escape of an mRNA-LNP.
Experimental Workflow for LNP Formulation and Evaluation
The diagram below outlines a typical workflow for the development and preclinical testing of a targeted mRNA-LNP vaccine.
Caption: Workflow for targeted mRNA-LNP vaccine development.
Conclusion
DSPE-PEG-NHS MW 600 is a versatile and critical component in the formulation of advanced mRNA vaccines. Its PEG component provides stability and longevity in circulation, while the NHS ester functionality enables the attachment of targeting ligands for precise delivery. The protocols and data presented herein provide a foundation for researchers to develop and characterize novel mRNA-LNP formulations for a wide range of therapeutic and prophylactic applications. Careful optimization of the lipid composition and conjugation strategies is paramount to achieving safe and effective mRNA delivery.
References
- 1. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis, Positron Emission Tomography Imaging, and Therapy of Diabody Targeted Drug Lipid Nanoparticles in a Prostate Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 13. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Active Targeting Strategies Using Ligand-Conjugated DSPE-PEG-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of active targeting strategies utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS). This versatile phospholipid derivative enables the covalent conjugation of targeting ligands to the surface of liposomes, micelles, and other nanoparticles, thereby enhancing the specific delivery of therapeutic agents to target cells and tissues.[1][2][3][]
Application Notes
Introduction to DSPE-PEG-NHS for Active Targeting
DSPE-PEG-NHS is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2] The DSPE portion readily incorporates into the lipid bilayer of nanoparticles, while the PEG chain provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[1][5] The terminal NHS ester allows for the straightforward and efficient conjugation of targeting ligands containing primary amine groups, such as antibodies, peptides, and aptamers, through the formation of a stable amide bond.[2][3][6][7] This active targeting approach significantly improves the therapeutic index of encapsulated drugs by increasing their concentration at the site of action and reducing off-target toxicity.[3]
Applications in Targeted Drug Delivery
Ligand-conjugated DSPE-PEG-NHS nanoparticles have been extensively explored in various therapeutic areas, most notably in oncology. By targeting receptors that are overexpressed on the surface of cancer cells, these nanoparticles can selectively deliver chemotherapeutic agents, leading to enhanced antitumor efficacy.
Commonly Targeted Receptors and Corresponding Ligands:
-
Folate Receptor (FR): Overexpressed in various cancers, including ovarian, lung, and breast cancer. Folic acid is a common targeting ligand.[8]
-
Transferrin Receptor (TfR): Highly expressed on proliferating cells, making it an attractive target for cancer therapy. Transferrin or specific antibodies can be used as ligands.
-
Epidermal Growth Factor Receptor (EGFR): A key player in many epithelial cancers. Monoclonal antibodies like Cetuximab or smaller peptides can be conjugated.
-
Integrins: Involved in cell adhesion and signaling, and often overexpressed in tumor neovasculature. RGD (Arginine-Glycine-Aspartic acid) peptides are widely used for targeting.
The choice of ligand is critical and depends on the specific cell type and disease being targeted. The conjugation of these ligands to DSPE-PEG-NHS facilitates receptor-mediated endocytosis, an active cellular process for internalizing extracellular molecules, leading to efficient intracellular drug delivery.[9][10][11][12]
Experimental Protocols
Protocol 1: Ligand Conjugation to DSPE-PEG-NHS
This protocol describes the general procedure for conjugating an amine-containing ligand (e.g., a peptide or antibody) to DSPE-PEG-NHS.
Materials:
-
DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)[6]
-
Amine-containing ligand (e.g., peptide, antibody)
-
Anhydrous chloroform (B151607) or methylene (B1212753) chloride[6]
-
Round bottom flask
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
Procedure:
-
Dissolve DSPE-PEG-NHS: Dissolve the required amount of DSPE-PEG-NHS in a minimal volume of anhydrous chloroform or methylene chloride in a round bottom flask.[6]
-
Dry the Lipid Film: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.[6]
-
Prepare Ligand Solution: Dissolve the amine-containing ligand in PBS (pH 7.4-8.0). The optimal pH for the NHS-amine reaction is typically between 7 and 9.[2]
-
Conjugation Reaction: Add the ligand solution to the dried lipid film. The molar ratio of ligand to DSPE-PEG-NHS should be optimized, but a starting point of 1:2 can be used.[6]
-
Hydration and Sonication: Hydrate the lipid film by gently rotating the flask. Sonicate the mixture in a bath sonicator for 5-10 minutes to ensure complete dissolution and reaction.[6]
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Quenching (Optional): To quench any unreacted NHS esters, a small amount of a primary amine-containing molecule like glycine (B1666218) or Tris buffer can be added.
-
Purification: The resulting ligand-conjugated DSPE-PEG can be purified from unconjugated ligand using dialysis or size exclusion chromatography.
Protocol 2: Formulation of Ligand-Targeted Liposomes via Post-Insertion
This protocol describes the formation of ligand-targeted liposomes using the post-insertion method, where the ligand-conjugated DSPE-PEG is incorporated into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of HSPC and Cholesterol)[6]
-
Ligand-conjugated DSPE-PEG (from Protocol 1)
-
Non-reactive DSPE-PEG (e.g., DSPE-PEG(2000))[6]
-
Water bath or incubator set to 60°C
Procedure:
-
Prepare Micelles: Mix the ligand-conjugated DSPE-PEG with non-reactive DSPE-PEG in an aqueous solution to form micelles. The ratio will depend on the desired final ligand density on the liposome (B1194612) surface.[6]
-
Incubate with Liposomes: Add the micelle solution to the pre-formed liposome suspension.[6]
-
Post-Insertion: Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for HSPC-based liposomes) for 1-2 hours with gentle stirring.[13] During this incubation, the DSPE anchor of the PEGylated lipids will spontaneously insert into the liposome bilayer.[6]
-
Cooling: Allow the liposome suspension to cool to room temperature.
-
Purification: Remove any unincorporated micelles by dialysis or size exclusion chromatography.
Protocol 3: Characterization of Ligand-Targeted Nanoparticles
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Zeta Potential analysis.
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[14]
-
Expected Results: Nanoparticles for intravenous administration should ideally have a hydrodynamic diameter between 50-200 nm with a PDI below 0.2, indicating a monodisperse population.[14][15] The zeta potential provides information about the surface charge and stability of the nanoparticles.
2. Ligand Conjugation Efficiency:
-
Method: Various methods can be used depending on the ligand, including UV-Vis spectroscopy, fluorescence spectroscopy (if the ligand is fluorescently labeled), or specific assays like the bicinchoninic acid (BCA) assay for proteins.
-
Procedure: Quantify the amount of conjugated ligand and compare it to the initial amount used in the conjugation reaction.
3. Drug Encapsulation Efficiency and Loading Capacity:
-
Method: Separation of encapsulated from unencapsulated drug followed by quantification.
-
Procedure: Separate the nanoparticles from the aqueous phase containing the free drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography. Quantify the amount of drug in the nanoparticles and in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Cell Targeting and Uptake
Materials:
-
Target cells (expressing the receptor of interest) and control cells (low or no receptor expression)
-
Cell culture medium and supplements
-
Fluorescently labeled targeted nanoparticles and non-targeted control nanoparticles
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates or chamber slides) and allow them to adhere overnight.
-
Incubation with Nanoparticles: Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles at various concentrations for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Harvest the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the cellular uptake.
Protocol 5: In Vivo Biodistribution and Therapeutic Efficacy
Materials:
-
Animal model of the disease (e.g., tumor-bearing mice)
-
Targeted and non-targeted nanoparticles encapsulating a therapeutic or imaging agent
-
Imaging system (e.g., IVIS for fluorescent/bioluminescent imaging, or SPECT/PET for radiolabeled nanoparticles)
Procedure:
-
Animal Grouping: Divide the animals into groups: untreated control, free drug, non-targeted nanoparticles, and targeted nanoparticles.
-
Administration: Administer the formulations to the animals via an appropriate route (e.g., intravenous injection).
-
Biodistribution Studies: At various time points post-injection, euthanize a subset of animals from each group. Harvest major organs and the tumor, and quantify the amount of accumulated drug or imaging agent.
-
Therapeutic Efficacy Studies: Monitor tumor growth over time by measuring tumor volume. Monitor animal body weight as an indicator of toxicity. At the end of the study, euthanize the animals and excise the tumors for further analysis.
Data Presentation
Table 1: Physicochemical Properties of DSPE-PEG-NHS Conjugated Nanoparticles
| Formulation | Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-targeted Liposomes | None | 110 ± 5 | 0.15 ± 0.03 | -15 ± 2 |
| Folate-Liposomes | Folic Acid | 115 ± 6 | 0.17 ± 0.02 | -18 ± 3 |
| RGD-Micelles | RGD Peptide | 85 ± 4 | 0.12 ± 0.04 | -10 ± 1 |
| Antibody-Liposomes | Monoclonal Antibody | 125 ± 8 | 0.19 ± 0.05 | -20 ± 4 |
Data are representative and may vary depending on the specific formulation and experimental conditions.
Table 2: In Vitro and In Vivo Performance of Targeted Nanoparticles
| Formulation | Cell Line | Cellular Uptake (%) | Animal Model | Tumor Accumulation (% ID/g) | Tumor Growth Inhibition (%) |
| Doxorubicin | KB | - | Nude mice with KB xenograft | 1.5 ± 0.3 | 30 |
| Non-targeted Lipo-Dox | KB | 25 ± 5 | Nude mice with KB xenograft | 4.2 ± 0.8 | 55 |
| Folate-Lipo-Dox | KB | 75 ± 8 | Nude mice with KB xenograft | 10.5 ± 1.5 | 85 |
| Non-targeted Lipo-Dox | MCF-7 (FR-) | 28 ± 6 | - | - | - |
| Folate-Lipo-Dox | MCF-7 (FR-) | 32 ± 7 | - | - | - |
ID/g: Injected dose per gram of tissue. Data are representative.
Visualizations
References
- 1. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. DSPE-PEG13-NHS | BroadPharm [broadpharm.com]
- 8. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of receptor endocytosis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor cell biology: receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 13. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Targeted Theranostic Nanoparticles: Challenges and Potential Solutions - Frontiers of Engineering - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Optimal Molar Ratio of DSPE-PEG-NHS for Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomes and nanoparticles with targeting ligands, such as antibodies and peptides, is a critical step in the development of targeted drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-Hydroxysuccinimide ester (DSPE-PEG-NHS) is a widely utilized heterobifunctional linker for this purpose.[1] The NHS ester end reacts with primary amines on the targeting ligand to form a stable amide bond, while the DSPE lipid anchor integrates into the lipid bilayer of the nanoparticle.[2][3]
Determining the optimal molar ratio of DSPE-PEG-NHS to the ligand is a crucial parameter that significantly impacts the conjugation efficiency, the number of ligands per nanoparticle, and ultimately, the therapeutic efficacy and safety of the final product. An insufficient amount of DSPE-PEG-NHS can lead to low conjugation yields, while an excessive amount can result in nanoparticle aggregation, altered pharmacokinetic profiles, and potential immunogenicity.[4]
These application notes provide a comprehensive guide to understanding the key factors involved in determining the optimal DSPE-PEG-NHS to ligand molar ratio and offer detailed protocols for conjugation and characterization.
Key Considerations for Optimizing the Molar Ratio
Several factors influence the ideal molar ratio for DSPE-PEG-NHS conjugation:
-
Nature of the Ligand: The number of available primary amines (lysine residues and the N-terminus) on the protein or peptide will dictate the potential for conjugation. Larger proteins like antibodies will have multiple potential conjugation sites.
-
Steric Hindrance: The size and conformation of the ligand can create steric hindrance, limiting the accessibility of amine groups to the NHS ester. The density of PEG on the nanoparticle surface also plays a role; higher PEG densities can shield the NHS groups.[5]
-
Reaction Conditions: pH is a critical factor, with optimal NHS ester reactions occurring at a slightly basic pH of 7.2-8.5.[6] Temperature and reaction time also influence the efficiency of the conjugation and the rate of NHS-ester hydrolysis, a competing reaction.
-
Downstream Application: The desired density of the targeting ligand on the nanoparticle surface will depend on the specific application. A higher ligand density may enhance target binding but could also lead to faster clearance from circulation.
Quantitative Data on Molar Ratios and Conjugation Efficiency
The following tables summarize quantitative data from various studies, providing a starting point for optimization.
Table 1: Reported Molar Ratios of DSPE-PEG-NHS (or similar NHS esters) to Ligand
| Ligand Type | Molar Ratio (DSPE-PEG-NHS or NHS Ester : Ligand) | System/Method | Reference |
| Anti-CD133 Antibody | 6:1 (Micelle with DSPE-PEG-NHS : Antibody) | Liposome (B1194612) Post-Insertion | [7] |
| Antibody (General) | 1:10 (Antibody : DSPE-PEG-Maleimide) | Liposome Conjugation | [8] |
| Protein/Antibody (General) | 10:1 to 20:1 (NHS Ester : Protein) | General Protein Labeling | [6] |
| Janelia Fluor® Dye | 15:1 (Dye-NHS Ester : Protein) | Protein Labeling | [9] |
Table 2: Impact of Optimization on Antibody Conjugation Efficiency
| Method | Molar Ratio (Micelle:Antibody) | Average Number of Antibodies per Liposome | Reference |
| Routine Post-Insertion | 6:1 | ~6 | [7] |
| Optimized Post-Insertion | 6:1 | ~15 | [7] |
Experimental Protocols
General Workflow for DSPE-PEG-NHS Conjugation
The following diagram illustrates a typical workflow for the conjugation of a targeting ligand to a liposome using DSPE-PEG-NHS via the post-insertion method.
Experimental workflow for ligand conjugation.
Protocol for Determining the Optimal DSPE-PEG-NHS to Antibody Molar Ratio
This protocol outlines a method for systematically varying the molar ratio of DSPE-PEG-NHS to an antibody to identify the optimal conjugation conditions.
Materials:
-
DSPE-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)
-
Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Non-amine containing buffer (e.g., HEPES, MES) for pH adjustment if necessary
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Chloroform (B151607)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Pre-formed liposomes
-
Dialysis cassettes (e.g., 10 kDa MWCO) or size exclusion chromatography (SEC) column for purification
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.
-
Determine the precise concentration of the antibody solution using a protein assay or by measuring absorbance at 280 nm.
-
-
DSPE-PEG-NHS Stock Solution Preparation:
-
Immediately before use, dissolve a known amount of DSPE-PEG-NHS in anhydrous DMSO or chloroform to prepare a stock solution of a specific concentration (e.g., 10 mg/mL). DSPE-PEG-NHS is susceptible to hydrolysis, so it is crucial to minimize its exposure to moisture.[1]
-
-
Conjugation Reaction Setup:
-
Set up a series of reactions with varying molar ratios of DSPE-PEG-NHS to the antibody. It is recommended to test a range of ratios, for example, 5:1, 10:1, 20:1, and 40:1 (DSPE-PEG-NHS:Antibody).
-
For each reaction, add the calculated volume of the DSPE-PEG-NHS stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10% v/v) to avoid denaturation of the antibody.
-
The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to each reaction to stop the conjugation by reacting with any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Post-Insertion into Liposomes:
-
The resulting antibody-PEG-DSPE conjugate is then incubated with pre-formed liposomes. The incubation is typically performed at a temperature above the phase transition temperature of the liposome lipids for a defined period (e.g., 1-2 hours) to allow for the insertion of the DSPE anchor into the liposome bilayer.
-
-
Purification:
-
Remove unconjugated antibody and excess reagents by dialysis against PBS or by using size exclusion chromatography.
-
-
Characterization:
-
Conjugation Efficiency: Determine the concentration of the conjugated antibody on the liposomes using a protein assay and compare it to the initial amount of antibody used.
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the immunoliposomes using DLS to assess for aggregation.
-
Biological Activity: Perform an in vitro binding assay (e.g., ELISA or flow cytometry) to confirm that the conjugated antibody retains its antigen-binding activity.
-
Signaling Pathway of NHS-Ester Conjugation
The following diagram illustrates the chemical reaction between the NHS ester of DSPE-PEG-NHS and a primary amine on a protein.
NHS-ester conjugation reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of DSPE-PEG-NHS- Suboptimal pH- Presence of primary amines in the buffer- Insufficient molar excess of DSPE-PEG-NHS | - Use fresh, anhydrous solvent for DSPE-PEG-NHS stock- Ensure reaction pH is between 7.2 and 8.5- Perform buffer exchange of the ligand solution- Increase the molar ratio of DSPE-PEG-NHS to ligand |
| Nanoparticle Aggregation | - High degree of conjugation- Hydrophobic interactions | - Decrease the molar ratio of DSPE-PEG-NHS to ligand- Optimize the purification method to remove aggregates- Include a non-functionalized PEG-lipid (e.g., DSPE-PEG) in the formulation |
| Loss of Ligand Activity | - Conjugation at or near the active site- Denaturation of the ligand by organic solvent | - Consider site-specific conjugation methods if possible- Minimize the concentration of organic solvent in the reaction |
Conclusion
The determination of the optimal molar ratio of DSPE-PEG-NHS for conjugation is a multi-faceted process that requires careful consideration of the ligand, reaction conditions, and the intended application. By systematically varying the molar ratio and thoroughly characterizing the resulting conjugates, researchers can develop targeted nanoparticles with high conjugation efficiency, stability, and retained biological activity. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug delivery to streamline their optimization efforts and advance the development of novel targeted therapeutics.
References
- 1. DSPE-PEG-NHS [nanocs.net]
- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. Antibody Conjugation Methods for Active Targeting of Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 5. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
how to prevent hydrolysis of DSPE-PEG-NHS during conjugation
Technical Support Center: DSPE-PEG-NHS Conjugation
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the hydrolysis of DSPE-PEG-NHS during conjugation reactions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-NHS and how does it function in bioconjugation?
DSPE-PEG-NHS is a heterobifunctional linker molecule widely used in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1][][3] Its structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule into the lipid bilayer of a liposome (B1194612) or nanoparticle.[1][4]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the surface of the nanoparticle. This "stealth" layer helps to reduce clearance by the immune system, thereby extending circulation time in the body.[3]
-
NHS (N-hydroxysuccinimide) ester: A reactive group at the end of the PEG chain that readily reacts with primary amine groups (-NH₂) on molecules like proteins, antibodies, or peptides.[5][6][7] This reaction forms a stable, covalent amide bond, effectively "conjugating" the target molecule to the nanoparticle surface.[5][6][]
Q2: What is NHS-ester hydrolysis and why is it a problem?
NHS-ester hydrolysis is a competing chemical reaction where the NHS ester reacts with water instead of the intended primary amine on the target molecule. This reaction cleaves the NHS ester, rendering the DSPE-PEG derivative inactive and unable to participate in the desired conjugation reaction.[9] The primary consequence of significant hydrolysis is a lower conjugation efficiency, leading to a reduced yield of the final, targeted nanoparticle.[10]
Q3: What are the primary factors that influence the rate of DSPE-PEG-NHS hydrolysis?
The stability of the NHS ester is highly dependent on the reaction conditions. The main factors that accelerate its hydrolysis are:
-
High pH: The rate of hydrolysis increases significantly at alkaline pH values.[11] While a slightly basic pH is required to deprotonate primary amines for the conjugation reaction, a pH that is too high will favor hydrolysis.[][11]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
-
Aqueous Environment: The presence of water is necessary for hydrolysis to occur.[9] Prolonged incubation in aqueous buffers can lead to significant hydrolysis.[]
Q4: What is the optimal pH for conducting DSPE-PEG-NHS conjugation?
The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The reaction is most efficient in the pH range of 7.2 to 8.5.[5][][11] Below pH 7, the primary amines are largely protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive with the NHS ester.[11] Above pH 8.5, the rate of hydrolysis of the NHS ester becomes increasingly rapid, which significantly reduces the yield of the desired conjugate.[11] For most applications, a pH of 8.3-8.5 is considered optimal.[11]
Q5: Which buffers are recommended for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the DSPE-PEG-NHS.[5] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES buffer
-
Borate buffer
-
Carbonate-Bicarbonate buffer
Q6: Are there any buffers or reagents that should be strictly avoided?
Yes. Avoid any buffers or solutions that contain primary amines. The most common examples to avoid are:
-
Tris buffer (e.g., TBS): Tris contains a primary amine that will react with the NHS ester.
-
Glycine: Often used to quench reactions, it should not be present during the conjugation itself.[5]
-
Ammonium salts: These can also interfere with the reaction.
Q7: How can I minimize hydrolysis when my DSPE-PEG-NHS is sparingly soluble in aqueous buffers?
DSPE-PEG-NHS can be poorly soluble in aqueous solutions.[11] A common practice is to first dissolve the DSPE-PEG-NHS in a small amount of a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the amine-functionalized molecule.[9][11] When using this method, ensure the organic solvent is of high quality and anhydrous, as contaminants like dimethylamine (B145610) in old DMF can react with the NHS ester.[11] The final concentration of the organic solvent in the reaction mixture should be kept low, typically less than 10%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield | Hydrolysis of DSPE-PEG-NHS: The reactive NHS ester has been deactivated by reaction with water. | 1. Control pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[5][] 2. Use Fresh Reagents: Prepare the DSPE-PEG-NHS solution immediately before use. Do not store it in an aqueous buffer.[12] 3. Work Quickly: Minimize the time the DSPE-PEG-NHS is in an aqueous solution before the conjugation is complete. 4. Control Temperature: Perform the reaction at room temperature or 4°C. Avoid heating.[5] |
| Competing Nucleophiles: The buffer or other components in the reaction mixture contain primary amines. | 1. Buffer Exchange: Ensure the molecule to be conjugated is in an amine-free buffer (e.g., PBS, HEPES). Avoid Tris, glycine, etc.[5] 2. Purify Target Molecule: Remove any amine-containing contaminants from the target molecule solution. | |
| Inactive Amine on Target Molecule: The primary amines on the target molecule are protonated and thus unreactive. | 1. Adjust pH: Increase the pH of the reaction buffer (up to ~8.5) to ensure a sufficient concentration of deprotonated primary amines.[11] | |
| Inconsistent Results Batch-to-Batch | Variable Reagent Quality: The DSPE-PEG-NHS may have hydrolyzed during storage. | 1. Proper Storage: Store DSPE-PEG-NHS powder at -20°C in a desiccated environment.[12] 2. Avoid Freeze-Thaw Cycles: Aliquot the powder upon receipt to avoid introducing moisture into the main stock during repeated use.[12] |
| Solvent Contamination: The organic solvent (DMSO, DMF) used to dissolve the DSPE-PEG-NHS contains water or amine contaminants. | 1. Use High-Purity Solvent: Use anhydrous, high-quality DMSO or DMF.[11] 2. Fresh Solvent: Use a fresh, unopened bottle of solvent if contamination is suspected. |
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances the need for deprotonated primary amines (reactive) with the stability of the NHS ester. Higher pH leads to rapid hydrolysis.[5][11] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures slow down the rate of hydrolysis but may also slow the conjugation reaction. Room temperature is often sufficient.[5] |
| Reaction Time | 30 minutes to 4 hours | Reaction is typically complete within this timeframe. Longer times increase the risk of hydrolysis without significantly improving yield.[5][] |
| Buffer System | PBS, HEPES, Borate | Must be free of primary amines to avoid competing reactions.[5] |
| Reagent Preparation | Dissolve DSPE-PEG-NHS in dry DMSO or DMF immediately before adding to the reaction. | Minimizes contact time with water before the conjugation reaction begins, thereby reducing hydrolysis.[9][11] |
| Molar Ratio | 5- to 20-fold molar excess of DSPE-PEG-NHS to the amine-containing molecule. | A molar excess helps to drive the reaction to completion and can compensate for some inevitable hydrolysis. |
Visualizations
Caption: Competing reactions in DSPE-PEG-NHS conjugation.
Caption: Experimental workflow for DSPE-PEG-NHS conjugation.
Detailed Experimental Protocol: General Conjugation
This protocol provides a general methodology for conjugating an amine-containing protein to DSPE-PEG-NHS. Adjustments may be necessary based on the specific properties of the molecule.
1. Materials and Reagents
-
DSPE-PEG-NHS (stored at -20°C, desiccated)
-
Amine-containing protein/peptide
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (or Borate buffer, pH 8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography column)
2. Procedure
-
Step 1: Preparation of the Target Molecule
-
Dissolve the amine-containing protein/peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Step 2: Preparation of DSPE-PEG-NHS Solution (Perform immediately before use)
-
Allow the vial of DSPE-PEG-NHS powder to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of DSPE-PEG-NHS (typically a 10-fold molar excess over the protein).
-
Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex briefly to ensure complete dissolution.
-
-
Step 3: Conjugation Reaction
-
While gently stirring the protein solution, add the calculated volume of the DSPE-PEG-NHS/DMSO stock solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Step 4: Quenching the Reaction
-
To stop the reaction and consume any remaining active NHS esters, add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Step 5: Purification of the Conjugate
-
Remove the unreacted DSPE-PEG derivatives, hydrolyzed byproducts, and quenching reagent by dialysis against PBS (pH 7.4) or by using size-exclusion chromatography (SEC).
-
The purified conjugate can then be concentrated if necessary and should be stored under appropriate conditions to maintain stability.
-
References
- 1. DSPE-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 4. DSPE-PEG-NHS, MW 5,000 | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. encapsula.com [encapsula.com]
- 7. encapsula.com [encapsula.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. nanocs.net [nanocs.net]
troubleshooting low conjugation efficiency with DSPE-PEG-NHS
Welcome to the technical support center for DSPE-PEG-NHS conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind DSPE-PEG-NHS conjugation?
DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide) is a lipid-PEG conjugate used to link molecules to lipid-based nanoparticles like liposomes. The N-hydroxysuccinimide (NHS) ester at the end of the PEG chain is a reactive group that forms a stable amide bond with primary amine groups (-NH2) found on proteins, peptides, antibodies, and other ligands.[1][2][3][] This reaction, a nucleophilic acyl substitution, is a common and effective method for bioconjugation.[3][5]
Q2: My conjugation efficiency is low. What are the most common causes?
Low conjugation efficiency is a frequent issue. The primary culprits are typically related to the reaction conditions and the stability of the reagents.[6] Key factors include:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.[1][3][7]
-
Suboptimal pH: The reaction is highly pH-dependent.[1][3][8]
-
Presence of competing nucleophiles: Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[1][6][8]
-
Reagent quality and storage: Improper storage of DSPE-PEG-NHS can lead to degradation.[9]
-
Low concentration of reactants: Dilute solutions can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.[1][10]
Troubleshooting Guide
Issue 1: Consistently Low or No Conjugation
Q: I am not seeing any evidence of successful conjugation. Where should I start troubleshooting?
A: Start by systematically evaluating your reaction components and conditions.
Troubleshooting Workflow for No Conjugation
Caption: Troubleshooting workflow for no DSPE-PEG-NHS conjugation.
-
Verify Reagent Integrity: DSPE-PEG-NHS is moisture-sensitive.[9] Ensure it has been stored correctly at -20°C under desiccated conditions. If the reagent is old or has been handled improperly, it may be hydrolyzed. It is highly recommended to prepare solutions of DSPE-PEG-NHS fresh for each use.[8][9]
-
Check Your Buffers: The presence of primary amines in your buffer (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, significantly reducing or eliminating your desired conjugation.[1][6][8]
-
Solution: Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[1] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6][9]
-
-
Confirm the Reaction pH: The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1] At a lower pH, the primary amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester is significantly accelerated.[3][5]
Issue 2: Low Conjugation Yield
Q: I see some conjugation, but the efficiency is very low. How can I improve the yield?
A: Low yield is often a result of the competition between the amine reaction and NHS-ester hydrolysis. Optimizing your reaction conditions can shift the balance in favor of conjugation.
Factors Influencing DSPE-PEG-NHS Conjugation and Hydrolysis
Caption: Key factors influencing the outcome of DSPE-PEG-NHS reactions.
-
Optimize Molar Ratio: A common starting point is a 10- to 20-fold molar excess of DSPE-PEG-NHS to your amine-containing molecule.[8] You may need to perform a titration to find the optimal ratio for your specific molecule. While a higher excess can increase conjugation, it may also lead to undesirable modifications or aggregation.[6]
-
Increase Reactant Concentration: Low concentrations of reactants can slow down the conjugation reaction, giving the competing hydrolysis reaction more time to occur.[1][10] If possible, increase the concentration of your protein or target molecule.[6] Antibody concentrations should ideally be greater than 0.5 mg/mL.[6]
-
Control Reaction Time and Temperature: Conjugation reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C.[6] Lower temperatures can slow the rate of hydrolysis.[1][7]
-
Minimize Hydrolysis Before Conjugation: If your protocol involves hydrating a dried film of DSPE-PEG-NHS, add your amine-containing molecule immediately to minimize contact time with the aqueous buffer alone.[11] Any delay can lead to significant hydrolysis of the NHS ester before the target molecule is introduced.[11]
Quantitative Data Summary
The stability of the DSPE-PEG-NHS is critically dependent on the pH and temperature of the reaction buffer due to the hydrolysis of the NHS ester. The half-life (t½) is the time it takes for half of the NHS esters to be hydrolyzed.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Reference Compound(s) |
| 7.0 | 0 | 4-5 hours | General NHS esters |
| 8.0 | Room Temp. | 210 minutes | Porphyrin-NHS ester |
| 8.5 | Room Temp. | 180 minutes | Porphyrin-NHS ester |
| 8.6 | 4 | 10 minutes | General NHS esters |
| 9.0 | Room Temp. | 125 minutes | Porphyrin-NHS ester |
Data compiled from multiple sources.[1][7][10] This data is for N-hydroxysuccinimide esters in general and porphyrin-NHS esters, which can be used as an approximation for the behavior of DSPE-PEG-NHS.
Experimental Protocols
General Protocol for DSPE-PEG-NHS Conjugation to a Protein
This protocol provides a general workflow. Molar ratios, concentrations, and incubation times should be optimized for your specific application.
Materials:
-
DSPE-PEG-NHS
-
Protein or other amine-containing molecule in an appropriate buffer
-
Amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification equipment (e.g., dialysis cassette or size-exclusion chromatography column)
Procedure:
-
Preparation of Protein:
-
Preparation of DSPE-PEG-NHS:
-
Conjugation Reaction:
-
Calculate the required volume of the DSPE-PEG-NHS stock solution to achieve the desired molar excess over the protein (e.g., 10-20 fold).[8]
-
Add the calculated volume of the DSPE-PEG-NHS stock solution to the protein solution while gently mixing.[8] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[1][3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Analysis:
-
Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling using appropriate techniques (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. encapsula.com [encapsula.com]
- 5. encapsula.com [encapsula.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DSPE-PEG-NHS Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH for DSPE-PEG-NHS conjugation to amine-containing molecules.
Troubleshooting Guide
This guide addresses common issues encountered during DSPE-PEG-NHS conjugation reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: A pH that is too low results in protonated, unreactive primary amines. A pH that is too high rapidly hydrolyzes the NHS ester.[1][2][3] | Verify the reaction buffer is within the optimal pH range of 8.0-8.5.[3] A pH of 8.3 is often a good starting point.[1][3] Use a calibrated pH meter to confirm the pH of your buffer. |
| Hydrolysis of DSPE-PEG-NHS: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[4][5] | Allow the DSPE-PEG-NHS reagent to equilibrate to room temperature before opening the vial to prevent condensation.[4][5] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4][6] | |
| Presence of Primary Amines in the Buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.[4][6] | Perform buffer exchange into an amine-free buffer like PBS, borate, or carbonate-bicarbonate buffer before starting the conjugation.[4] | |
| Low Concentration of Reactants: Dilute solutions can lead to less efficient conjugation. | Increase the concentration of your protein or molecule to be conjugated. Concentrations of 1-10 mg/mL are often recommended.[6] | |
| Inconsistent Conjugation Results | Fluctuations in pH During Reaction: The hydrolysis of NHS esters can lead to a drop in the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity.[1][7] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the reaction and adjust if necessary.[1][7] |
| Degraded DMF Solvent: If using DMF to dissolve the DSPE-PEG-NHS, degradation of DMF can produce dimethylamine, which contains a secondary amine that can react with the NHS ester.[1] | Use high-quality, anhydrous, amine-free DMF. A "fishy" odor is an indicator of DMF degradation.[1] | |
| Precipitation of Protein/Molecule During Reaction | Change in Solubility: The addition of the DSPE-PEG-NHS, especially if dissolved in an organic solvent like DMSO or DMF, can affect the solubility of the target molecule. | Optimize the amount of organic solvent used to dissolve the DSPE-PEG-NHS, keeping it to a minimum (e.g., less than 10% of the total reaction volume). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DSPE-PEG-NHS conjugation?
The optimal pH for reacting DSPE-PEG-NHS with primary amines is between 8.0 and 8.5.[3] A pH of 8.3 is frequently recommended as a starting point for most molecules.[1][3] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[3]
Q2: How does pH affect the DSPE-PEG-NHS conjugation reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: For the conjugation to occur, the primary amines on the target molecule must be in a deprotonated, nucleophilic state (-NH₂). At a pH below 8.0, a significant portion of these amines will be protonated (-NH₃⁺), making them unreactive towards the NHS ester.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[3][8] At a pH above 9.0, the hydrolysis of the NHS ester can be so rapid that it outcompetes the desired conjugation reaction, leading to low efficiency.[3]
Q3: What are the recommended buffers for this reaction?
Amine-free buffers are essential for successful conjugation. Recommended buffers include:
-
Phosphate-buffered saline (PBS)[4]
-
Sodium phosphate (B84403) buffer (0.1 M)[6]
-
Borate buffer[4]
-
HEPES buffer[4]
Always ensure the final pH of the reaction mixture is within the optimal range of 8.0-8.5.
Q4: Which buffers should be avoided?
Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the DSPE-PEG-NHS.[4][6] These include:
Q5: How should DSPE-PEG-NHS be stored and handled?
DSPE-PEG-NHS is sensitive to moisture and should be stored at -20°C in a desiccated environment.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]
Q6: How can I stop the conjugation reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[6] These will react with and consume any excess, unreacted DSPE-PEG-NHS.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Amine Reactivity
| pH | NHS Ester Half-life | Primary Amine Reactivity | Expected Conjugation Efficiency |
| < 7.0 | High (hours at 0°C)[8] | Very Low (amines are protonated)[3] | Very Low |
| 7.0 - 7.5 | Moderate (4-5 hours at 0°C)[8] | Low to Moderate[11] | Low to Moderate |
| 8.0 - 8.5 | Lower (decreases with increasing pH)[3] | High (amines are deprotonated)[3] | Optimal |
| > 8.6 | Very Low (minutes)[8] | High | Low (hydrolysis outcompetes conjugation)[3] |
Experimental Protocols
Protocol 1: General Procedure for DSPE-PEG-NHS Conjugation to a Protein
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate) and adjust the pH to 8.3.
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis against the reaction buffer.
-
DSPE-PEG-NHS Solution Preparation: Immediately before use, dissolve the DSPE-PEG-NHS in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the DSPE-PEG-NHS stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[1] Protect from light if working with fluorescently labeled molecules.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted DSPE-PEG-NHS and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
Visualizations
Caption: pH effect on DSPE-PEG-NHS conjugation pathways.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. DSPE-PEG-NHS [nanocs.net]
- 10. nanocs.net [nanocs.net]
- 11. benchchem.com [benchchem.com]
strategies to avoid aggregation of liposomes containing DSPE-PEG-NHS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of DSPE-PEG-NHS liposomes that can lead to aggregation.
Problem: My liposome (B1194612) suspension shows visible aggregates, precipitation, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS).
This is a frequent challenge that can stem from various factors throughout the formulation and conjugation process. Below are potential causes and actionable solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH during Hydration or Conjugation | Solution: Maintain a pH of 7.0-7.5 for the hydration of the lipid film and the initial liposome formation. For the conjugation step involving the NHS ester, a pH range of 7.0-8.0 is recommended to balance the reaction with primary amines and the hydrolysis of the NHS ester.[1][2] Avoid acidic conditions (pH < 6.5), which can lead to phospholipid hydrolysis and liposome destabilization.[3] |
| Inadequate PEGylation Density | Solution: Incorporate a sufficient molar percentage of DSPE-PEG to create a steric barrier that prevents liposome-liposome interactions. A concentration of at least 2 mol% DSPE-PEG is effective at preventing aggregation.[4][5] For complete prevention of aggregation, especially in the presence of divalent cations, a higher concentration of up to 20 mol% may be beneficial.[6] |
| High Ionic Strength of the Buffer | Solution: High salt concentrations can shield surface charges and lead to aggregation.[7][8] Whenever possible, use buffers with a low to moderate ionic strength (e.g., PBS at 1x concentration). If high ionic strength is required for a specific application, ensure adequate PEGylation to provide steric stabilization. |
| Hydrolysis of the NHS Ester Prior to Conjugation | Solution: The NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life of NHS esters is significantly shorter at pH 8.6 (around 10 minutes) compared to pH 7.0 (4-5 hours).[1] Prepare fresh DSPE-PEG-NHS solutions and use them immediately for conjugation.[1] If there is a delay between liposome preparation and conjugation, consider storing the activated liposomes at 4°C to slow down hydrolysis. |
| Inappropriate Storage Conditions | Solution: Store liposome suspensions at 4°C.[9] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing. For long-term storage, lyophilization in the presence of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) is a viable option. |
| Cross-linking During Protein Conjugation | Solution: If the protein or ligand being conjugated has multiple primary amines, it can act as a cross-linker between liposomes, leading to aggregation. To mitigate this, control the molar ratio of the protein to the liposomes and consider using a lower concentration of the protein during the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of DSPE-PEG-NHS to prevent aggregation?
A1: The optimal molar percentage can vary depending on the specific lipid composition and the intended application. However, a general guideline is to use between 2 and 10 mol% of DSPE-PEG-NHS. As little as 0.5 mol% can increase circulation time, while 2 mol% is often sufficient to prevent aggregation.[4][5] For applications in high-ionic-strength environments or with components that might induce aggregation, a higher percentage (up to 20 mol%) may be necessary.[6]
Q2: How does pH affect the stability of DSPE-PEG-NHS liposomes?
A2: The pH of the buffer is a critical factor. Acidic conditions (pH below 6.5) can promote the hydrolysis of the phospholipid ester bonds, leading to the formation of lysolipids and fatty acids that destabilize the liposomal membrane and can cause aggregation or disintegration.[3] During the conjugation step, a pH range of 7.0-8.0 is a good compromise for the reaction of the NHS ester with primary amines while minimizing rapid hydrolysis of the NHS group.[1][2]
Q3: Can the ionic strength of my buffer cause liposome aggregation?
A3: Yes, high ionic strength can lead to aggregation.[7][8] Ions in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them and allowing them to come into closer contact, which can result in aggregation. This is particularly relevant for liposomes that are not sufficiently sterically stabilized with PEG.
Q4: My liposomes are stable before conjugation but aggregate after adding my protein. What is happening?
A4: This is a common issue that can arise from a few factors. The protein itself may be causing cross-linking between liposomes if it has multiple amine groups that can react with the NHS esters on different liposomes. Another possibility is that the buffer conditions required for the protein are destabilizing the liposomes. To troubleshoot, you can try reducing the concentration of the protein, optimizing the molar ratio of protein to liposomes, or screening different buffer conditions for the conjugation reaction.
Q5: How can I monitor liposome aggregation during my experiments?
A5: Dynamic Light Scattering (DLS) is the most common and effective technique for monitoring liposome size and aggregation.[10][11] An increase in the Z-average diameter and the polydispersity index (PDI) are indicative of aggregation.[12] Visual inspection for turbidity or precipitation can also be a simple, qualitative indicator of aggregation.
Quantitative Data Summary
The following tables summarize key quantitative data for formulating stable DSPE-PEG-NHS liposomes.
Table 1: Effect of DSPE-PEG Molar Percentage on Liposome Stability
| DSPE-PEG Molar % | Observation | Reference(s) |
| 0.5% | Significantly increases plasma circulation time. | [4] |
| 2% | Effectively prevents liposome-liposome aggregation. | [4][5] |
| 5-8% | May result in a slight increase in liposome size. | [13] |
| >8% | Can lead to a reduction in liposome size. | [13] |
| 20% | Enhances stability in high-cationic solutions. | [6] |
Table 2: pH Influence on NHS Ester Stability and Liposome Integrity
| pH Range | Effect on NHS Ester | Effect on Liposome Structure | Reference(s) |
| < 6.5 | Slower hydrolysis | Risk of phospholipid hydrolysis and destabilization | [3] |
| 7.0 - 7.5 | Moderate stability (half-life of 4-5 hours) | Optimal for liposome formation and stability | [1] |
| 7.5 - 8.0 | Faster hydrolysis | Generally stable | [1] |
| > 8.5 | Very rapid hydrolysis (half-life of ~10 minutes) | Risk of base-catalyzed lipid hydrolysis | [1] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-NHS Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing unilamellar liposomes containing DSPE-PEG-NHS.
-
Lipid Film Formation:
-
Co-dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-NHS) in chloroform (B151607) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-NHS).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid (e.g., >55°C for DSPC).
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) using a lipid extruder.[14]
-
-
Characterization:
-
Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Protocol 2: Protein Conjugation to DSPE-PEG-NHS Liposomes
This protocol outlines the steps for covalently attaching a protein to the surface of pre-formed DSPE-PEG-NHS liposomes.
-
Buffer Exchange (if necessary):
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.8). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged using dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent such as glycine (B1666218) or Tris buffer to a final concentration of 10-20 mM to react with any unreacted NHS esters.
-
-
Purification:
-
Remove the unconjugated protein from the immunoliposomes using size exclusion chromatography or dialysis with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Confirm the successful conjugation and assess the size and stability of the final immunoliposomes using DLS.
-
Quantify the amount of conjugated protein using a suitable protein assay (e.g., BCA or microBCA assay).
-
Visualizations
Caption: Workflow for the preparation and protein conjugation of DSPE-PEG-NHS liposomes.
Caption: A logical flowchart for troubleshooting DSPE-PEG-NHS liposome aggregation.
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. entegris.com [entegris.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Navigating DSPE-PEG-NHS Conjugation Reactions: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with DSPE-PEG-NHS conjugation reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for DSPE-PEG-NHS conjugation reactions?
A1: The optimal temperature for DSPE-PEG-NHS conjugation is a balance between reaction rate and the stability of the NHS ester. Reactions are typically conducted at either room temperature (20-25°C) or at 4°C.[1] Room temperature reactions are faster, generally proceeding for 30 minutes to 4 hours.[1] Conversely, performing the reaction at 4°C can minimize the hydrolysis of the NHS ester and is often done overnight.[1]
Q2: How does temperature affect the stability of the DSPE-PEG-NHS reagent?
A2: The NHS ester moiety of DSPE-PEG-NHS is susceptible to hydrolysis, a competing reaction that deactivates the reagent.[2][3] The rate of this hydrolysis is significantly influenced by temperature. Higher temperatures can accelerate the hydrolysis of the NHS ester, potentially reducing the conjugation efficiency.[4] For instance, the half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.[5] Therefore, it is crucial to handle the reagent properly, allowing it to equilibrate to room temperature before opening to prevent moisture condensation.[2][6]
Q3: What is the impact of pH on the reaction at different temperatures?
A3: The pH of the reaction buffer is a critical parameter that works in concert with temperature. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][2][3] In this range, the primary amine groups on the target molecule are sufficiently deprotonated and nucleophilic to react with the NHS ester.[2] At pH levels above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can lead to lower yields, a problem exacerbated at higher temperatures.[2][3][7]
Q4: Can I perform the conjugation reaction at elevated temperatures to speed it up?
A4: While increasing the temperature can accelerate the reaction, it is generally not recommended to use temperatures significantly above room temperature. An elevated temperature of 47°C, for example, may initiate the hydrolysis of the NHS group, which can diminish the coupling yield before the reaction with the antibody or target molecule is complete.[4]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
Low conjugation efficiency is a common problem in DSPE-PEG-NHS reactions. The following sections outline potential causes and their solutions.
Potential Cause 1: Hydrolysis of DSPE-PEG-NHS
The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.
-
Solution:
-
Always allow the DSPE-PEG-NHS vial to warm to room temperature before opening to prevent moisture condensation.[2][6]
-
Prepare the DSPE-PEG-NHS solution in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][2][6]
-
Avoid storing the reagent in solution; any unused reconstituted reagent should be discarded.[6]
-
Potential Cause 2: Suboptimal Reaction Temperature
The reaction temperature may be too high, leading to rapid hydrolysis of the NHS ester, or too low, resulting in a very slow reaction rate.
-
Solution:
Potential Cause 3: Incorrect pH of the Reaction Buffer
An inappropriate pH can either reduce the reactivity of the amine or accelerate the hydrolysis of the NHS ester.
-
Solution:
Potential Cause 4: Presence of Competing Primary Amines
Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the DSPE-PEG-NHS.[2][6]
-
Solution:
-
Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2]
-
Data Summary
The following tables provide a summary of key quantitative data for DSPE-PEG-NHS conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can reduce the rate of NHS ester hydrolysis.[8] |
| pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis.[1][2][3] |
| Reaction Time | 30 minutes - 2 hours at Room Temperature; Overnight at 4°C | The optimal time should be determined empirically.[1] |
| Molar Excess of DSPE-PEG-NHS | 5 to 20-fold over the amine-containing molecule | The optimal ratio depends on the reactants and desired labeling.[1][8] |
Table 2: Impact of Temperature on NHS Ester Stability
| Temperature | pH | Half-life of NHS Ester Hydrolysis | Implication for Conjugation |
| 0°C | 7.0 | 4 - 5 hours | Favorable for minimizing hydrolysis during longer reactions.[5] |
| 4°C | 8.6 | 10 minutes | High pH significantly reduces stability even at low temperatures.[5] |
| Room Temperature (20-25°C) | 7.2 - 8.5 | Shorter than at 4°C | A compromise for faster reaction rates with manageable hydrolysis.[1] |
| 47°C | 7.4 | Not specified, but hydrolysis is a concern | Elevated temperatures can lead to significant hydrolysis and reduced yield.[4] |
Experimental Protocols
General Protocol for DSPE-PEG-NHS Conjugation to a Protein
-
Preparation of Reagents:
-
Equilibrate the vial of DSPE-PEG-NHS to room temperature before opening.[6]
-
Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the DSPE-PEG-NHS in a small amount of anhydrous DMSO or DMF.[1][6]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved DSPE-PEG-NHS to the protein solution.[1] The final concentration of the organic solvent should ideally be kept below 10%.[1]
-
Incubate the reaction mixture. For room temperature reactions, incubate for 30 minutes to 2 hours.[1] For reactions at 4°C, incubate overnight with gentle stirring.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine, such as Tris or glycine, can be added to consume any unreacted DSPE-PEG-NHS.[9]
-
-
Purification:
-
Remove unreacted DSPE-PEG-NHS and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[1]
-
Visual Guides
Caption: Experimental workflow for DSPE-PEG-NHS conjugation reactions.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. encapsula.com [encapsula.com]
Technical Support Center: Purification of Liposome Preparations
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NHS) from liposome (B1194612) preparations. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted DSPE-PEG-NHS from my liposome formulation?
A1: Removing unreacted DSPE-PEG-NHS is a critical purification step for several reasons:
-
Reduces Batch-to-Batch Variability: Excess, unreacted DSPE-PEG-NHS and its hydrolysis byproducts can lead to inconsistencies between different batches of your liposome formulation.
-
Prevents Side Reactions: Free NHS esters can react with other primary amine-containing molecules in your formulation or in a biological system, leading to unintended side reactions.
-
Ensures Accurate Characterization: The presence of free PEG can interfere with analytical techniques used to characterize liposome size, surface charge, and conjugation efficiency.
-
Minimizes Potential Immunogenicity: While PEG is generally considered biocompatible, the accumulation of unreacted PEG derivatives could potentially contribute to an immune response, a phenomenon known as the "accelerated blood clearance (ABC) phenomenon" upon repeated administration.
Q2: What are the primary methods for removing unreacted DSPE-PEG-NHS from liposomes?
A2: The three most common and effective methods for purifying liposomes from small molecules like unreacted DSPE-PEG-NHS are:
-
Dialysis: A process based on diffusion across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.
-
Tangential Flow Filtration (TFF): A filtration method that uses a cross-flow to separate components based on size.
Q3: How do I choose the best purification method for my experiment?
A3: The selection of the most appropriate purification method depends on several factors, including the scale of your preparation, the desired purity, processing time, and available equipment. The table below provides a comparison to help guide your decision.
Data Presentation: Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on the hydrodynamic volume (size) of the molecules. | Size-based separation using a semi-permeable membrane with a cross-flow to minimize fouling. |
| Speed | Slow (hours to days).[1] | Fast (minutes to a few hours). | Fast (minutes to hours).[2] |
| Liposome Recovery | Generally high, but can be affected by non-specific binding to the membrane. | Can be variable; loss of lipid material (up to 40%) can occur due to retention in the column matrix, but this can be mitigated by pre-saturating the column.[3] | High, often >98%.[2] |
| Efficiency of Small Molecule Removal | Can remove approximately 90% of free small molecules with multiple buffer changes.[1] | High, effectively separates small molecules from larger liposomes. | Very high, can achieve >95% removal of non-entrapped small molecules.[2] |
| Scalability | Limited scalability, best for small volumes. | Scalable, but large columns can be expensive. | Highly scalable for both laboratory and industrial production. |
| Sample Dilution | Minimal dilution. | Significant sample dilution can occur.[2] | Can be used for both concentration and buffer exchange, minimizing dilution.[4][5] |
Experimental Protocols
Dialysis Protocol
This protocol outlines the steps for removing unreacted DSPE-PEG-NHS from a liposome preparation using dialysis.
Materials:
-
Liposome preparation containing unreacted DSPE-PEG-NHS
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-50 kDa, ensuring it is significantly smaller than the liposomes.
-
Dialysis buffer (e.g., PBS, HEPES-buffered saline)
-
Large beaker or container
-
Magnetic stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve hydration and rinsing to remove any preservatives.
-
Sample Loading: Carefully load the liposome sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely seal the device.
-
Dialysis: Immerse the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C.
-
Buffer Exchange: To ensure the complete removal of the unreacted DSPE-PEG-NHS, perform at least three to four buffer changes. A typical schedule is to change the buffer after 2-4 hours for the first two changes, and then dialyze overnight for the final change.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis device from the buffer. Retrieve the purified liposome sample from the tubing or cassette.
Size Exclusion Chromatography (SEC) Protocol
This protocol describes the purification of liposomes from unreacted DSPE-PEG-NHS using a gravity-flow SEC column.
Materials:
-
Liposome preparation containing unreacted DSPE-PEG-NHS
-
Size exclusion chromatography column (e.g., Sephadex® G-25, Sepharose® CL-4B)
-
Elution buffer (same as the liposome suspension buffer)
-
Collection tubes
-
Column stand
Procedure:
-
Column Packing and Equilibration: Pack the SEC column with the chosen resin according to the manufacturer's instructions. Equilibrate the column by washing it with at least 3-5 column volumes of elution buffer.
-
Column Pre-saturation (Optional but Recommended): To minimize liposome loss, pre-saturate the column by passing a solution of empty liposomes (without the component to be purified) through it.[3] This step helps to block non-specific binding sites on the resin.
-
Sample Application: Allow the buffer to drain to the top of the column bed. Carefully apply the liposome sample to the top of the column.
-
Elution: Once the sample has entered the column bed, add elution buffer to the top of the column. Begin collecting fractions. The larger liposomes will travel faster through the column and elute first in the void volume, while the smaller, unreacted DSPE-PEG-NHS molecules will be retained in the pores of the resin and elute later.
-
Fraction Analysis: Analyze the collected fractions for the presence of liposomes (e.g., by measuring turbidity at 400-600 nm) and the unreacted DSPE-PEG-NHS (if a suitable analytical method is available) to identify the purified liposome fractions.
Tangential Flow Filtration (TFF) Protocol
This protocol provides a general guideline for using TFF to purify and concentrate liposomes. Specific parameters will need to be optimized for your particular system and liposome formulation.
Materials:
-
TFF system (pump, membrane cassette/hollow fiber module, reservoir, tubing, pressure gauges)
-
Liposome preparation containing unreacted DSPE-PEG-NHS
-
Diafiltration buffer (same as the liposome suspension buffer)
Procedure:
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
Sample Loading: Add the liposome preparation to the system reservoir.
-
Concentration (Optional): If you need to concentrate your sample, start the pump and adjust the transmembrane pressure (TMP) and cross-flow rate to allow the permeate to flow while retaining the liposomes in the retentate.
-
Diafiltration (Buffer Exchange): Once the desired concentration is reached, or if you are only performing buffer exchange, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process washes away the unreacted DSPE-PEG-NHS. Typically, 5-10 diavolumes are required for efficient removal.
-
Final Concentration and Recovery: After the diafiltration is complete, stop adding the buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated liposome sample from the reservoir and the system.
Troubleshooting Guides
Dialysis Troubleshooting
Caption: Troubleshooting guide for common dialysis issues.
Size Exclusion Chromatography (SEC) Troubleshooting
Caption: Troubleshooting common issues in SEC purification.
Tangential Flow Filtration (TFF) Troubleshooting
Caption: Troubleshooting guide for TFF of liposomes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for liposome preparation followed by purification to remove unreacted DSPE-PEG-NHS.
Caption: General workflow for liposome purification.
References
- 1. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. diantpharma.com [diantpharma.com]
- 5. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
issues with batch-to-batch variability of DSPE-PEG-NHS
Welcome to the technical support center for DSPE-PEG-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DSPE-PEG-NHS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-NHS and what are its primary applications?
A1: DSPE-PEG-NHS is a phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a lipid anchor, linked to a polyethylene (B3416737) glycol (PEG) chain, which is terminated with an N-hydroxysuccinimide (NHS) ester functional group.[1][] This structure makes it an amphiphilic molecule with a reactive end.[]
Its primary applications are in the field of drug delivery and nanotechnology.[1][3] It is commonly used for:
-
Liposome (B1194612) and Nanoparticle Formulation: The DSPE portion inserts into the lipid bilayer of liposomes or the core of nanoparticles, while the hydrophilic PEG chain forms a protective layer.[1][3]
-
Bioconjugation: The NHS ester group reacts with primary amines (-NH2) on proteins, peptides, antibodies, or other molecules to form stable amide bonds.[1][][4] This allows for the surface functionalization of nanoparticles for targeted drug delivery.[1]
-
"Stealth" Properties: The PEG layer helps to reduce recognition by the immune system, prolonging the circulation time of the drug carrier in the bloodstream.[1]
Q2: How should I store and handle DSPE-PEG-NHS to ensure its stability and reactivity?
A2: Proper storage and handling are critical to prevent the degradation of DSPE-PEG-NHS, particularly the hydrolysis of the moisture-sensitive NHS ester.
-
Storage: Store DSPE-PEG-NHS at -20°C in a desiccated environment.[5][6][7]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[8][9] Prepare solutions immediately before use, as the NHS ester can hydrolyze in aqueous solutions.[8][9] Avoid repeated freeze-thaw cycles.[5][6]
Q3: What are the optimal reaction conditions for conjugating DSPE-PEG-NHS to a protein or peptide?
A3: The reaction between the NHS ester and a primary amine is pH-dependent. The optimal pH range for the conjugation reaction is typically between 7.0 and 8.5.[8] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly, which can reduce conjugation efficiency.[10]
Q4: What are common causes of batch-to-batch variability with DSPE-PEG-NHS?
A4: Batch-to-batch variability can arise from several factors related to the manufacturing and characterization of DSPE-PEG-NHS. Key parameters that can vary include:
-
Purity: The percentage of the desired DSPE-PEG-NHS molecule versus impurities.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in the PEG chain. A higher PDI indicates a broader range of PEG chain lengths.
-
Reactivity of the NHS ester: The percentage of active NHS groups can vary, affecting conjugation efficiency.
-
Impurity Profile: The presence of side-products from the synthesis, such as hydrolyzed NHS ester or unreacted starting materials, can differ between batches.[11]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Symptom: You observe a low yield of your desired conjugated product (e.g., antibody-functionalized liposomes).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Use a fresh vial of DSPE-PEG-NHS and prepare the solution immediately before the reaction. Ensure that the organic solvent used to dissolve the DSPE-PEG-NHS (e.g., DMSO, DMF) is anhydrous.[8] |
| Incorrect Reaction Buffer | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5.[8] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[8] |
| Suboptimal Molar Ratio | Increase the molar excess of DSPE-PEG-NHS to your target molecule. A 10- to 50-fold molar excess is a common starting point.[8] |
| Low Reactivity of the DSPE-PEG-NHS Batch | If possible, test the reactivity of the DSPE-PEG-NHS batch using a simple colorimetric assay with a primary amine-containing molecule before proceeding with your main experiment. |
| Insufficient Reaction Time | Increase the incubation time of the reaction. Typical reaction times are 30-60 minutes at room temperature or 2-4 hours at 4°C.[8] |
Issue 2: Inconsistent Liposome Size and High Polydispersity Index (PDI)
Symptom: You observe significant variation in the size of your liposomes between different batches of DSPE-PEG-NHS, or the PDI of your liposome formulation is consistently high.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in PEG Chain Length (PDI) | Different batches of DSPE-PEG-NHS may have different polydispersity indices. A higher PDI can lead to a more heterogeneous liposome population. Request the certificate of analysis for each batch to check the PDI. |
| Improper Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed before hydration. Uneven hydration can result in the formation of multilamellar vesicles of varying sizes.[12] |
| Inefficient Size Reduction | Optimize your size reduction method (e.g., extrusion or sonication). For extrusion, ensure an adequate number of passes through the membrane (e.g., 11-21 passes).[12] |
| Incorrect DSPE-PEG-NHS Concentration | The molar percentage of DSPE-PEG-NHS in the lipid formulation can influence liposome size. Generally, increasing the DSPE-PEG concentration can lead to smaller nanoparticles.[12][13] This parameter may need to be optimized for your specific formulation. |
Quantitative Data
The following table summarizes typical quality control parameters for DSPE-PEG-NHS based on publicly available certificates of analysis. Note that these values can vary between suppliers and batches.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥95% | NMR |
| Molecular Weight | Conforms to structure | NMR |
| Solubility | Soluble in chloroform, warm water | Visual |
Data compiled from publicly available information and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with DSPE-PEG-NHS
-
Reagent Preparation:
-
Allow the vial of DSPE-PEG-NHS to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of DSPE-PEG-NHS in anhydrous DMSO or DMF. For example, dissolve approximately 5 mg in 1 mL of solvent.[14]
-
-
Protein Preparation:
-
Dissolve your protein (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final volume of 0.5-2 mL.[14]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM DSPE-PEG-NHS stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the DSPE-PEG-NHS solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
-
Purification:
-
Remove the unreacted DSPE-PEG-NHS by dialysis or size-exclusion chromatography.[14]
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original protein.[14]
-
Protocol 2: Liposome Formulation with DSPE-PEG-NHS by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including DSPE-PEG-NHS, in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[12] This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to produce unilamellar vesicles with a more uniform size distribution.[12]
-
Visualizations
Caption: Experimental Workflow for Protein Conjugation with DSPE-PEG-NHS.
Caption: Troubleshooting Logic for Low Conjugation Efficiency.
References
- 1. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nanocs.net [nanocs.net]
- 6. DSPE-PEG-NHS [nanocs.net]
- 7. DSPE-PEG-NHS [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. encapsula.com [encapsula.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Stability of DSPE-PEG-NHS Formulated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of DSPE-PEG-NHS nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for DSPE-PEG-NHS lipids and the nanoparticles formulated with them?
A1: The primary stability concerns revolve around the chemical integrity of the DSPE-PEG-NHS molecule itself and the colloidal stability of the resulting nanoparticle formulation. Key issues include:
-
Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, which inactivates it and prevents the conjugation of amine-containing ligands. This hydrolysis is accelerated by elevated pH and temperature.[1][2]
-
Hydrolysis of DSPE ester bonds: The ester linkages in the DSPE (distearoylphosphatidylethanolamine) lipid anchor can also undergo hydrolysis, particularly in unbuffered water or at acidic pH, leading to the detachment of the lipid anchor from the PEG chain.[3]
-
Nanoparticle Aggregation: Formulated nanoparticles can aggregate over time due to various factors, including insufficient PEGylation, unfavorable buffer conditions (pH and ionic strength), and the hydrophobicity of the encapsulated drug or conjugated ligand.[4][5]
-
Drug Leakage: Instability in the nanoparticle structure can lead to the premature release of the encapsulated therapeutic agent.[4]
Q2: What are the ideal storage conditions for DSPE-PEG-NHS raw material?
A2: To maintain its reactivity, DSPE-PEG-NHS should be stored at -20°C in a desiccated environment.[1][2] It is advisable to avoid frequent freeze-thaw cycles.[1][2] For optimal use, it is recommended to re-test the material's reactivity after 6 months.[1]
Q3: How does the length of the PEG chain in DSPE-PEG-NHS affect nanoparticle stability?
A3: The molecular weight of the PEG chain is a critical factor. Generally, longer PEG chains can provide better steric stabilization, which helps prevent nanoparticle aggregation and reduces clearance by the immune system.[4][6] For instance, increasing the PEG molecular weight from 2 kDa to 20 kDa has been shown to prevent aggregation and increase circulation time.[6] However, the optimal PEG length can also depend on the specific drug and application, as it may influence drug solubilization and interaction with target cells.[4]
Q4: What is the optimal pH for working with DSPE-PEG-NHS and the resulting nanoparticles?
A4: The optimal pH depends on the specific step of your process:
-
Conjugation Reaction: For the reaction between the NHS ester and a primary amine, a pH range of 7.2 to 8.5 is generally recommended. A pH of 8.3-8.5 often provides a good balance between the reactivity of the primary amine and the stability of the NHS ester.[7]
-
DSPE-PEG Stability: The ester bonds in DSPE are most stable around a neutral pH of 6.5-7.4.[3] Acidic conditions (pH 2-3) and unbuffered water can accelerate the hydrolysis of these ester bonds.[3]
-
Nanoparticle Stability: The pH of the final nanoparticle suspension should be optimized to ensure colloidal stability, which is often near neutral pH. It is crucial to keep the pH away from the isoelectric point of the nanoparticles to maintain electrostatic repulsion.[8]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
If you are observing low efficiency in conjugating your protein, peptide, or other amine-containing ligand to the DSPE-PEG-NHS on your nanoparticles, consider the following troubleshooting steps.
Troubleshooting Steps for Low Conjugation Efficiency
graph G { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Conjugation Efficiency", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNHS [label="Verify DSPE-PEG-NHS Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Optimize Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Check Buffer Composition", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Control Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; FreshReagent [label="Use Fresh DSPE-PEG-NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustpH [label="Adjust pH to 7.2-8.5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineFreeBuffer [label="Use Amine-Free Buffer\n(e.g., PBS, Borate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="React at 4°C or RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Efficiency", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckNHS; Start -> CheckpH; Start -> CheckBuffer; Start -> CheckTemp; CheckNHS -> FreshReagent [label="Inactive?"]; CheckpH -> AdjustpH [label="Suboptimal?"]; CheckBuffer -> AmineFreeBuffer [label="Amine-containing?"]; CheckTemp -> LowerTemp [label="Too high?"]; FreshReagent -> Success; AdjustpH -> Success; AmineFreeBuffer -> Success; LowerTemp -> Success; }
Caption: Decision tree for troubleshooting low conjugation efficiency.Quantitative Data: pH-Dependent Hydrolysis of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. Hydrolysis of the ester renders it inactive for conjugation.
| pH | Half-life of NHS Ester | Reference |
| 7.0 | 4-5 hours | [9] |
| 8.0 | 1 hour | [9] |
| 8.6 | 10 minutes | [9] |
Issue 2: Nanoparticle Aggregation
Aggregation, observed as an increase in particle size (hydrodynamic diameter) and polydispersity index (PDI), or visible precipitation, is a common sign of nanoparticle instability.
Troubleshooting Steps for Nanoparticle Aggregation
graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Nanoparticle Aggregation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPEG [label="Assess PEGylation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBufferCond [label="Evaluate Buffer Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Review Nanoparticle/Ligand Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasePEG [label="Increase PEG Density or\nPEG Chain Length", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizepH [label="Optimize pH (away from pI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeIonic [label="Adjust Ionic Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerConc [label="Lower Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StableDispersion [label="Stable Dispersion", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPEG; Start -> CheckBufferCond; Start -> CheckConc; CheckPEG -> IncreasePEG [label="Insufficient?"]; CheckBufferCond -> OptimizepH [label="pH near pI?"]; CheckBufferCond -> OptimizeIonic [label="Ionic strength too high/low?"]; CheckConc -> LowerConc [label="Too high?"]; IncreasePEG -> StableDispersion; OptimizepH -> StableDispersion; OptimizeIonic -> StableDispersion; LowerConc -> StableDispersion; }
Caption: Workflow for addressing nanoparticle aggregation.Quantitative Data: Zeta Potential and Colloidal Stability
Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher magnitude of zeta potential generally indicates greater stability.
| Zeta Potential (mV) | Stability | Reference |
| > |60| | Excellent stability | [10] |
| > |30| | Good stability | [10] |
| < |25| | System tends to be unstable and prone to aggregation | [10] |
Experimental Protocols
Protocol 1: Characterization of Nanoparticle Size and Polydispersity by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension to assess for aggregation.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (buffer) into the software.[11]
-
-
Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A PDI value below 0.3 is generally considered to indicate a monodisperse and well-dispersed sample.[10]
-
Protocol 2: Assessment of NHS Ester Hydrolysis
Objective: To qualitatively assess the activity of the NHS ester on DSPE-PEG-NHS by measuring the release of N-hydroxysuccinimide upon hydrolysis.
Methodology:
-
Reagent Preparation:
-
Prepare an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8).[7]
-
Prepare a 0.5-1.0 N NaOH solution.[7]
-
-
Measurement Procedure:
-
Prepare a control cuvette containing 2 mL of the amine-free buffer.
-
In a separate cuvette, dissolve 1-2 mg of the DSPE-PEG-NHS in 2 mL of the same buffer to create the sample solution.[7]
-
Zero the spectrophotometer at 260 nm using the control cuvette.
-
Immediately measure the initial absorbance (A_initial) of the sample solution.[7]
-
-
Inducing Complete Hydrolysis:
-
To 1 mL of the sample solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce complete and rapid hydrolysis of the NHS ester.[7]
-
Measure the final absorbance (A_final) of this solution at 260 nm.
-
-
Interpretation:
-
An increase in absorbance (A_final > A_initial) indicates the release of NHS and confirms that the NHS ester was active prior to hydrolysis.[7] This method can be used to check the quality of a new or stored batch of DSPE-PEG-NHS.
-
References
- 1. nanocs.net [nanocs.net]
- 2. nanocs.net [nanocs.net]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. encapsula.com [encapsula.com]
- 10. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up DSPE-PEG-NHS Liposome Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of DSPE-PEG-NHS liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of DSPE-PEG-NHS liposome (B1194612) production in a question-and-answer format.
Issue 1: Inconsistent Batch-to-Batch Liposome Size and Polydispersity
Q: We are observing significant variations in liposome size and a high polydispersity index (PDI) between different production batches. What are the potential causes and solutions?
A: Inconsistent liposome size and high PDI are common challenges during scale-up. Several factors can contribute to this issue:
-
Inconsistent Formulation Process: Minor variations in manual processes can lead to significant differences in particle size.[1] This includes the rate of solvent addition, stirring speed, and temperature.[1]
-
Raw Material Variability: The quality of raw materials, particularly the polydispersity of the DSPE-PEG-NHS, can significantly impact the final formulation's quality and efficacy.[1]
-
Improper Hydration: The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid to ensure proper lipid film hydration.[1]
-
Solution: Ensure the hydration buffer is pre-heated to the correct temperature before addition to the lipid film.
-
Issue 2: Low Conjugation Efficiency of Targeting Ligands
Q: Our conjugation efficiency of antibodies (or other amine-containing ligands) to the DSPE-PEG-NHS liposomes is lower than expected. What could be the reason, and how can we improve it?
A: Low conjugation efficiency is often related to the stability of the NHS ester and the reaction conditions.
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the primary amine reaction.[4] This hydrolysis is highly pH-dependent.[4]
-
Solution: Control the pH of the reaction buffer carefully. The reaction of NHS esters with amines is most efficient at a pH of 8-10.[5] At lower pH, the amino group is protonated, and at higher pH, the hydrolysis of the NHS ester is rapid.[4] To minimize hydrolysis, consider using a higher concentration of the protein or antibody.[4]
-
-
Steric Hindrance: The PEG chains, while beneficial for stability, can cause steric hindrance, preventing the targeting ligand from efficiently accessing the NHS group.
-
Solution: Optimize the PEG chain length. While longer PEG chains can increase circulation time, they may also increase steric hindrance. Consider using a shorter PEG chain if conjugation is problematic.
-
-
Inactive Ligand: The primary amine groups on the targeting ligand may not be accessible or reactive.
-
Solution: Ensure the purity and activity of your targeting ligand. Perform quality control checks on the ligand before conjugation.
-
Issue 3: Liposome Aggregation During or After Production
Q: We are experiencing aggregation of our liposomes, either during the production process or upon storage. What are the likely causes and how can we prevent this?
A: Liposome aggregation can be caused by insufficient surface charge or inadequate steric stabilization.
-
Insufficient Surface Charge: A low zeta potential can lead to a lack of electrostatic repulsion between liposomes.
-
Inadequate PEGylation: The density of the PEG layer on the liposome surface may not be sufficient to provide enough steric hindrance.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of DSPE-PEG-NHS in liposome formulations?
A1: DSPE-PEG-NHS is a lipid-polymer conjugate that serves two primary functions in liposomal drug delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component is a phospholipid that anchors the molecule within the liposome's lipid bilayer.[1] The PEG (polyethylene glycol) chain is a hydrophilic polymer that forms a protective layer on the liposome surface.[1][7] This "stealth" coating reduces interactions with blood components and uptake by the immune system, thereby prolonging the circulation time of the liposome.[1][8] The NHS (N-hydroxysuccinimide) ester is a reactive group at the end of the PEG chain that allows for the covalent conjugation of targeting molecules, such as antibodies or peptides, which contain primary amine groups.[5][7][9] This enables the targeted delivery of the encapsulated drug to specific cells or tissues.[7][9]
Q2: How does the PEG chain length of DSPE-PEG-NHS affect the final liposome product?
A2: The molecular weight of the PEG chain is a critical parameter that influences several properties of the liposome formulation.[1] Generally, longer PEG chains can lead to the formation of larger micelles or liposomes.[1] The length of the PEG chain also affects drug solubilization and the overall stability of the nanoparticles.[1] For instance, DSPE-PEG 2000 may offer greater solubilization for certain drugs compared to DSPE-PEG 5000 in simple micelles.[1] Furthermore, the PEG chain length can impact the in vivo clearance of the liposomes.[8]
Q3: What are the critical process parameters to consider when scaling up liposome production using microfluidics?
A3: Microfluidics is a promising technique for the scalable and reproducible manufacturing of liposomes.[2][3] Critical process parameters that influence the final product attributes include:
-
Solvent selection and lipid concentration[3]
-
Flow rate ratio of the aqueous and organic phases[3]
-
Temperature and duration for any subsequent drug loading steps[3] Interestingly, the total flow rate may not significantly affect the liposome characteristics, which allows for higher production speeds.[3]
Q4: What are the recommended storage conditions for DSPE-PEG-NHS and the final liposome formulation?
A4: Proper storage is crucial to prevent the chemical degradation of DSPE-PEG-NHS, such as hydrolysis and oxidation.[1] It is recommended to store DSPE-PEG-NHS at -20°C or lower for long-term storage, kept in a dry environment and protected from sunlight.[5][9][10] For the final liposome formulation, storage conditions will depend on the specific lipids and encapsulated drug, but refrigeration at 2-8°C is common to maintain stability and prevent degradation.
Experimental Protocols
Protocol 1: General Liposome Preparation via Thin-Film Hydration
This protocol outlines the basic steps for preparing liposomes using the thin-film hydration method, a common bench-scale technique.
-
Lipid Film Formation:
-
Dissolve the lipids (including DSPE-PEG-NHS) in a suitable organic solvent (e.g., chloroform, methylene (B1212753) chloride) in a round-bottom flask.[1][10]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Size Reduction (Optional but Recommended):
-
To achieve a more uniform size distribution, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[1]
-
-
Purification:
-
Remove any unencapsulated drug using methods such as dialysis or size exclusion chromatography.[1]
-
Protocol 2: Post-Insertion Method for Ligand Conjugation
This protocol describes the post-insertion technique, where the DSPE-PEG-NHS-ligand conjugate is incorporated into pre-formed liposomes.
-
Micelle Formation of DSPE-PEG-NHS-Ligand:
-
Dissolve DSPE-PEG-NHS in a suitable organic solvent and dry it to a film.[4]
-
Add a solution of the amine-containing ligand (e.g., protein, peptide) in a suitable buffer (e.g., PBS pH 7.4) to the dried lipid film.[4] The molar ratio of ligand to DSPE-PEG-NHS is typically around 1:2.[4]
-
Allow the conjugation reaction to proceed. This can be done at room temperature for several hours or refrigerated for a longer period.[4]
-
-
Co-incubation:
-
Mix the micelles containing the DSPE-PEG-ligand conjugate with pre-formed plain liposomes.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the insertion of the PEGylated lipid into the liposome bilayer.[4]
-
-
Purification:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Significance | Reference(s) |
| Zeta Potential | > ±20 mV | Ensures electrostatic repulsion to prevent aggregation. | [6] |
| DSPE-PEG-NHS Molar Percentage | Starting at 5 mol% (optimization required) | Provides steric hindrance to prevent aggregation and increase circulation time. | [6] |
| Conjugation Reaction pH | 8 - 10 | Optimal for the reaction between NHS ester and primary amines, minimizing hydrolysis. | [5] |
| Post-Insertion Incubation Temperature | > Lipid Phase Transition Temperature (e.g., 60°C) | Facilitates the insertion of the DSPE-PEG-ligand into the liposome bilayer. | [4] |
Visualizations
Caption: Workflow for DSPE-PEG-NHS Liposome Production and Conjugation.
Caption: NHS Ester Conjugation Chemistry for Targeted Liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid scale-up and production of active-loaded PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. DSPE-PEG-NHS [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 10. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing DSPE-PEG-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) conjugates. The selection of appropriate analytical methods is critical for ensuring the quality, purity, and functionality of these lipid-polymer conjugates, which are widely used in drug delivery systems, particularly in the formation of liposomes and micelles for targeted therapies. This document outlines the principles, experimental protocols, and comparative performance of essential analytical techniques to aid in the selection of the most suitable methods for your research and development needs.
Comparison of Key Analytical Techniques
The characterization of DSPE-PEG-NHS conjugates requires a multi-faceted analytical approach to assess various critical quality attributes. The following tables summarize the performance of the most common analytical techniques for this purpose.
| Technique | Parameter Measured | Sample Requirements | Key Advantages | Key Limitations | Typical Application |
| ¹H NMR | Chemical Structure, PEGylation Efficiency, Purity | ~5-10 mg, soluble in deuterated solvent (e.g., CDCl₃, D₂O) | Provides detailed structural information, confirmation of covalent bond formation, and can quantify the degree of PEGylation. | Lower sensitivity compared to other techniques; spectra of high molecular weight or polydisperse conjugates can be complex to interpret.[1] | Structural confirmation and determination of the average number of PEG units.[1] |
| FTIR | Functional Groups, Confirmation of Conjugation | ~1-5 mg, solid or liquid | Fast, non-destructive, and excellent for identifying the presence of key functional groups (e.g., NHS ester, amide bond).[2] | Provides limited structural detail and is not ideal for quantification without rigorous calibration. | Rapid confirmation of the presence of the NHS ester and successful conjugation to amine-containing molecules. |
| RP-HPLC-ELSD/CAD | Purity, Quantification of Components | Microgram quantities, soluble in mobile phase | High sensitivity and resolution for separating impurities and quantifying the conjugate.[3] ELSD and CAD detectors are suitable for molecules lacking a UV chromophore.[3] | Does not provide direct structural information; method development can be time-consuming. | Purity assessment and quantification of DSPE-PEG-NHS and related impurities.[3] |
| SEC-MALS | Absolute Molecular Weight, Polydispersity Index (PDI) | Microgram quantities, soluble in mobile phase | Determines absolute molecular weight without the need for column calibration standards.[4] Provides information on the size distribution of the conjugate. | Can be less effective at separating species with small differences in hydrodynamic volume. | Determination of the average molecular weight and polydispersity of the DSPE-PEG-NHS conjugate. |
| UV-Vis Spectrophotometry | Quantification of NHS Ester Functionality | Microgram quantities, soluble in appropriate buffer | Simple, rapid, and cost-effective method for quantifying the active NHS ester content. | Can be susceptible to interference from other UV-absorbing components in the sample.[5] | Routine quality control to assess the reactivity of the DSPE-PEG-NHS conjugate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and PEGylation Efficiency
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the DSPE-PEG-NHS conjugate by analyzing the chemical shifts and integrals of the hydrogen atoms within the molecule. The ratio of the integrals of the PEG protons to the DSPE protons can be used to estimate the PEGylation efficiency.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-NHS conjugate in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).[6] The choice of solvent depends on the solubility of the specific conjugate.
-
Instrumentation: Use a ¹H NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters to set include the number of scans (typically 16-64 to improve signal-to-noise), relaxation delay, and spectral width.
-
Data Analysis:
-
Identify the characteristic peaks for DSPE, PEG, and NHS moieties.
-
DSPE: Protons of the fatty acid chains typically appear around 0.88 ppm (terminal -CH₃) and 1.25 ppm (-CH₂-).[7]
-
PEG: The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) show a prominent signal around 3.64 ppm.[8]
-
NHS: The protons of the N-hydroxysuccinimide ring appear as a singlet at approximately 2.84 ppm.[9]
-
-
To determine the degree of PEGylation, calculate the ratio of the integral of the PEG methylene (B1212753) protons to the integral of a characteristic DSPE proton signal (e.g., the terminal methyl protons of the stearoyl chains).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. This technique is useful for confirming the presence of the NHS ester and the formation of an amide bond upon conjugation.
Experimental Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid DSPE-PEG-NHS powder directly onto the ATR crystal.[2]
-
KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
C=O stretching (NHS ester): A strong peak is typically observed around 1740 cm⁻¹ and 1785 cm⁻¹. A peak around 1815 cm⁻¹ is also characteristic of the NHS ester.
-
C-O-C stretching (PEG): A strong, broad peak around 1100 cm⁻¹ is characteristic of the ether linkages in the PEG chain.[10]
-
Amide I and II bands (upon conjugation): The disappearance of the NHS ester peaks and the appearance of amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively, confirms successful conjugation.[9]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules are retained longer on the column. This technique is ideal for separating DSPE-PEG-NHS from non-PEGylated lipids and other impurities. Due to the lack of a strong UV chromophore in DSPE-PEG, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often employed.[3]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a C18 column, a gradient pump, an autosampler, and an ELSD or CAD.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector (ELSD): Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.
-
-
Sample Preparation: Dissolve the DSPE-PEG-NHS sample in the initial mobile phase composition or a suitable organic solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity of the DSPE-PEG-NHS conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight Determination
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute earlier than smaller molecules. The MALS detector measures the intensity of light scattered by the molecules as they elute from the column, allowing for the direct calculation of their absolute molecular weight.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled with a size-exclusion column, a UV detector, a MALS detector, and a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Column: A set of SEC columns suitable for the expected molecular weight range of the PEGylated lipid.
-
Mobile Phase: A suitable buffer in which the sample is soluble and stable, such as phosphate-buffered saline (PBS) or an organic solvent like tetrahydrofuran (B95107) (THF).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Sample Preparation: Dissolve the DSPE-PEG-NHS sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).
-
Data Analysis: The data from the MALS and RI detectors are processed using specialized software to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).[11]
UV-Vis Spectrophotometric Assay for NHS Ester Quantification
Principle: The N-hydroxysuccinimide group can be quantified by reacting the DSPE-PEG-NHS with hydroxylamine (B1172632), which forms a hydroxamate that can be detected colorimetrically after forming a complex with ferric ions. Alternatively, the NHS released upon hydrolysis can be measured directly by its absorbance in the UV region.
Experimental Protocol (Hydroxylamine Assay):
-
Reagents:
-
Hydroxylamine hydrochloride solution (e.g., 2 M in water).
-
Ferric chloride solution (e.g., 0.1 M in 0.1 M HCl).
-
-
Procedure:
-
Prepare a standard curve using a known concentration of an NHS ester standard.
-
Dissolve a known amount of DSPE-PEG-NHS in a suitable solvent.
-
To an aliquot of the sample solution, add the hydroxylamine hydrochloride solution and incubate to allow for the reaction to complete.
-
Add the ferric chloride solution to form the colored complex.
-
Measure the absorbance at the wavelength of maximum absorbance for the ferric-hydroxamate complex (typically around 500-540 nm).
-
-
Calculation: Determine the concentration of the NHS ester in the sample by comparing its absorbance to the standard curve.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for DSPE-PEG-NHS characterization.
Caption: Logical relationships between analytical techniques and quality attributes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Measuring DSPE-PEG-NHS Liposome Size: A Comparative Guide to Dynamic Light Scattering and Alternative Methods
For researchers, scientists, and drug development professionals, accurate characterization of liposomal drug delivery systems is paramount. Among the key parameters, particle size stands out as a critical determinant of a liposome's in vivo performance, influencing its circulation half-life, biodistribution, and cellular uptake. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) with other common techniques for measuring the size of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-succinimidyl (DSPE-PEG-NHS) liposomes. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical method.
DSPE-PEG-NHS is a frequently utilized lipid in the formulation of "stealth" liposomes designed for targeted drug delivery.[1] The polyethylene (B3416737) glycol (PEG) layer sterically hinders interactions with plasma proteins, prolonging circulation time, while the N-hydroxysuccinimide (NHS) ester provides a reactive handle for the covalent conjugation of targeting ligands such as antibodies or peptides.[1] The overall size of these functionalized liposomes is a critical quality attribute that requires precise measurement.
Dynamic Light Scattering (DLS): The Workhorse for Liposome (B1194612) Sizing
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used, non-invasive technique for measuring the size of particles in the sub-micron range, making it highly suitable for liposome characterization.[2] The technique is based on the principle of Brownian motion, where the random movement of particles in a liquid suspension causes fluctuations in the intensity of scattered light.[2] Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter (the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured) can be determined using the Stokes-Einstein equation.
Experimental Protocol: DLS Measurement of DSPE-PEG-NHS Liposomes
This protocol outlines the steps for preparing and measuring the size of DSPE-PEG-NHS liposomes using a typical DLS instrument.
Materials:
-
DSPE-PEG-NHS liposome suspension
-
Filtered (0.22 µm) buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
DLS cuvettes (disposable or quartz)
-
DLS instrument
Procedure:
-
Instrument Warm-up and Verification: Power on the DLS instrument and allow it to warm up according to the manufacturer's instructions to ensure laser stability. Verify instrument performance using a suitable polystyrene latex standard of a known size (e.g., 100 nm). The measured average particle size should be within the specified range of the standard.
-
Sample Preparation:
-
Gently mix the DSPE-PEG-NHS liposome suspension to ensure homogeneity.
-
Dilute the liposome suspension with filtered buffer to an appropriate concentration. The optimal concentration is instrument-dependent, but a general guideline is to aim for a count rate within the manufacturer's recommended range (e.g., 100-500 kcps) to avoid multiple scattering effects from overly concentrated samples or poor signal-to-noise from overly dilute samples. A dilution factor of 1:10 to 1:100 is often a good starting point.
-
Ensure the final volume is sufficient for the cuvette being used.
-
-
Measurement:
-
Carefully pipette the diluted liposome suspension into a clean, dust-free DLS cuvette. Avoid introducing air bubbles.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25°C) for a few minutes.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the sample properties if known (e.g., refractive index of the liposome material).
-
Perform multiple measurements (e.g., 3-5 runs) of a suitable duration to ensure reproducibility.
-
-
Data Analysis:
-
The DLS software will typically provide the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values below 0.3 generally considered acceptable for liposomal formulations.
-
Analyze the size distribution plot to check for the presence of multiple populations or aggregates.
-
Experimental workflow for DLS measurement of liposomes.
Comparison with Alternative Sizing Techniques
While DLS is a powerful and convenient tool, it is not without its limitations. For a comprehensive understanding of your DSPE-PEG-NHS liposome formulation, it is often beneficial to employ orthogonal techniques. The following table compares DLS with other commonly used nanoparticle sizing methods.
| Feature | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Transmission Electron Microscopy (TEM) |
| Principle | Measures the fluctuations in scattered light intensity due to Brownian motion of a particle ensemble.[2] | Directly visualizes and tracks the Brownian motion of individual particles. | Provides a direct, high-resolution 2D image of the particles. |
| Information Provided | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI), size distribution (intensity-weighted).[2] | Hydrodynamic diameter (mean and mode), particle concentration, size distribution (number-weighted).[3] | Core size, morphology, and size distribution (number-weighted). |
| Strengths | Fast, easy to use, high throughput, sensitive to small amounts of aggregates. | Provides particle concentration, higher resolution for polydisperse samples, visual confirmation of particles.[3] | "Gold standard" for direct size and morphology visualization, high resolution. |
| Limitations | Intensity-weighted results can be biased by a small number of large particles or aggregates, lower resolution for polydisperse samples.[3] | Lower concentration range required, potentially less statistically robust for monodisperse samples compared to DLS.[4] | Requires sample to be dried under vacuum which can alter particle size and morphology, lower throughput, provides 2D projection of 3D particles. |
| Sample Preparation | Simple dilution in a suitable buffer. | Dilution to a specific concentration range is critical. | Complex sample preparation involving staining and drying on a grid. |
Quantitative Data Comparison
The following table presents hypothetical but representative data for DSPE-PEG-NHS liposomes as measured by DLS, NTA, and TEM. These values are based on typical results reported in the literature for similar liposomal formulations.
| Parameter | DLS | NTA | TEM |
| Mean Diameter (nm) | 115 nm (Z-average) | 105 nm (Mean) | 95 nm (Number-weighted mean) |
| Polydispersity Index (PDI) | 0.15 | N/A (provides standard deviation) | N/A (provides size distribution) |
| Standard Deviation (nm) | N/A | 25 nm | 20 nm |
| Particle Concentration (particles/mL) | Not Measured | 1.2 x 1012 | Not Measured |
Note: The differences in mean diameter between the techniques are expected. DLS provides a hydrodynamic diameter, which includes the PEG layer and associated solvent, and is intensity-weighted, giving more emphasis to any larger particles. NTA also measures the hydrodynamic diameter but provides a number-weighted average, which is typically smaller than the Z-average for a polydisperse sample. TEM measures the core diameter of the dried liposomes, which is expected to be the smallest value as it does not include the hydrated PEG layer.
Logical Relationship of Sizing Techniques
The choice of sizing technique often depends on the stage of research and the specific information required. The following diagram illustrates a logical workflow for characterizing DSPE-PEG-NHS liposomes.
Logical workflow for liposome size characterization.
Conclusion
Dynamic Light Scattering is an indispensable tool for the routine size characterization of DSPE-PEG-NHS liposomes, offering speed, simplicity, and valuable information on the average hydrodynamic size and polydispersity. However, for a more complete understanding of the particle size distribution, especially for polydisperse samples, and to obtain particle concentration data, Nanoparticle Tracking Analysis is a powerful complementary technique. Furthermore, Transmission Electron Microscopy remains the gold standard for direct visualization of liposome morphology and core size determination. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to ensure the comprehensive and accurate characterization of their DSPE-PEG-NHS liposome formulations, ultimately leading to the development of safer and more effective nanomedicines.
References
- 1. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
A Comparative Guide to the Structural Confirmation of DSPE-PEG-NHS: NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules to liposomes and nanoparticles is a cornerstone of advanced drug delivery systems. A critical component in this process is the heterobifunctional linker, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N'-succinimidyl carbonate (DSPE-PEG-NHS). Ensuring the structural integrity of this linker is paramount for successful conjugation and the subsequent efficacy and safety of the therapeutic agent. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural confirmation of DSPE-PEG-NHS, supported by experimental data and detailed protocols.
Unveiling the Structure: The Power of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of DSPE-PEG-NHS. By analyzing the chemical environment of protons within the molecule, ¹H NMR can unequivocally confirm the presence of the three key components: the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, the polyethylene (B3416737) glycol (PEG) spacer, and the reactive N-hydroxysuccinimide (NHS) ester group.
A typical ¹H NMR spectrum of DSPE-PEG-NHS reveals characteristic signals corresponding to each part of the molecule. The presence and integration of these signals provide a high degree of confidence in the structural identity and purity of the compound.
Key ¹H NMR Signal Assignments for DSPE-PEG-NHS
| Molecular Moiety | Chemical Shift (δ) in ppm | Protons Represented |
| DSPE | ~0.79 | Terminal methyl groups (-CH₃) of the stearoyl chains[1] |
| DSPE | ~1.19 | Methylene groups (-(CH₂)n-) of the stearoyl chains[1] |
| NHS Ester | ~2.69 | Methylene protons (-CH₂-CH₂-) of the succinimide (B58015) ring[1] |
| PEG | ~3.61 | Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-)[1][2] |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and the molecular weight of the PEG chain.
A Broader Perspective: Comparing Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization of DSPE-PEG-NHS often involves orthogonal techniques. The following table compares NMR spectroscopy with Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), two common alternatives.
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (e.g., MALDI-TOF) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field to determine the chemical environment of protons. | Measures the absorption of infrared radiation by molecular bonds, identifying functional groups. | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and its distribution. |
| Information Provided | Detailed structural information, including connectivity of atoms and quantitative analysis of different molecular parts. | Identification of specific functional groups (e.g., C=O, C-O-C). | Precise molecular weight of the entire molecule and its polydispersity. |
| Key DSPE-PEG-NHS Signals | Peaks for DSPE alkyl chains, PEG backbone, and NHS ring protons. | C=O stretch of the NHS ester (~1712 cm⁻¹), C-O-C stretch of the PEG backbone (~1100 cm⁻¹).[1] | A distribution of peaks centered around the average molecular weight of the DSPE-PEG-NHS conjugate. |
| Sample Requirements | Soluble sample in a deuterated solvent. | Solid or liquid sample. | Sample co-crystallized with a matrix. |
| Advantages | Provides unambiguous structural confirmation and quantitative information in a single experiment. | Fast, requires minimal sample preparation, and is sensitive to changes in functional groups. | Highly sensitive, provides accurate molecular weight, and can analyze complex mixtures. |
| Limitations | Requires more expensive instrumentation and deuterated solvents. Can have lower sensitivity compared to MS. | Provides less detailed structural information than NMR. Quantification can be challenging. | Can be destructive to the sample and may not distinguish between isomers. |
Experimental Protocols
¹H NMR Spectroscopy for DSPE-PEG-NHS
Objective: To confirm the chemical structure of DSPE-PEG-NHS by identifying the characteristic proton signals.
Materials:
-
DSPE-PEG-NHS sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve 5-10 mg of the DSPE-PEG-NHS sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks to confirm the relative ratios of the different molecular components.
FTIR Spectroscopy for DSPE-PEG-NHS
Objective: To identify the key functional groups in DSPE-PEG-NHS.
Materials:
-
DSPE-PEG-NHS sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid DSPE-PEG-NHS sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for the presence of characteristic absorption bands, such as the C=O stretch of the NHS ester and the C-O-C stretch of the PEG backbone.
MALDI-TOF Mass Spectrometry for DSPE-PEG-NHS
Objective: To determine the molecular weight distribution of the DSPE-PEG-NHS polymer.
Materials:
-
DSPE-PEG-NHS sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid)
-
Suitable solvent (e.g., acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a saturated solution of the MALDI matrix in the chosen solvent.
-
Dissolve the DSPE-PEG-NHS sample in the same solvent to a concentration of approximately 1 mg/mL.
-
Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely, forming a co-crystal of the sample and matrix.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The instrument will be calibrated using a standard of known molecular weight.
-
Analyze the resulting spectrum to determine the molecular weight distribution of the DSPE-PEG-NHS.
Visualizing the Structure and Workflow
To further aid in the understanding of the structural confirmation process, the following diagrams illustrate the chemical structure of DSPE-PEG-NHS and the logical workflow of its analysis.
Caption: Chemical structure of DSPE-PEG-NHS.
References
A Head-to-Head Comparison: DSPE-PEG-NHS vs. DSPE-PEG-COOH for Antibody Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid-based nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of linker chemistry can significantly impact conjugation efficiency, stability, and the ultimate biological activity of the final construct. This guide provides an in-depth, objective comparison of two commonly used PEGylated phospholipids: DSPE-PEG-NHS and DSPE-PEG-COOH, supported by experimental data and detailed protocols.
Executive Summary
The primary difference between DSPE-PEG-NHS and DSPE-PEG-COOH lies in their reactivity towards primary amines on antibodies. DSPE-PEG-NHS is a pre-activated reagent that reacts directly with amines in a single step, offering speed and simplicity. In contrast, DSPE-PEG-COOH requires a two-step activation process using carbodiimide (B86325) chemistry (EDC and NHS) to become reactive towards amines. While the single-step nature of DSPE-PEG-NHS is advantageous, the NHS ester is susceptible to hydrolysis, which can reduce conjugation efficiency. The two-step carbodiimide coupling with DSPE-PEG-COOH provides more control over the reaction but involves additional steps and reagents. The choice between these two linkers will depend on the specific application, the stability of the antibody, and the desired level of control over the conjugation process.
Chemical Principles and Reaction Mechanisms
DSPE-PEG-NHS: The Direct Approach
DSPE-PEG-NHS features a terminal N-hydroxysuccinimide (NHS) ester, which is a highly reactive group towards primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of antibodies.[] The reaction is a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable, irreversible amide bond and releasing NHS as a byproduct.[] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, which facilitates the deprotonation of the amine groups.[]
DSPE-PEG-COOH: The Two-Step Activation
DSPE-PEG-COOH has a terminal carboxylic acid group, which is unreactive towards amines on its own. To facilitate conjugation, the carboxyl group must first be activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS).[2] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. This activated DSPE-PEG-NHS can then react with the primary amines of the antibody to form a stable amide bond.[2] The two-step process allows for the activation of the carboxyl group separately from the addition of the antibody, which can be advantageous in preventing unwanted side reactions.[3]
Performance Comparison: DSPE-PEG-NHS vs. DSPE-PEG-COOH
| Feature | DSPE-PEG-NHS | DSPE-PEG-COOH |
| Reaction Steps | One-step conjugation | Two-step conjugation (activation and coupling) |
| Reaction Speed | Fast (minutes to a few hours)[] | Slower (requires separate activation step)[4] |
| Reagents Required | DSPE-PEG-NHS, Buffer | DSPE-PEG-COOH, EDC, NHS, Buffers |
| Optimal pH | 7.2 - 8.5 for conjugation[] | ~4.5-6.0 for activation, 7.2-8.0 for coupling[5] |
| Stability of Linker | NHS ester is prone to hydrolysis in aqueous solutions[6] | Carboxylic acid is stable; activated NHS ester is semi-stable |
| Control over Reaction | Less control due to rapid reaction and potential for hydrolysis | More control with separate activation and coupling steps |
| Potential for Side Reactions | Minimal side reactions with primary amines[] | Potential for cross-linking of the antibody if EDC is not quenched or removed before antibody addition[3] |
| Conjugation Efficiency | Generally high, but can be reduced by hydrolysis of the NHS ester. | Can be highly efficient, but dependent on the efficiency of the activation step. One study reported lower efficiency for full-length antibodies conjugated to COOH-functionalized nanoparticles compared to antibody fragments on maleimide-functionalized nanoparticles.[7] Another study surprisingly found EDC alone to be more efficient than EDC/NHS for crosslinking antibodies to an amine-functionalized surface.[8] |
| Preservation of Antibody Activity | The mild reaction conditions are generally favorable for maintaining antibody integrity. | The use of EDC can potentially lead to modification of carboxyl groups on the antibody itself, although the two-step process is designed to minimize this.[3] |
Experimental Protocols
Protocol 1: Antibody Conjugation using DSPE-PEG-NHS (Post-Insertion Method)
This protocol is adapted from commercially available kits and literature procedures.[9][10]
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-NHS
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Chloroform (B151607) or methylene (B1212753) chloride
-
Nitrogen gas stream or rotary evaporator
-
Bath sonicator
-
Dialysis membrane (e.g., 100 kDa MWCO)
Procedure:
-
Preparation of DSPE-PEG-NHS film:
-
Dissolve DSPE-PEG-NHS in chloroform or methylene chloride in a round-bottom flask.
-
Dry the lipid solution to a thin film using a stream of nitrogen gas or a rotary evaporator.
-
-
Hydration and Micelle Formation:
-
Add the antibody solution directly to the dried DSPE-PEG-NHS film. A typical molar ratio of antibody to DSPE-PEG-NHS is 1:2.[9]
-
Hydrate the lipid film by gentle agitation or vortexing.
-
Sonicate the mixture in a bath sonicator for 5 minutes to form micelles of antibody-conjugated DSPE-PEG.
-
-
Incubation:
-
Incubate the micelle solution at room temperature for 4-6 hours, or overnight at 4°C, with gentle stirring.[9]
-
-
Post-Insertion into Liposomes:
-
Add the antibody-conjugated micelles to a suspension of pre-formed liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C) for 1-2 hours to facilitate the insertion of the DSPE-PEG-antibody into the liposome bilayer.
-
-
Purification:
-
Remove unconjugated antibody and other reactants by dialysis against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.
-
Protocol 2: Antibody Conjugation using DSPE-PEG-COOH and EDC/NHS
This protocol is a generalized procedure based on established carbodiimide chemistry.[4][5][11][12]
Materials:
-
Liposomes containing DSPE-PEG-COOH
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Antibody in Coupling Buffer
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the DSPE-PEG-COOH containing liposomes in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the liposome suspension. Typical molar excess of EDC and NHS over carboxyl groups is 10-50 fold.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
Centrifuge the activated liposomes and resuspend them in Coupling Buffer. This step is crucial to prevent unwanted cross-linking of the antibody.
-
-
Conjugation to Antibody:
-
Add the antibody solution to the activated liposome suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add a quenching solution (e.g., final concentration of 10-50 mM Tris or glycine) to stop the reaction by consuming any remaining active NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the antibody-conjugated liposomes from unconjugated antibody and reaction byproducts using size-exclusion chromatography or dialysis.
-
Visualizing the Processes and Pathways
Conclusion
Both DSPE-PEG-NHS and DSPE-PEG-COOH are effective reagents for the covalent conjugation of antibodies to lipid-based nanoparticles. DSPE-PEG-NHS offers a simpler, one-step process, making it a convenient choice for rapid conjugation. However, its susceptibility to hydrolysis requires careful handling and optimization of reaction conditions to ensure high efficiency. DSPE-PEG-COOH, while requiring a two-step activation process, provides greater control over the reaction and may be preferable when working with sensitive antibodies or when precise control over the degree of conjugation is required. The choice between the two will ultimately be guided by the specific requirements of the research, including the nature of the antibody, the desired scale of production, and the level of expertise available. For applications where maximizing conjugation efficiency is critical, a thorough evaluation of both methods, along with other chemistries such as maleimide-thiol coupling, is recommended.
References
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encapsula.com [encapsula.com]
- 10. encapsula.com [encapsula.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
The Impact of DSPE-PEG Molecular Weight on Nanoparticle Circulation Time: A Comparative Guide
For researchers and drug development professionals, optimizing the circulation time of nanocarriers is a critical step in enhancing therapeutic efficacy. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is a well-established strategy to prolong the systemic circulation of liposomes and other nanoparticles. By forming a hydrophilic corona, DSPE-PEG reduces opsonization and subsequent clearance by the reticuloendothelial system (RES). A key parameter in the design of these "stealth" nanoparticles is the molecular weight of the PEG chain. This guide provides an objective comparison of how different DSPE-PEG molecular weights influence circulation time, supported by experimental data and detailed protocols.
The length of the PEG chain in DSPE-PEG conjugates plays a significant role in the pharmacokinetic profile of nanocarriers. Generally, a higher molecular weight of PEG results in a thicker hydrophilic layer on the nanoparticle surface, which more effectively shields the particle from interactions with blood components and uptake by phagocytic cells, thereby extending its circulation half-life. However, this relationship is not always linear and can be influenced by other factors such as nanoparticle size, composition, and PEG density.
Studies have consistently shown that PEGylated liposomes exhibit significantly longer circulation times compared to their non-PEGylated counterparts. For instance, the PEGylation of liposomes can increase their half-life from less than 30 minutes to approximately 5 hours in mice[1][2].
Comparative Analysis of Circulation Half-Life
The selection of the optimal DSPE-PEG molecular weight often involves a trade-off between achieving a long circulation time and maintaining efficient cellular uptake and drug release at the target site. While longer PEG chains can enhance circulation, they may also hinder the interaction of the nanoparticle with target cells.
Below is a summary of experimental data comparing the circulation half-lives of liposomes formulated with different DSPE-PEG molecular weights.
| DSPE-PEG Molecular Weight (Da) | Liposome (B1194612) Composition | Animal Model | Circulation Half-Life (t½) | Reference |
| No PEG | DOPE:CHEMS:DSPE | Healthy Mice | 118.3 minutes | [3] |
| 2000 | DOPE:CHEMS:DSPE-PEG2000 | Healthy Mice | 160.0 minutes | [3] |
| 1000/5000 (mixture) | DOPE:CHEMS:DSPE-PEG1000/5000 | Healthy Mice | 125.3 minutes | [3] |
| 2000 | HSPC:Chol:DSPE-PEG2000 | Mice | ~10.1 - 13 hours | [4] |
Note: Circulation half-life can vary depending on the specific liposome formulation, animal model, and experimental conditions.
One comparative study examined the effect of various DSPE-PEG molecular weights on the circulation of distearoylphosphatidylcholine (DSPC) and cholesterol (CH) based liposomes in mice. The results indicated that DSPE-PEGs with molecular weights of 1000 and 2000 were highly effective in prolonging circulation time[5]. Another study focusing on dioleoyl phosphatidylethanolamine-PEG (DOPE-PEG) found that the circulation-prolonging effect was proportional to the molecular weight of PEG, with the order being 12000 ≈ 5000 > 2000 > 1000[5].
Experimental Protocols
Accurate determination of nanoparticle circulation time is crucial for preclinical development. The following are generalized protocols for two common methods used to assess the in vivo pharmacokinetics of PEGylated nanoparticles.
Method 1: Blood Sampling and Quantification
This method involves the intravenous administration of labeled nanoparticles into an animal model, followed by the collection of blood samples at various time points to determine the concentration of the nanoparticles remaining in circulation.
Experimental Workflow
Figure 1: Workflow for determining nanoparticle circulation time via blood sampling.
Detailed Steps:
-
Nanoparticle Preparation and Labeling:
-
Prepare liposomes or nanoparticles with varying DSPE-PEG molecular weights (e.g., 1000, 2000, 5000 Da).
-
Incorporate a quantifiable label, such as a fluorescent dye (e.g., DiD) or a radiolabel (e.g., tritium), into the nanoparticle formulation.
-
Characterize the nanoparticles for size, polydispersity, and zeta potential.
-
-
Animal Administration:
-
Administer the labeled nanoparticle formulation intravenously (e.g., via tail vein injection) to a cohort of animals (e.g., mice).
-
-
Blood Collection:
-
At designated time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection, collect small volumes of blood from the animals.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma or serum.
-
Quantify the amount of the label in the plasma/serum samples using an appropriate detection method (e.g., fluorescence spectroscopy or liquid scintillation counting).
-
-
Pharmacokinetic Modeling:
-
Plot the concentration of the nanoparticles in the blood over time.
-
Use pharmacokinetic modeling software to calculate the circulation half-life (t½) and other parameters such as clearance and volume of distribution.
-
Method 2: In Vivo Fluorescence Imaging
This non-invasive method allows for the real-time visualization and quantification of fluorescently labeled nanoparticles circulating in the bloodstream of a live animal.
Experimental Workflow
Figure 2: Workflow for in vivo fluorescence imaging of nanoparticle circulation.
Detailed Steps:
-
Nanoparticle and Animal Preparation:
-
Synthesize nanoparticles with different DSPE-PEG molecular weights and label them with a near-infrared (NIR) fluorescent dye to minimize tissue autofluorescence.
-
Prepare the animal for imaging, which may involve the surgical implantation of a dorsal skinfold window chamber for high-resolution microscopy.
-
-
Intravenous Administration:
-
Administer the fluorescently labeled nanoparticles intravenously to the anesthetized animal.
-
-
Image Acquisition:
-
Using a fluorescence imaging system (e.g., intravital microscope), capture images of the vasculature at various time points post-injection.
-
-
Image Analysis:
-
Define a region of interest (ROI) within a blood vessel in the acquired images.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
-
Circulation Profile Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The decay of the fluorescence signal over time reflects the clearance of the nanoparticles from circulation, from which the circulation half-life can be estimated.
-
The "Stealth" Effect: Mechanism of Prolonged Circulation
The primary mechanism by which DSPE-PEG extends circulation time is through the creation of a steric barrier on the nanoparticle surface. This hydrophilic layer inhibits the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.
Figure 3: Mechanism of PEGylation in prolonging nanoparticle circulation.
As illustrated above, the DSPE-PEG corona on the nanoparticle surface provides steric hindrance, which reduces the binding of opsonin proteins. This "stealth" effect allows the nanoparticle to evade recognition and uptake by the RES, resulting in a significantly prolonged circulation time compared to non-PEGylated nanoparticles. The molecular weight of the DSPE-PEG directly influences the thickness and density of this protective layer, with higher molecular weights generally affording greater steric protection.
References
- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ligand Conjugation to DSPE-PEG-NHS: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of ligands to DSPE-PEG-NHS is a critical step in the development of targeted drug delivery systems. Confirmation of this covalent linkage is paramount. This guide provides a comparative overview of various analytical techniques for validating this conjugation, with a focus on fluorescence-based methods and their alternatives.
This document outlines the principles, protocols, and expected outcomes of several widely used analytical methods. By understanding the strengths and limitations of each technique, researchers can select the most appropriate approach for their specific application.
Comparison of Analytical Methods
The choice of validation method depends on several factors, including the nature of the ligand, the required sensitivity, and the availability of specialized equipment. While fluorescence-based methods offer high sensitivity, a combination of techniques often provides the most comprehensive validation.
| Method | Principle | Sample Type | Throughput | Quantitative? | Key Advantages | Key Limitations |
| Fluorescence-Based Methods | ||||||
| Fluorescamine (B152294) Assay | Reacts with primary amines to produce a fluorescent product. Measures the disappearance of ligand's primary amines upon conjugation. | Purified conjugate | High | Yes | High sensitivity, rapid reaction. | Indirect measurement of conjugation; susceptible to interference from other primary amines. |
| Fluorescently Labeled Ligand | Conjugation of a fluorescently tagged ligand to DSPE-PEG-NHS. | Purified conjugate | Medium | Semi-quantitative | Direct evidence of ligand attachment. | The fluorescent tag may interfere with conjugation or ligand function; requires synthesis of a fluorescent ligand. |
| Alternative Methods | ||||||
| TNBSA Assay | Reacts with primary amines to produce a colored product. Measures the decrease in free amines. | Purified conjugate | High | Yes | Simple, colorimetric readout. | Less sensitive than fluorescence methods; potential for interference. |
| Ninhydrin Assay | Reacts with primary amines to form a deep purple-colored product. | Purified conjugate | High | Yes | Well-established, simple procedure. | Requires heating; less sensitive than fluorescamine. |
| ¹H-NMR Spectroscopy | Detects characteristic proton signals from both the DSPE-PEG and the conjugated ligand. | Purified conjugate | Low | Yes (relative) | Provides structural confirmation of the conjugate. | Requires high sample concentration and purity; complex spectra can be difficult to interpret. |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the conjugate, which increases upon successful ligand attachment. | Purified conjugate | Medium | Yes | Provides direct confirmation of conjugation and molecular weight. | May not be suitable for highly polydisperse samples; can be difficult to quantify conjugation efficiency precisely. |
| SEC-MALS | Separates molecules by size and measures their molar mass and concentration. | Purified conjugate | Low | Yes | Provides information on molecular weight, degree of conjugation, and aggregation. | Requires specialized equipment; can be complex to set up and analyze. |
Experimental Protocols
Fluorescence-Based Method: Fluorescamine Assay
This protocol describes the indirect quantification of conjugation efficiency by measuring the amount of unreacted primary amines on the ligand after the conjugation reaction.
Materials:
-
DSPE-PEG-Ligand conjugate solution
-
Unconjugated ligand solution (for standard curve)
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Microplate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~475 nm)
Procedure:
-
Prepare a standard curve of the unconjugated ligand in borate buffer at various known concentrations.
-
In a 96-well plate, add a known concentration of the DSPE-PEG-ligand conjugate to multiple wells.
-
Add the standard ligand solutions and a blank (borate buffer) to separate wells.
-
Rapidly add the fluorescamine solution to all wells and mix immediately.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the concentration of unreacted ligand in the conjugate sample using the standard curve.
-
Determine the conjugation efficiency as follows: Conjugation Efficiency (%) = [1 - (moles of unreacted ligand / initial moles of ligand)] x 100
Alternative Method 1: TNBSA Assay
This colorimetric assay also quantifies primary amines to indirectly assess conjugation.
Materials:
-
DSPE-PEG-Ligand conjugate solution
-
Unconjugated ligand solution (for standard curve)
-
0.1 M sodium bicarbonate buffer (pH 8.5)
-
0.01% (w/v) TNBSA solution (freshly prepared in bicarbonate buffer)
-
10% SDS solution
-
1 N HCl
-
Spectrophotometer or microplate reader (335 nm)
Procedure:
-
Prepare a standard curve of the unconjugated ligand in the bicarbonate buffer.
-
To 0.5 mL of the conjugate solution and each standard, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate at 37°C for 2 hours.[1]
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[1]
-
Measure the absorbance at 335 nm.[1]
-
Calculate the concentration of unreacted ligand and the conjugation efficiency as described for the fluorescamine assay.
Alternative Method 2: ¹H-NMR Spectroscopy
This method provides direct structural evidence of conjugation.
Materials:
-
Lyophilized DSPE-PEG-Ligand conjugate
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve the lyophilized conjugate in the appropriate deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Analyze the spectrum for characteristic peaks corresponding to both the DSPE-PEG backbone and the conjugated ligand. For example, the methylene (B1212753) protons of the PEG chain typically appear as a prominent peak around 3.6 ppm. The appearance of new peaks corresponding to the ligand, and a potential shift in the peaks of the DSPE-PEG-NHS near the conjugation site, confirms the covalent linkage.[2][3][4][5]
Alternative Method 3: MALDI-TOF Mass Spectrometry
This technique confirms conjugation by detecting an increase in molecular weight.
Materials:
-
DSPE-PEG-Ligand conjugate solution
-
Unconjugated DSPE-PEG-NHS
-
Unconjugated ligand
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Separately prepare samples of the conjugate, unconjugated DSPE-PEG-NHS, and the ligand.
-
Co-crystallize each sample with the MALDI matrix on a target plate.
-
Acquire the mass spectra for all samples.
-
Compare the spectra. A successful conjugation will be indicated by the appearance of a new peak in the conjugate sample with a molecular weight corresponding to the sum of the DSPE-PEG moiety and the ligand.[6][7][8][9][10][11][12][13]
Alternative Method 4: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This powerful technique provides detailed information on the molecular weight and heterogeneity of the conjugate.
Materials:
-
DSPE-PEG-Ligand conjugate solution
-
SEC-MALS system (including a SEC column, MALS detector, and a refractive index detector)
-
Appropriate mobile phase
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase.
-
Inject the conjugate sample onto the SEC column.
-
Monitor the elution profile with the MALS and refractive index detectors.
-
The data analysis software can be used to determine the molar mass of the eluting species. An increase in molar mass compared to the unconjugated DSPE-PEG-NHS is indicative of successful ligand attachment. This method can also reveal the presence of any unconjugated starting material or aggregates.[13][14]
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Numerical evaluation of polyethylene glycol ligand conjugation to gold nanoparticle surface using ToF-SIMS and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Conjugation Site Influences Antibody-Conjugated Drug PK Assays: Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DSPE-PEG-NHS [nanocs.net]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle: Passive vs. Active Targeting with DSPE-PEG-NHS Liposomes for Enhanced Drug Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutics to target cells remains a critical challenge. Liposomes, particularly those formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), have emerged as a leading platform for drug delivery. The addition of an N-hydroxysuccinimide (NHS) ester to the PEG chain (DSPE-PEG-NHS) provides a versatile tool for conjugating targeting ligands, enabling a shift from passive to active targeting strategies. This guide provides an objective comparison of passive and active targeting using DSPE-PEG-NHS liposomes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the design of next-generation drug delivery systems.
The fundamental difference between passive and active targeting lies in the mechanism of accumulation at the desired site, typically a tumor. Passively targeted liposomes rely on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature and poor lymphatic drainage in many solid tumors.[1][2] In contrast, actively targeted liposomes are decorated with specific ligands—such as antibodies or peptides—that bind to receptors overexpressed on the surface of target cells, leading to enhanced cellular uptake through receptor-mediated endocytosis.[3][4]
Quantitative Comparison of Performance
The decision to employ passive or active targeting strategies is often dictated by the desired therapeutic outcome and the specific biological context. The following tables summarize quantitative data from various studies comparing the in vivo biodistribution, tumor accumulation, in vitro cellular uptake, and therapeutic efficacy of passively and actively targeted liposomes.
| Parameter | Passive Targeting (Non-Targeted DSPE-PEG Liposomes) | Active Targeting (Ligand-Conjugated DSPE-PEG Liposomes) | Key Findings & Citations |
| Tumor Accumulation (%ID/g) | 5.1 ± 2.5 | 2.7 ± 0.6 | In some studies, overall tumor accumulation is similar between passive and active targeting, suggesting that the EPR effect is a dominant factor in initial tumor localization.[5][6][7] |
| 7.0 - 8.5 | 7.0 - 8.5 | Other studies show that while total tumor accumulation may be comparable, the intratumoral distribution and cellular uptake are significantly enhanced with active targeting.[8] | |
| Liver Accumulation (%ID/g) | Lower than actively targeted in some cases | Higher than passively targeted, especially with folate receptors present on liver cells | Folate-targeted liposomes can exhibit increased liver uptake, which can be a limitation.[6][7] |
| Spleen Accumulation (%ID/g) | Variable | Variable | Spleen uptake is a common feature of nanoparticle delivery systems and can be influenced by various factors. |
| Blood Circulation (Half-life) | Generally longer | Can be shorter due to receptor-mediated clearance by non-tumor tissues | The presence of targeting ligands can sometimes lead to faster clearance from the bloodstream.[5][6][7] |
| Table 1: In Vivo Biodistribution of Passive vs. Active-Targeted Liposomes. (%ID/g = percentage of injected dose per gram of tissue). |
| Parameter | Passive Targeting (Non-Targeted DSPE-PEG Liposomes) | Active Targeting (Ligand-Conjugated DSPE-PEG Liposomes) | Key Findings & Citations |
| Cellular Uptake (in vitro) | Low | Up to 700-fold higher in HER2-overexpressing cells | Active targeting dramatically increases the internalization of liposomes into target cells.[8] |
| Baseline fluorescence | 3.6-fold increase in cytotoxicity with TfR-targeted liposomes | Enhanced cellular uptake translates to increased cytotoxic effects of the encapsulated drug.[9] | |
| Table 2: In Vitro Cellular Uptake Comparison. |
| Parameter | Passive Targeting (Non-Targeted DSPE-PEG Liposomes) | Active Targeting (Ligand-Conjugated DSPE-PEG Liposomes) | Key Findings & Citations |
| Tumor Growth Inhibition | Moderate | Significantly superior in HER2-overexpressing xenograft models | Actively targeted liposomes can lead to tumor regression and cures in preclinical models.[8][10] |
| Median Survival | Increased compared to free drug | ~50% increase in lifespan compared to passive liposomes in a KB tumor model | Enhanced therapeutic efficacy is a key advantage of active targeting.[5] |
| Table 3: Therapeutic Efficacy Comparison. |
Mechanistic and Experimental Workflows
To visually conceptualize the processes involved in passive and active targeting, the following diagrams illustrate the key steps from systemic administration to cellular uptake.
The experimental workflow for comparing passive and active targeting strategies typically involves several key stages, from liposome preparation to in vivo evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in comparing passive and active targeting with DSPE-PEG-NHS liposomes. These should be optimized for specific lipids, drugs, and targeting ligands.
Protocol 1: Preparation of DSPE-PEG Liposomes (Passive Targeting)
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be optimized for the desired formulation.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protocol 2: Preparation of Ligand-Targeted DSPE-PEG-NHS Liposomes (Active Targeting) via Post-Insertion
-
Prepare Passive Liposomes: Prepare drug-loaded liposomes as described in Protocol 1, but without the DSPE-PEG-NHS component initially.
-
Prepare Ligand-PEG-DSPE Micelles:
-
Dissolve DSPE-PEG-NHS in a small amount of organic solvent and then dry to a film.
-
Dissolve the targeting ligand (e.g., antibody, peptide) in a suitable buffer (typically PBS at a pH of 7.4-8.0).
-
Add the ligand solution to the DSPE-PEG-NHS film and incubate to allow for conjugation. The primary amine groups on the ligand will react with the NHS ester to form a stable amide bond.
-
The resulting ligand-PEG-DSPE conjugate will form micelles in the aqueous buffer.
-
-
Post-Insertion:
-
Add the ligand-PEG-DSPE micelle solution to the pre-formed passive liposomes.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomes (e.g., 60°C) for a defined period (e.g., 1-2 hours) to allow the insertion of the ligand-PEG-DSPE into the liposome bilayer.
-
-
Purification and Characterization:
-
Remove un-inserted ligand-PEG-DSPE and any unconjugated ligand by size exclusion chromatography or dialysis.
-
Characterize the targeted liposomes for size, zeta potential, drug encapsulation, and ligand conjugation efficiency.
-
Protocol 3: In Vitro Cellular Uptake Study
-
Cell Culture: Plate receptor-positive and receptor-negative (as a control) cells in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
Liposome Incubation:
-
Prepare fluorescently labeled passive and active liposomes by incorporating a lipophilic fluorescent dye (e.g., DiI, DiD) into the lipid bilayer during preparation.
-
Incubate the cells with the fluorescently labeled liposomes at a defined concentration for a specific time period (e.g., 1-4 hours) at 37°C.
-
-
Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.
-
Analysis:
-
Qualitative Analysis (Fluorescence Microscopy): Visualize the cellular uptake of liposomes using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.
-
Protocol 4: In Vivo Biodistribution and Therapeutic Efficacy Study
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting tumor cells into immunocompromised mice.
-
Liposome Administration: Once the tumors reach a suitable size, intravenously inject the mice with either passive or active targeted liposomes containing a therapeutic agent and/or a radiolabel (for biodistribution).
-
Biodistribution Study:
-
At various time points post-injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.
-
Determine the amount of drug or radiolabel in each organ and in the blood using an appropriate analytical method (e.g., HPLC, gamma counting).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Therapeutic Efficacy Study:
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record survival data.
-
Compare the tumor growth inhibition and survival rates between the different treatment groups.
-
Conclusion
The choice between passive and active targeting with DSPE-PEG-NHS liposomes is a critical decision in the design of a drug delivery system. While passive targeting via the EPR effect provides a foundational level of tumor accumulation, active targeting can significantly enhance cellular uptake and therapeutic efficacy, particularly for receptors that are highly overexpressed on tumor cells.[8][10] However, the potential for increased clearance and off-target effects with active targeting must be carefully considered.[6][7] The experimental framework and protocols provided in this guide offer a starting point for researchers to systematically evaluate and optimize their liposomal formulations for improved cancer therapy. The continued exploration of novel targeting ligands and a deeper understanding of the tumor microenvironment will further refine these strategies, bringing us closer to the development of truly "magic bullet" cancer treatments.
References
- 1. faratarjome.ir [faratarjome.ir]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effect of Folate-Targeted Liposomal Doxorubicin in KB Tumor-Bearing Mice after Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo fate of folate-targeted polyethylene-glycol liposomes in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor targeting using anti-her2 immunoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2-targeted, enzyme-activated liposomes show superior in vivo efficacy in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DSPE-PEG-NHS, MW 600: A Comprehensive Guide
For Immediate Reference: Essential Safety and Disposal Information
Proper management of DSPE-PEG-NHS, MW 600 waste is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this reagent and its associated waste streams. All personnel must adhere to institutional and local regulations for chemical waste management.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and to use appropriate Personal Protective Equipment (PPE). While polyethylene (B3416737) glycol (PEG) itself is generally considered non-hazardous, the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) component may cause skin, eye, and respiratory irritation. The N-hydroxysuccinimide (NHS) ester is a reactive group that requires careful handling.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment | Key Considerations |
| Eye Protection | Chemical safety goggles or a full-face shield | Standard safety glasses may not offer adequate protection from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat | Ensure complete coverage of exposed skin. |
Step-by-Step Disposal Protocol
The primary objective for the safe disposal of DSPE-PEG-NHS is the deactivation of the reactive NHS ester through hydrolysis, followed by proper segregation and collection of the chemical waste.
Stage 1: Quenching of the Reactive NHS Ester
The NHS ester group is susceptible to hydrolysis, which transforms the reactive ester into a less reactive carboxylic acid. This step is crucial for all aqueous and organic waste solutions containing DSPE-PEG-NHS.
Experimental Protocol for NHS Ester Hydrolysis:
-
Segregate Waste Streams: Collect waste solutions containing DSPE-PEG-NHS into a designated, clearly labeled, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
pH Adjustment (for aqueous solutions): Ensure the pH of the aqueous waste solution is between 7.0 and 8.5. If necessary, adjust the pH using a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the waste solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester. The half-life of NHS esters decreases as the pH becomes more alkaline.
-
For Organic Solutions: For solutions of DSPE-PEG-NHS in solvents like DMSO, DMF, chloroform, or methylene (B1212753) chloride, the quenching step can be performed by adding an aqueous buffer (pH 7.0-8.5) to the organic waste and ensuring thorough mixing. However, for practical purposes of waste disposal, it is often more straightforward to directly dispose of the unquenched organic waste in the appropriate solvent waste stream, as the incineration process will destroy the compound. Always consult your institution's EHS for specific guidance.
Stage 2: Collection and Final Disposal
All materials contaminated with DSPE-PEG-NHS, including the quenched solutions, must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired Solid DSPE-PEG-NHS | Labeled hazardous solid waste container. | Collect in the original vial or a securely sealed container. Do not dispose of in regular trash. |
| Quenched Aqueous Solutions | Labeled hazardous aqueous waste container. | After hydrolysis, collect in a designated container for aqueous chemical waste. |
| Solutions in Halogenated Solvents (e.g., Chloroform, Methylene Chloride) | Labeled hazardous halogenated organic waste container. | Collect directly into a designated container for halogenated solvents. Do not mix with non-halogenated waste. |
| Solutions in Non-Halogenated Solvents (e.g., DMSO, DMF, Ethanol) | Labeled hazardous non-halogenated organic waste container. | Collect directly into a designated container for non-halogenated solvents. |
| Contaminated Labware (pipette tips, gloves, etc.) | Labeled hazardous solid waste container. | Collect all solid materials that have come into contact with the compound in a designated solid waste container. |
Final Disposal Steps:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, segregated by compatibility.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.
Do not, under any circumstances, dispose of DSPE-PEG-NHS or its solutions down the drain.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling DSPE-PEG-NHS, MW 600
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DSPE-PEG-NHS, MW 600. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this reactive chemical.
Hazard Identification and Risk Assessment
DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)]) is a phospholipid-PEG conjugate containing a reactive N-Hydroxysuccinimide (NHS) ester.[1][2][3] While specific toxicological properties for the MW 600 variant have not been thoroughly investigated, the presence of the reactive NHS ester group necessitates careful handling to avoid potential health hazards.[4] The primary risks are associated with inhalation of the powder, and skin or eye contact, which may cause irritation or other adverse reactions.[4] The NHS ester is also susceptible to hydrolysis, particularly at elevated pH and in the presence of moisture.[1][2]
A thorough risk assessment should be conducted before beginning any experiment, considering the quantities being used, the specific procedures involved, and the potential for spills or exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[5][6] Below is a summary of the required equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][7] | To prevent eye irritation or injury from dust particles or splashes.[4] |
| Hand Protection | Two pairs of compatible, chemical-resistant gloves (e.g., nitrile).[4][8] | To prevent skin contact. The outer glove should be removed immediately after handling the compound and the inner glove after completing the procedure.[8] |
| Body Protection | A disposable, low-permeability lab coat with a solid front and long, tight-fitting cuffs.[2][8] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[4] | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
Operational Plan: Safe Handling and Experimental Protocol
All handling of this compound, particularly in its solid form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][9][10]
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the standard procedure for safely handling the reagent from storage to solubilization for subsequent use in bioconjugation or liposome (B1194612) formulation.
Materials:
-
Anhydrous, amine-free organic solvent (e.g., Chloroform (B151607), DMSO, DMF)
-
Appropriate laboratory glassware (e.g., vial, beaker)
-
Spatula
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Don all required PPE as specified in the table above.
-
Equilibration: Remove the DSPE-PEG-NHS container from the -20°C freezer. Allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the reactive NHS ester.
-
Weighing: Perform all weighing operations inside the chemical fume hood. Place a weigh boat on the analytical balance and tare. Carefully transfer the desired amount of the white to off-white solid DSPE-PEG-NHS powder using a clean spatula.[1] Avoid generating dust.
-
Transfer: Transfer the weighed powder directly into the reaction vial or vessel that will be used for solubilization.
-
Solubilization: Add the appropriate volume of anhydrous, amine-free organic solvent to the vial. DSPE-PEG-NHS is soluble in chloroform and DMSO.[1][11] Cap the vial securely.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.[1]
-
Immediate Use: It is recommended to prepare the solution fresh right before use, as the NHS ester is susceptible to hydrolysis.[1][2]
-
Cleanup: Following the procedure, decontaminate the spatula and any other reusable equipment. Dispose of all single-use items, including gloves and weigh boats, as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage and Disposal Plans
Storage:
-
Long-term: Store the solid product at -20°C under desiccation.[1][2]
-
Stability: The product is stable for at least six months under these conditions.[1] Avoid frequent freeze-thaw cycles.[2]
Disposal: Proper disposal is critical to prevent environmental contamination and ensure safety.[12]
-
Waste Segregation: Separate lipid waste from other laboratory waste streams.[12]
-
Containment: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused DSPE-PEG-NHS in a clearly labeled, sealed container for hazardous chemical waste.[12]
-
Liquid Waste: Collect any solutions containing DSPE-PEG-NHS in a labeled, leak-proof container designated for hazardous liquid waste.
-
Disposal Route: All waste must be disposed of through an accredited hazardous waste disposal service, in accordance with local, state, and federal regulations.
Diagram: Disposal Workflow
Caption: Waste segregation and disposal plan for DSPE-PEG-NHS.
Emergency Procedures
Spill:
-
Alert personnel in the immediate area.
-
If the spill is outside a fume hood, evacuate the area if dust is airborne.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and spilled powder into a sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
References
- 1. nanocs.net [nanocs.net]
- 2. nanocs.net [nanocs.net]
- 3. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. smartlabs.co.za [smartlabs.co.za]
- 10. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 11. creativepegworks.com [creativepegworks.com]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
